molecular formula C8H4Cl4O B042897 2,2,2',4'-Tetrachloroacetophenone CAS No. 2274-66-0

2,2,2',4'-Tetrachloroacetophenone

Cat. No.: B042897
CAS No.: 2274-66-0
M. Wt: 257.9 g/mol
InChI Key: LRXWJPURTZCTEH-UHFFFAOYSA-N
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Description

2,2,2',4'-Tetrachloroacetophenone is a versatile and highly functionalized organic compound that serves as a critical building block in synthetic organic chemistry and a specialized photoinitiator in polymer science. Its primary research value lies in its reactive ketone group flanked by multiple chlorine atoms, which act as potent leaving groups and electron-withdrawing substituents. This structure makes it a valuable precursor for synthesizing complex heterocyclic compounds, particularly in the development of pharmaceuticals and agrochemicals, where the acetophenone core is a common motif.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-1-(2,4-dichlorophenyl)ethanone
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InChI

InChI=1S/C8H4Cl4O/c9-4-1-2-5(6(10)3-4)7(13)8(11)12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXWJPURTZCTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062300
Record name Ethanone, 2,2-dichloro-1-(2,4-dichlorophenyl)-
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Molecular Weight

257.9 g/mol
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CAS No.

2274-66-0
Record name 2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone
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Record name 2,2,2',4'-Tetrachloroacetophenone
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Record name 2,4-Dichlorophenacylidene chloride
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Record name Ethanone, 2,2-dichloro-1-(2,4-dichlorophenyl)-
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Record name Ethanone, 2,2-dichloro-1-(2,4-dichlorophenyl)-
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Record name 2,2-dichloro-1-(2,4-dichlorophenyl)ethan-1-one
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Record name 2,2,2',4'-TETRACHLOROACETOPHENONE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2',4'-Tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4'-Tetrachloroacetophenone, also known as 2,4-dichlorophenacyl chloride, is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of various organic compounds. Its molecular structure, characterized by a dichlorinated phenyl ring attached to a chloroacetyl group, imparts a unique reactivity profile that is leveraged in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral data of 2,2',4'-tetrachloroacetophenone, with a focus on its application in drug development.

Chemical and Physical Properties

2,2',4'-Tetrachloroacetophenone is an off-white to yellowish crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 4252-78-2[1]
Molecular Formula C₈H₅Cl₃O[1]
Molecular Weight 223.48 g/mol [1]
Appearance Off-white to yellow crystalline powder/solid[1]
Melting Point 47-54 °C[1]
Boiling Point 130-135 °C at 4 mmHg[1]
Density 1.312 g/cm³[1]
Solubility Insoluble in water[1][2]
Flash Point > 110 °C (> 230 °F)[2]
InChI InChI=1S/C8H5Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2[2]
InChIKey VYWPPRLJNVHPEU-UHFFFAOYSA-N[2]
SMILES C1=CC(=C(C=C1Cl)Cl)C(=O)CCl[2]
Synonyms 2,4-Dichlorophenacyl chloride, α,2,4-Trichloroacetophenone, Ethanone, 2-chloro-1-(2,4-dichlorophenyl)-[2]

Spectral Data

The structural elucidation of 2,2',4'-tetrachloroacetophenone is supported by various spectroscopic techniques.

Spectroscopy Data Reference(s)
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) of 222.9 [M+H]⁺ has been reported, which is consistent with the calculated molecular weight.[3]
Infrared (IR) Spectroscopy A characteristic absorption band for the carbonyl (C=O) stretch is expected in the region of 1685–1690 cm⁻¹.
¹H NMR Spectroscopy Specific ¹H NMR data for 2,2',4'-tetrachloroacetophenone is not readily available in the reviewed literature. However, for the related compound 2',4'-dichloroacetophenone, the following signals have been reported in CDCl₃: δ 2.64 (s, 3H), 7.30-7.33 (q, 1H), 7.45 (d, J = 2.0 Hz, 1H), 7.54 (d, J = 8.5 Hz, 1H).[4]
¹³C NMR Spectroscopy Specific ¹³C NMR data for 2,2',4'-tetrachloroacetophenone is not readily available. For 2',4'-dichloroacetophenone, the reported signals in CDCl₃ are: δ 30.6, 127.4, 130.5, 130.7, 132.5, 137.2, 137.7, 198.8.[4]
UV-Vis Spectroscopy UV-Vis spectra are available through specialized databases, though direct access may require a subscription.[5]

Synthesis

The most common and industrially applied method for the synthesis of 2,2',4'-tetrachloroacetophenone is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride.[6]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1,3-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum trichloride

  • Dichloromethane (solvent)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • To a stirred solution of 1,3-dichlorobenzene in dichloromethane, add anhydrous aluminum trichloride in portions.

  • Cool the mixture and add chloroacetyl chloride dropwise, maintaining a controlled temperature.

  • After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by techniques such as TLC or GC.

  • Carefully quench the reaction by pouring the mixture into ice water.

  • Separate the organic layer and wash it sequentially with water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether, to yield 2,2',4'-tetrachloroacetophenone as a solid.[1]

A yield of approximately 86-93% has been reported for this synthesis.[1][3]

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 1,3-Dichlorobenzene Chloroacetyl Chloride Anhydrous AlCl₃ Dichloromethane Reaction Friedel-Crafts Acylation Reactants->Reaction Quenching Quenching (Ice Water) Reaction->Quenching Workup Workup (Washing with NaHCO₃) Quenching->Workup Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization) Evaporation->Purification Product 2,2',4'-Tetrachloroacetophenone Purification->Product

Caption: Synthesis workflow for 2,2',4'-tetrachloroacetophenone.

Chemical Reactivity and Applications

The reactivity of 2,2',4'-tetrachloroacetophenone is dominated by the presence of the α-chloro ketone functional group. The chlorine atom on the acetyl group is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is central to its primary application as a synthetic intermediate.

Nucleophilic Substitution Reactions

2,2',4'-Tetrachloroacetophenone readily undergoes nucleophilic substitution reactions at the α-carbon. This is the key step in the synthesis of several important antifungal agents.

5.1.1. Synthesis of Azole Antifungals:

  • Isoconazole: 2,2',4'-Tetrachloroacetophenone is a key reagent in the synthesis of the potent antifungal agent isoconazole.[1][7] The synthesis involves the reaction of 2,2',4'-tetrachloroacetophenone with imidazole, followed by reduction of the ketone and subsequent etherification.

  • Miconazole and Econazole: This compound is also a precursor in the synthesis of other imidazole-based antifungal drugs like miconazole and econazole.[8] The synthetic strategies are similar, involving the introduction of the imidazole moiety via nucleophilic substitution.

Reactivity with Bases and Oxidizers

As a general precaution, 2,2',4'-tetrachloroacetophenone is considered incompatible with strong bases and strong oxidizing agents.[1][2] Strong bases can promote elimination reactions or other undesired side reactions. Strong oxidizers can potentially react with the organic structure.

Logical Relationship of Reactivity

Reactivity Compound 2,2',4'-Tetrachloroacetophenone AlphaCarbon Electrophilic α-Carbon Compound->AlphaCarbon α-chloro ketone NucleophilicAttack Nucleophilic Substitution AlphaCarbon->NucleophilicAttack Imidazole Imidazole Derivatives (e.g., Isoconazole, Miconazole) NucleophilicAttack->Imidazole forms

Caption: Reactivity of 2,2',4'-tetrachloroacetophenone.

Safety and Handling

2,2',4'-Tetrachloroacetophenone is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] It is classified as toxic if swallowed and causes severe skin burns and eye damage.[10] It may also cause an allergic skin reaction and respiratory irritation.[10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves and protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.

In case of exposure, immediate medical attention is required. For detailed first-aid measures, consult the material safety data sheet (MSDS).

Conclusion

2,2',4'-Tetrachloroacetophenone is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly azole antifungal agents. Its well-defined synthesis and predictable reactivity make it an important building block for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. While some detailed spectral data, such as ¹H and ¹³C NMR, are not widely published, the available information provides a solid foundation for its application in organic synthesis.

References

Elucidating the Structure of 2,2',4'-Trichloroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2,2',4'-trichloroacetophenone, a key intermediate in the synthesis of antifungal agents. This document outlines the spectroscopic data, experimental protocols for its synthesis and purification, and its role in relevant biological pathways.

Chemical Identity and Physical Properties

2,2',4'-Trichloroacetophenone is a chlorinated aromatic ketone with the chemical formula C₈H₅Cl₃O.[1] It is also known by several synonyms, including 2,4-dichlorophenacyl chloride and ω,2,4-trichloroacetophenone.[2] The compound is a solid at room temperature and is incompatible with strong oxidizers and bases.[1]

PropertyValueReference
CAS Number 4252-78-2[2]
Molecular Formula C₈H₅Cl₃O[1]
Molecular Weight 223.48 g/mol [1][2]
Appearance Yellow crystalline powder[1]
Melting Point 47-54 °C[1][2]
Boiling Point 130-135 °C at 4 mmHg[1][2]
Solubility Insoluble in water[1]

Spectroscopic Data for Structural Elucidation

The structural confirmation of 2,2',4'-trichloroacetophenone is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted as experimental spectra were not publicly available. Predictions are based on computational algorithms and provide an estimation of the chemical shifts.

¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the chloroacetyl group.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8d1HH-6'
~7.6d1HH-3'
~7.5dd1HH-5'
~4.8s2H-CH₂Cl

¹³C NMR (Predicted)

The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule.

Chemical Shift (ppm)Assignment
~189C=O
~138C-1'
~136C-2'
~134C-4'
~131C-6'
~130C-5'
~128C-3'
~46-CH₂Cl
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The major fragments observed in the mass spectrum of 2,2',4'-trichloroacetophenone are summarized below.

m/zRelative IntensityPutative Fragment
173Base Peak[C₇H₄Cl₂O]⁺
175HighIsotope peak of [C₇H₄Cl₂O]⁺
145Medium[C₆H₃Cl₂]⁺
222Low[M]⁺ (Molecular Ion)
Infrared (IR) Spectroscopy

Note: The following IR data is predicted as an experimental spectrum was not publicly available. Predictions are based on computational algorithms and provide an estimation of the vibrational frequencies.

The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹)Vibrational Mode
~3100-3000Aromatic C-H stretch
~1700C=O stretch (ketone)
~1600-1450Aromatic C=C stretch
~850-800C-Cl stretch
~750-700C-H out-of-plane bend

Experimental Protocols

Synthesis of 2,2',4'-Trichloroacetophenone via Friedel-Crafts Acylation

This protocol describes the synthesis of 2,2',4'-trichloroacetophenone from 1,3-dichlorobenzene and chloroacetyl chloride using a Lewis acid catalyst.

Materials:

  • 1,3-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Ethanol

Procedure:

  • To a stirred mixture of 1,3-dichlorobenzene (14.6 g, 0.1 mol) and anhydrous aluminum trichloride (21.3 g, 0.16 mol), add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise at room temperature. Control the addition rate to maintain the reaction temperature below 30 °C.

  • Stir the mixture at 30 °C for 3 hours.

  • Carefully pour the reaction mixture into a mixture of ice and water (100 g) containing concentrated hydrochloric acid (5 mL).

  • Extract the resulting dark brown oil with dichloromethane (3 x 40 mL).

  • Wash the combined organic layers with brine (40 mL).

  • Dry the organic phase over anhydrous sodium carbonate overnight.

  • Filter off the desiccant and remove the solvent under reduced pressure to obtain a yellow solid.

Purification by Recrystallization

Procedure:

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum. This procedure should yield a white solid with a yield of approximately 93.1%.[3]

Visualization of Key Processes

Chemical Structure

G Figure 2. Workflow for Structure Elucidation cluster_workflow Synthesis Synthesis via Friedel-Crafts Acylation Purification Purification by Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation G Figure 3. Synthesis of 2,2',4'-Trichloroacetophenone cluster_synthesis Reactant1 1,3-Dichlorobenzene Product 2,2',4'-Trichloroacetophenone Reactant1->Product Reactant2 Chloroacetyl Chloride Reactant2->Product Catalyst AlCl₃ Catalyst->Product Friedel-Crafts Acylation G Figure 4. Mechanism of Action of Isoconazole cluster_pathway Isoconazole Isoconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Isoconazole->Lanosterol_Demethylase inhibits Ergosterol_Synthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Synthesis required for Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Cell_Membrane maintains Fungal_Cell_Death Fungal Cell Death Ergosterol_Synthesis->Fungal_Cell_Death disruption leads to

References

An In-Depth Technical Guide to 2,2,2',4'-Tetrachloroacetophenone (CAS 2274-66-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2',4'-Tetrachloroacetophenone (CAS 2274-66-0), a chlorinated aromatic ketone. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines analytical methodologies for its characterization. Furthermore, it explores its toxicological profile and discusses its known metabolic pathways. This guide is intended to serve as a valuable resource for professionals in research and development who are working with or have an interest in this compound and its derivatives.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is characterized by a molecular formula of C8H4Cl4O and a molecular weight of approximately 257.93 g/mol .[2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 2274-66-0[2]
Molecular Formula C8H4Cl4O[2]
Molecular Weight 257.93 g/mol [2]
Appearance White crystalline solid[1]
Boiling Point 94 °C @ 0.2 Torr
Melting Point Not available
Density 1.535 g/cm³
Solubility Sparingly soluble in water[1]
Flash Point 130.2 °C
Refractive Index 1.577

Synthesis

This compound is synthesized via a Friedel-Crafts acylation reaction. The following protocol is adapted from a method for a structurally similar compound and provides a general framework for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-Dichlorobenzene

  • Trichloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (CH2Cl2)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, add 1,3-dichlorobenzene and anhydrous aluminum chloride.

  • Cool the mixture in an ice bath.

  • Slowly add trichloroacetyl chloride dropwise to the mixture while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 1,3-Dichlorobenzene D Friedel-Crafts Acylation A->D B Trichloroacetyl Chloride B->D C Anhydrous AlCl3 C->D E Quenching (Ice/HCl) D->E F Extraction (CH2Cl2) E->F G Washing (Brine) F->G H Drying (Na2SO4) G->H I Concentration H->I J Purification I->J K This compound J->K

Caption: Synthesis workflow for this compound.

Analytical Methods

The characterization and quantification of this compound can be achieved using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilutions can be made to create calibration standards.

Gas Chromatography (GC)

GC can also be utilized for the separation and analysis of this compound, particularly for assessing its purity.

Experimental Protocol: GC Analysis

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: Typically set around 250-280 °C.

  • Oven Program: A temperature gradient program is used to ensure good separation.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Sample Preparation: Similar to HPLC, dissolve the sample in a volatile organic solvent like dichloromethane or hexane.

General Analytical Workflow:

G cluster_hplc HPLC cluster_gc GC A Sample Preparation (Dissolution/Dilution) B Chromatographic Separation A->B C Detection B->C B1 Reverse-Phase Column B2 Capillary Column D Data Analysis (Quantification/Identification) C->D C1 UV Detector C2 FID/MS Detector

Caption: General workflow for analytical characterization.

Toxicology and Biological Effects

Toxicological Summary

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye damage.[3] As with other alpha-chloroacetophenones, it is a lachrymator, causing irritation to the eyes and respiratory tract.

HazardDescription
Acute Oral Toxicity Harmful if swallowed.
Acute Dermal Toxicity Harmful in contact with skin.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye damage.
Respiratory Irritation May cause respiratory irritation.
Mechanism of Toxicity

The toxicity of alpha-chloroacetophenones is generally attributed to their reactivity as alkylating agents. The chlorine atom on the alpha-carbon is a good leaving group, making the molecule susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA. This can lead to enzyme inhibition and cellular damage.

Signaling Pathways

Specific signaling pathways affected by this compound have not been extensively elucidated in publicly available literature. However, based on the known effects of structurally related chlorinated aromatic compounds, it is plausible that this compound could induce cellular stress responses. For instance, exposure to other chlorinated compounds has been shown to induce oxidative stress, which can activate various signaling pathways, including those related to inflammation and apoptosis.

Hypothesized Cellular Response Pathway:

G A This compound Exposure B Cellular Uptake A->B C Alkylation of Cellular Macromolecules B->C D Induction of Oxidative Stress B->D H Cellular Damage C->H E Activation of Stress-Responsive Pathways (e.g., MAPK, NF-κB) D->E F Inflammatory Response E->F G Apoptosis E->G F->H G->H

Caption: Hypothesized cellular response to exposure.

Metabolism

Information on the specific metabolic fate of this compound is limited. However, studies on similar chlorinated compounds suggest that metabolism likely proceeds through pathways aimed at detoxification and excretion. One potential metabolic route for chloroacetophenones is reductive dehalogenation.

Proposed Metabolic Pathway:

The metabolism of chlorinated aromatic compounds often involves cytochrome P450-mediated oxidation followed by conjugation reactions (e.g., with glutathione) to increase water solubility and facilitate excretion.

Metabolic Transformation Logic:

G A This compound B Phase I Metabolism (e.g., CYP450 Oxidation) A->B C Phase II Metabolism (e.g., Glutathione Conjugation) B->C D Excretion C->D

Caption: General metabolic pathway for xenobiotics.

Conclusion

This compound is a versatile chemical intermediate with important applications in the synthesis of various agrochemicals and pharmaceuticals. However, its hazardous nature necessitates careful handling and a thorough understanding of its toxicological properties. While this guide provides a comprehensive summary of the currently available information, further research is needed to fully elucidate its biological effects, particularly its impact on specific cellular signaling pathways and its complete metabolic profile. Such studies will be crucial for a more complete risk assessment and for the development of safer handling and application protocols.

References

physical and chemical properties of 2,2,2',4'-Tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2,2',4'-Tetrachloroacetophenone. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's characteristics, synthesis, reactivity, and analytical methodologies, presenting quantitative data in accessible formats and outlining experimental protocols.

Introduction

2,2',4'-Tetrachloroacetophenone is a halogenated organic compound belonging to the class of chlorinated acetophenones.[1] Structurally, it is a derivative of acetophenone with three chlorine atoms substituting hydrogen atoms on both the aromatic ring and the acetyl group.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents, and other fine chemicals.[2][3] Its chemical reactivity, largely dictated by the presence of the chlorine atoms and the ketone functional group, makes it a versatile building block in organic chemistry.[2]

Physicochemical Properties

2,2',4'-Tetrachloroacetophenone is an off-white to pale yellow crystalline solid at room temperature.[2][4] A summary of its key physical and chemical properties is provided in the tables below.

Table 1: General and Physical Properties of 2,2',4'-Tetrachloroacetophenone

PropertyValueReference
IUPAC Name 2-chloro-1-(2,4-dichlorophenyl)ethanone[4][5]
Synonyms α,2,4-Trichloroacetophenone, 2,4-Dichlorophenacyl chloride[2][5]
CAS Number 4252-78-2[6]
Molecular Formula C₈H₅Cl₃O[6]
Molecular Weight 223.48 g/mol [6]
Appearance Off-white to pale yellow crystalline solid[2][4]
Melting Point 47-54 °C[2]
Boiling Point 130-135 °C at 4 mmHg[7]
Solubility Insoluble in water[2][5]

Table 2: Spectroscopic Data of 2,2',4'-Tetrachloroacetophenone

TechniqueObserved DataReference
Infrared (IR) Spectroscopy C=O stretch: 1685–1690 cm⁻¹[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) m/z: 222.9 [M+H]⁺[3]

Synthesis

The primary method for synthesizing 2,2',4'-Tetrachloroacetophenone is through a Friedel-Crafts acylation reaction.[8] This involves the reaction of 1,3-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]

Synthesis Pathway

The synthesis of 2,2',4'-Tetrachloroacetophenone via Friedel-Crafts acylation can be visualized as follows:

Synthesis_Pathway Reactant1 1,3-Dichlorobenzene Intermediate Acylium Ion Intermediate Reactant1->Intermediate + Reactant2 Reactant2 Chloroacetyl Chloride Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate activates Product 2,2',4'-Tetrachloroacetophenone Intermediate->Product Electrophilic Aromatic Substitution

Caption: Synthesis of 2,2',4'-Tetrachloroacetophenone via Friedel-Crafts Acylation.

Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of 2,2',4'-Tetrachloroacetophenone:

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 1,3-dichlorobenzene and a suitable solvent such as dichloromethane.[2]

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.[2]

  • Acylating Agent Addition: Add chloroacetyl chloride dropwise from the dropping funnel to the reaction mixture, maintaining a low temperature.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion.[2]

  • Work-up: Cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[3]

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers.[3]

  • Washing: Wash the combined organic layers sequentially with water, a dilute solution of sodium bicarbonate to remove acidic impurities, and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or petroleum ether, to obtain the final product.[2][3]

Chemical Reactivity and Applications

The reactivity of 2,2',4'-Tetrachloroacetophenone is centered around its ketone functional group and the activated chloroacetyl group. It is incompatible with strong oxidizing agents and strong bases.[2]

Nucleophilic Substitution

The α-chloro atom is susceptible to nucleophilic substitution reactions, making this compound a valuable precursor for a variety of derivatives. This reactivity is exploited in the synthesis of several antifungal agents.

Synthesis of Antifungal Agents

A significant application of 2,2',4'-Tetrachloroacetophenone is as a key intermediate in the synthesis of imidazole-based antifungal drugs like isoconazole.[2][3] The synthesis typically involves the N-alkylation of an imidazole derivative with 2,2',4'-Tetrachloroacetophenone.

Antifungal_Synthesis Start 2,2',4'-Tetrachloro- acetophenone Intermediate N-Alkylated Intermediate Start->Intermediate + Imidazole Imidazole Imidazole Derivative Antifungal Isoconazole (Antifungal Agent) Intermediate->Antifungal Further Reaction Steps

Caption: Role of 2,2',4'-Tetrachloroacetophenone in Antifungal Synthesis.

Analytical Methods

The characterization and quality control of 2,2',4'-Tetrachloroacetophenone rely on various analytical techniques.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: Used to identify the key functional groups. A characteristic strong absorption band is observed in the region of 1685–1690 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ketone group.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed molecular structure. The chemical shifts and coupling patterns of the protons and carbons in the molecule provide definitive structural information.

  • Mass Spectrometry (MS): Often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[3]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A common method for assessing the purity of 2,2',4'-Tetrachloroacetophenone. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can be employed.[9]

Experimental Workflow for Analysis

Analytical_Workflow Sample Sample of 2,2',4'-Tetrachloroacetophenone Purity Purity Assessment (HPLC) Sample->Purity Structure_ID Structural Identification Sample->Structure_ID Data Data Analysis and Characterization Purity->Data IR IR Spectroscopy Structure_ID->IR NMR NMR Spectroscopy Structure_ID->NMR MS Mass Spectrometry Structure_ID->MS IR->Data NMR->Data MS->Data

Caption: General Analytical Workflow for 2,2',4'-Tetrachloroacetophenone.

Toxicology and Safety

2,2',4'-Tetrachloroacetophenone is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[5] It is reported to cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2,2',4'-Tetrachloroacetophenone is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a standard and efficient method. The compound's reactivity makes it a key component in the production of important pharmaceuticals, particularly antifungal agents. Proper handling and analytical control are essential for its safe and effective use in research and development.

References

A Technical Guide to 2,2',4'-Trichloroacetophenone: Properties, Synthesis, and Biological Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',4'-Trichloroacetophenone is a halogenated organic compound belonging to the class of chlorinated acetophenones.[1] Primarily a synthetic compound, it serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably antifungal agents like isoconazole, and other chemical products.[2][3] Its utility stems from the reactive nature conferred by the chlorine atoms and the ketone group.[3] This document provides an in-depth overview of its physicochemical properties, a detailed synthesis protocol, and a hypothetical experimental workflow for assessing its biological activity, including its potential impact on cellular signaling pathways.

Physicochemical Properties

2,2',4'-Trichloroacetophenone, also known as 2,4-Dichlorophenacyl chloride, is an off-white crystalline solid at room temperature.[3][4] Its structure is characterized by a phenyl ring substituted with chlorine atoms at the 2' and 4' positions and a chloroacetyl group.[3] The presence of these halogen atoms significantly influences its chemical properties, including stability and reactivity.[1] It is generally insoluble in water but soluble in various organic solvents.[2][4]

Table 1: Physicochemical Data for 2,2',4'-Trichloroacetophenone

PropertyValueReference
Molecular Formula C₈H₅Cl₃O[1][2][5]
Molecular Weight 223.48 g/mol [2][6]
CAS Number 4252-78-2[1][4]
Appearance Off-white crystalline solid[3][4]
Melting Point 47-54 °C (lit.)[2]
Boiling Point 130-135 °C at 4 mmHg (lit.)[2]
Solubility in Water < 1 mg/mL at 20 °C[3][4]
Synonyms 2,4-Dichlorophenacyl chloride, α,2,4-Trichloroacetophenone[1][4]

Synthesis Protocol: Friedel-Crafts Acylation

The most common method for synthesizing 2,2',4'-Trichloroacetophenone is through the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[2][7]

Experimental Protocol

Materials:

  • 1,3-Dichlorobenzene (m-dichlorobenzene)

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dichlorobenzene and dichloromethane.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring. Ensure the temperature is controlled.

  • Acylation: Add chloroacetyl chloride dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature below 30°C.[7]

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 30°C for approximately 3 hours to ensure the reaction goes to completion.[7]

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and a small amount of concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (e.g., 3 x 40 mL).[7]

  • Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous sodium sulfate.[7]

  • Purification: Filter off the desiccant and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the resulting solid by recrystallization from ethanol to yield 2,2',4'-Trichloroacetophenone as a white to off-white solid.[7]

Biological Activity and Toxicological Profile

Chlorinated acetophenones are known for their biological activity, often exhibiting irritant and toxic properties.[8][9] Compounds like 1-chloroacetophenone are used as tear gas agents due to their potent irritating effects on the eyes, skin, and respiratory system.[9][10][11] 2,2',4'-Trichloroacetophenone is considered toxic upon inhalation, ingestion, or dermal contact and may cause severe irritation.[3] Due to its reactivity, it has the potential to interact with cellular macromolecules, suggesting a basis for further toxicological and pharmacological investigation.

Hypothetical Impact on Cellular Signaling

Given its electrophilic nature, 2,2',4'-Trichloroacetophenone could potentially modulate cellular signaling pathways by reacting with nucleophilic residues (e.g., cysteine) on proteins. A plausible, yet hypothetical, target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is central to inflammatory responses.

G cluster_cytoplasm Cytoplasm cluster_nucleus TCA 2,2',4'-Trichloro- acetophenone IKK IKK Complex TCA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus Translocation genes Inflammatory Gene Expression NFkB->genes Transcription NFkB_IkB->IkB IκBα Degradation NFkB_IkB->NFkB NF-κB Release

Caption: Hypothetical inhibition of the NF-κB signaling pathway by 2,2',4'-Trichloroacetophenone.

Experimental Workflow for In Vitro Analysis

To investigate the hypothetical bioactivity of 2,2',4'-Trichloroacetophenone on a cell-based model, a structured experimental workflow is necessary. The following diagram outlines the key stages, from cell culture preparation to data analysis.

G A 1. Cell Culture (e.g., Macrophages) B 2. Cell Seeding & Adherence (24h) A->B C 3. Compound Treatment (Varying concentrations of 2,2',4'-Trichloroacetophenone) B->C D 4. Stimulation (e.g., with LPS to activate NF-κB) C->D E 5. Incubation Period D->E F 6. Endpoint Assays E->F G Cell Viability Assay (e.g., MTT) F->G H Protein Analysis (Western Blot for p-IκBα, NF-κB) F->H I Gene Expression Analysis (qRT-PCR for IL-6, TNF-α) F->I J 7. Data Analysis & Interpretation G->J H->J I->J

Caption: Experimental workflow for assessing the in-vitro effects of 2,2',4'-Trichloroacetophenone.

Conclusion

2,2',4'-Trichloroacetophenone is a well-characterized chemical intermediate with significant applications in organic synthesis. Its defined physicochemical properties and established synthesis routes make it a valuable precursor in pharmaceutical and chemical manufacturing. However, its structural similarity to other toxic chloroacetophenones warrants careful handling and further investigation into its biological effects and toxicological profile. The experimental frameworks proposed herein provide a roadmap for future research into the cellular impact of this compound, which is essential for both drug development and safety assessment.

References

An In-depth Technical Guide to the Solubility of 2,2',4'-Trichloroacetophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2',4'-trichloroacetophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Due to its role in these critical industries, understanding its solubility in different organic solvents is paramount for process optimization, formulation development, and ensuring reaction efficiency. This document compiles available solubility data, details experimental protocols for its determination, and provides a logical workflow for solubility testing.

Core Compound Properties

2,2',4'-Trichloroacetophenone (CAS No. 4252-78-2) is an off-white crystalline solid.[1][3] Key physical and chemical properties are summarized in Table 1. It is a halogenated organic compound and a derivative of acetophenone.[1]

Table 1: Physicochemical Properties of 2,2',4'-Trichloroacetophenone

PropertyValueReference
Molecular FormulaC₈H₅Cl₃O[3]
Molecular Weight223.48 g/mol [4]
Melting Point47-54 °C (literature)[4][5]
Boiling Point130-135 °C at 4 mmHg (literature)[4][5]
AppearanceOff-white crystalline solid[1][3]

Solubility Data

Table 2: Aqueous Solubility of 2,2',4'-Trichloroacetophenone

SolventTemperatureSolubilityReference
Water20 °C60 mg/L[1][5]
Water68 °F (20 °C)< 1 mg/mL[3][6]

The discrepancy in the reported aqueous solubility values highlights the need for standardized experimental determination. The compound is generally considered to be insoluble or sparingly soluble in water.[3][6]

Qualitative information suggests some degree of solubility in ethanol-water mixtures, as 60-70% ethanol is recommended for dampening and cleaning up spills of the solid material.[3][6]

Experimental Protocols for Solubility Determination

The following section details established methodologies for determining the solubility of a solid compound like 2,2',4'-trichloroacetophenone in organic solvents. The "shake-flask" method is considered the gold standard for its reliability in achieving thermodynamic equilibrium.

The Shake-Flask Method

This method involves creating a saturated solution by allowing an excess of the solid solute to equilibrate with the solvent over a set period.

Materials:

  • 2,2',4'-Trichloroacetophenone (solid)

  • Solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

  • Analytical balance

  • Scintillation vials or flasks with secure caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC, NMR)

Procedure:

  • Add an excess amount of solid 2,2',4'-trichloroacetophenone to a vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired organic solvent to the vial.

  • Securely cap the vial and place it in a constant temperature shaker. The temperature should be controlled and recorded.

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate.

  • After the equilibration period, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Analyze the concentration of 2,2',4'-trichloroacetophenone in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength, or High-Performance Liquid Chromatography).

  • Calculate the solubility in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

The following diagram illustrates the experimental workflow for the shake-flask method.

G A Add excess 2,2',4'-Trichloroacetophenone to a vial B Add a known volume of organic solvent A->B C Seal vial and place in constant temperature shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow undissolved solid to settle D->E F Withdraw supernatant with a syringe E->F G Filter the supernatant (e.g., 0.22 µm filter) F->G H Dilute the filtered saturated solution G->H I Analyze concentration using a calibrated analytical method (e.g., HPLC, UV-Vis) H->I J Calculate solubility I->J

Caption: Experimental workflow for the shake-flask solubility determination method.

Logical Relationship for Solubility Prediction

While experimental determination is crucial, a general prediction of solubility can be made based on the principle of "like dissolves like." The polarity of 2,2',4'-trichloroacetophenone and the potential solvents can provide a preliminary assessment of solubility.

The following diagram illustrates the logical relationship for predicting solubility based on polarity.

G cluster_solute Solute cluster_solvents Solvents Solute 2,2',4'-Trichloroacetophenone (Moderately Polar) Polar Polar Solvents (e.g., Methanol, Ethanol) Solute->Polar Likely to have some solubility NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solute->NonPolar Likely to have lower solubility Intermediate Intermediate Polarity Solvents (e.g., Acetone, Dichloromethane) Solute->Intermediate Likely to have good solubility

Caption: Logical relationship for predicting the solubility of 2,2',4'-trichloroacetophenone.

Conclusion

This technical guide has summarized the currently available, though limited, solubility data for 2,2',4'-trichloroacetophenone. For researchers, scientists, and drug development professionals, the provided detailed experimental protocol for the shake-flask method offers a robust framework for generating precise and reliable solubility data in various organic solvents. Such data is essential for the effective use of this important chemical intermediate in further research and development. The logical framework for solubility prediction based on polarity can serve as a useful preliminary guide for solvent selection.

References

An In-depth Technical Guide on the Spectral Data of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,2',4'-trichloroacetophenone, a significant reagent in the synthesis of various chemical intermediates, including antifungal agents like isoconazole.[1][2] This document details available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It also outlines the experimental protocols for the synthesis and spectroscopic analysis of the compound, offering valuable insights for researchers in organic synthesis and drug development.

Chemical Structure and Properties

  • IUPAC Name: 2-chloro-1-(2,4-dichlorophenyl)ethanone[3]

  • Synonyms: 2,4-Dichlorophenacyl chloride, alpha,2,4-Trichloroacetophenone[3]

  • CAS Number: 4252-78-2[4]

  • Molecular Formula: C₈H₅Cl₃O[2]

  • Molecular Weight: 223.48 g/mol [2]

  • Appearance: Off-white to yellow crystalline solid.[2][5]

  • Melting Point: 47-54 °C[2]

  • Boiling Point: 130-135 °C at 4 mmHg[2]

Spectroscopic Data

The following sections present a summary of the available NMR, IR, and MS spectral data for 2,2',4'-trichloroacetophenone. While comprehensive raw data is often found in specialized databases, this guide provides key spectral features and references to the types of instrumentation used for their acquisition.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For 2,2',4'-trichloroacetophenone, both ¹H and ¹³C NMR data have been reported.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Parameter Value
Instrument Varian A-60D[3]
Solvent Not specified in available data
Expected Chemical Shifts (δ)
Aromatic Protons (C₆H₃)Multiplets in the range of 7.0-8.0 ppm
Methylene Protons (CH₂Cl)Singlet in the range of 4.5-5.0 ppm

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Parameter Value
Source of Sample Aldrich Chemical Company, Inc.[3]
Solvent Not specified in available data
Expected Chemical Shifts (δ)
Carbonyl Carbon (C=O)~190 ppm
Aromatic Carbons (C₆H₃)120-140 ppm
Methylene Carbon (CH₂Cl)~45 ppm

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Technique Instrument Key Absorptions (cm⁻¹)
FTIR (KBr-Pellet) Bruker IFS 85[3]C=O Stretch (Ketone): ~1700 cm⁻¹ (strong) C-Cl Stretch: 600-800 cm⁻¹ (strong) Aromatic C=C Stretch: 1400-1600 cm⁻¹ (medium) Aromatic C-H Stretch: ~3000-3100 cm⁻¹ (weak)
ATR-IR Not specifiedSimilar to KBr-Pellet
Vapor Phase IR DIGILAB FTS-14[3]Similar to KBr-Pellet, with potential for sharper peaks

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure.

Technique Key Fragments (m/z)
GC-MS Top Peak: 173[3] 2nd Highest: 175[3] 3rd Highest: 145[3]

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in characteristic isotopic clusters for chlorine-containing fragments. The base peak at m/z 173 likely corresponds to the [C₇H₃Cl₂O]⁺ fragment.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of 2,2',4'-trichloroacetophenone.

A common method for the synthesis of 2,2',4'-trichloroacetophenone is through a Friedel-Crafts acylation reaction.[5]

Materials:

  • 1,3-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum trichloride

  • Dichloromethane (solvent)

  • Ice

  • Concentrated hydrochloric acid

  • Brine solution

  • Anhydrous sodium carbonate

Procedure:

  • To a stirred mixture of 1,3-dichlorobenzene and anhydrous aluminum trichloride, chloroacetyl chloride is added dropwise at a controlled temperature.[1]

  • The reaction mixture is then stirred for several hours.[1]

  • The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.[1]

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium carbonate.[1]

  • The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield 2,2',4'-trichloroacetophenone.[1]

The following are general protocols for obtaining the spectral data.

NMR Spectroscopy:

  • A sample of 2,2',4'-trichloroacetophenone is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is placed in an NMR tube.

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Varian A-60D or a Bruker AVANCE III 500MHz instrument.

  • Tetramethylsilane (TMS) is typically used as an internal standard.

IR Spectroscopy:

  • For FTIR analysis using a KBr pellet, a small amount of the solid sample is ground with potassium bromide and pressed into a thin pellet.

  • The pellet is then placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85.

  • For ATR-IR, the solid sample is placed directly onto the ATR crystal.

  • The infrared spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

Mass Spectrometry:

  • A dilute solution of the sample is prepared in a suitable solvent.

  • The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.

  • The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and various fragment ions.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like 2,2',4'-trichloroacetophenone.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants 1,3-Dichlorobenzene + Chloroacetyl Chloride Reaction Friedel-Crafts Acylation (AlCl3 catalyst) Reactants->Reaction Purification Workup & Recrystallization Reaction->Purification Product 2,2',4'-Trichloroacetophenone Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR Structural Elucidation IR IR Spectroscopy (FTIR) Product->IR Functional Group ID MS Mass Spectrometry (GC-MS) Product->MS Molecular Weight & Fragmentation Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic analysis of 2,2',4'-trichloroacetophenone.

References

Toxicological Profile of 2,2',4,4'-Tetrachloroacetophenone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

2,2',4,4'-Tetrachloroacetophenone is an off-white crystalline solid.[1] Key physical and chemical properties are summarized in the table below. This information is crucial for understanding its environmental fate, potential for exposure, and for designing appropriate experimental conditions.

PropertyValueReference
CAS Number 4252-78-2[1]
Molecular Formula C₈H₅Cl₃O[1]
Molecular Weight 223.48 g/mol [1]
Melting Point 47-54 °C
Boiling Point 130-135 °C at 4 mmHg
Water Solubility Insoluble[2]
Appearance Off-white crystalline solid[1]

Toxicological Profile

2,2',4,4'-Tetrachloroacetophenone is classified as a hazardous substance with multiple toxicological concerns. It is recognized as a corrosive and lachrymatory agent, capable of causing severe damage to tissues upon contact.[1][2]

Summary of Toxicological Endpoints

The following table summarizes the key toxicological endpoints for 2,2',4,4'-Tetrachloroacetophenone based on available hazard classifications and qualitative data.

Toxicological EndpointGHS Hazard ClassificationKey Findings
Acute Oral Toxicity Toxic if swallowed (Category 3)Harmful if ingested.[1]
Acute Dermal Toxicity Harmful in contact with skin (Category 4)Harmful upon skin absorption.[1]
Acute Inhalation Toxicity May be fatal if inhaledCan cause spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[1][2]
Skin Corrosion/Irritation Causes skin irritation (Category 2)Corrosive to the skin, causing irritation and burns.[1]
Serious Eye Damage/Irritation Causes serious eye damage (Category 1)A lachrymator that is extremely destructive to eye tissue.[1][2]
Respiratory Sensitization May cause respiratory irritation (STOT SE 3)Inhalation can lead to burning sensation, coughing, wheezing, and laryngitis.[1]
Skin Sensitization May cause an allergic skin reaction (Category 1)Can elicit an allergic response upon repeated skin contact.[1]
Germ Cell Mutagenicity PositivePositive in a bacterial mutagenicity (Ames) test conducted by the National Toxicology Program (NTP).[3]
Carcinogenicity Not classifiedNo data available.
Reproductive Toxicity Not classifiedNo data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (Category 3)Primarily affects the respiratory system upon single exposure.[1]
Specific Target Organ Toxicity (Repeated Exposure) Not classifiedNo data available.

Note: Quantitative data for LD50, NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level) are not publicly available. Such data is likely contained within the ECHA (European Chemicals Agency) registration dossier for this substance.[1]

Mechanism of Action: A Hypothesized Signaling Pathway

While the precise molecular mechanisms of toxicity for 2,2',4,4'-Tetrachloroacetophenone have not been fully elucidated, evidence from structurally related chlorinated compounds suggests that the induction of oxidative stress is a key initiating event. As an electrophilic α-haloketone, it is plausible that this compound can deplete cellular antioxidants, such as glutathione, leading to an accumulation of reactive oxygen species (ROS).

This increase in ROS can activate stress-activated protein kinase (SAPK) signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway. Activation of the p38 MAPK pathway is a common cellular response to a variety of environmental stresses and can lead to downstream events such as inflammation, cell cycle arrest, and apoptosis.

The following diagram illustrates a hypothesized signaling pathway for the toxicity of 2,2',4,4'-Tetrachloroacetophenone, based on the known effects of related compounds.

G Hypothesized Signaling Pathway of 2,2',4,4'-Tetrachloroacetophenone Toxicity cluster_0 Cellular Exposure cluster_1 Intracellular Events cluster_2 Signaling Cascade cluster_3 Cellular Responses 2,2',4,4'-TCAP 2,2',4,4'-TCAP GSH Depletion GSH Depletion 2,2',4,4'-TCAP->GSH Depletion Electrophilic Attack ROS Increase ROS Increase GSH Depletion->ROS Increase Oxidative Stress Oxidative Stress ROS Increase->Oxidative Stress p38 MAPK Activation p38 MAPK Activation Oxidative Stress->p38 MAPK Activation Inflammation Inflammation p38 MAPK Activation->Inflammation Apoptosis Apoptosis p38 MAPK Activation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p38 MAPK Activation->Cell Cycle Arrest G General Workflow for a Bacterial Reverse Mutation (Ames) Test cluster_0 Preparation cluster_1 Exposure cluster_2 Plating & Incubation cluster_3 Analysis Bacterial Culture Bacterial Culture Treatment with S9 Treatment with S9 Bacterial Culture->Treatment with S9 Treatment without S9 Treatment without S9 Bacterial Culture->Treatment without S9 Test Substance Test Substance Test Substance->Treatment with S9 Test Substance->Treatment without S9 S9 Mix S9 Mix S9 Mix->Treatment with S9 Plating on Minimal Agar Plating on Minimal Agar Treatment with S9->Plating on Minimal Agar Treatment without S9->Plating on Minimal Agar Incubation Incubation Plating on Minimal Agar->Incubation Colony Counting Colony Counting Incubation->Colony Counting Data Interpretation Data Interpretation Colony Counting->Data Interpretation

References

The Biological Activity of Chlorinated Acetophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated acetophenones, a class of aromatic ketones, exhibit a diverse range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This technical guide provides an in-depth overview of the current understanding of their biological actions, with a focus on their mechanisms of action at the molecular level. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Acetophenone, the simplest aromatic ketone, and its derivatives have long been recognized for their broad pharmacological potential. The introduction of chlorine substituents onto the acetophenone scaffold can significantly modulate its physicochemical properties and biological activity. This guide explores the multifaceted biological effects of chlorinated acetophenones, ranging from their use as riot control agents to their potential as therapeutic leads.

Antimicrobial Activity

Chlorinated acetophenone derivatives, particularly chalcones synthesized from chlorinated acetophenones, have demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi. The position and number of chlorine substituents on the aromatic rings play a crucial role in determining the antimicrobial potency.

Quantitative Antimicrobial Data

The antimicrobial efficacy of chlorinated acetophenone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
5′-chloro-2′-hydroxy-3′-nitrochalconeEscherichia coli>512[1]
5′-chloro-2′-hydroxy-3′-nitrochalconeStaphylococcus aureus128[1]
5′-chloro-2′-hydroxy-3′-nitrochalconeCandida albicans128[1]
3-chlorobenzo[b]thiophene derivativeBacillus cereus128[1]
3-chlorobenzo[b]thiophene derivativeCandida albicans128[1]
Chlorinated Chalcone Derivative (unspecified)Escherichia coliComparable to Sulfanilamide[2][3][4]
Chlorinated Chalcone Derivative (unspecified)Pseudomonas aeruginosaComparable to Sulfanilamide[2][3][4]
Chlorinated Chalcone Derivative (unspecified)Staphylococcus aureusComparable to Sulfanilamide[2][3][4]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Chlorinated Acetophenone Derivatives. This table summarizes the MIC values of various chlorinated acetophenone derivatives against different microorganisms.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[5][6][7][8]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Antimicrobial stock solution (chlorinated acetophenone derivative dissolved in a suitable solvent like DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Antimicrobial Dilutions: a. Prepare a 2x working stock of the highest concentration of the chlorinated acetophenone to be tested in the appropriate broth medium. b. Dispense 100 µL of sterile broth into all wells of a 96-well plate. c. Add 100 µL of the 2x antimicrobial stock solution to the first column of wells. d. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no antimicrobial), and the twelfth column as a sterility control (no bacteria).[5]

  • Inoculum Preparation: a. From an overnight culture, prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[6]

  • Inoculation: a. Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum. This will bring the final volume in each well to 200 µL and dilute the antimicrobial concentrations to their final test concentrations.

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • Interpretation: a. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.[6]

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare 2x Antimicrobial Stock C Serial Dilution in 96-well Plate A->C B Prepare 0.5 McFarland Inoculum D Inoculate Wells B->D C->D E Incubate at 37°C D->E F Determine MIC E->F

Figure 1: Workflow for MIC determination using the broth microdilution method.

Anti-inflammatory Activity

Several chlorinated acetophenone derivatives have been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of pro-inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the half-maximal inhibitory concentration (IC50) against enzymes like COX-1, COX-2, and 5-LOX.

CompoundTargetIC50 (µM)Reference
3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative (with chlorine)COX0.1[9]
3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative (with chlorine)LOX0.56[9]
7-subsituted coumarin derivative (with chlorine)LOX2.8[9]
Chlorinated Chalcone Derivative (unspecified)COX-2Inhibition observed[10]
Chlorinated Chalcone Derivative (unspecified)InterleukinsInhibition observed[10]

Table 2: IC50 Values of Chlorinated Derivatives against Inflammatory Enzymes. This table presents the IC50 values of selected chlorinated compounds against key enzymes involved in inflammation.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method to determine the COX-2 inhibitory activity of a compound using a commercial enzyme immunoassay (EIA) kit.[7][11][12][13]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound (chlorinated acetophenone) dissolved in DMSO

  • Stannous chloride (to stop the reaction)

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin F2α (PGF2α)

Procedure:

  • Enzyme Preparation: a. Dilute the recombinant COX-2 enzyme in the reaction buffer to the working concentration as specified by the manufacturer.

  • Reaction Setup: a. In a reaction tube or well, combine the reaction buffer, heme, and the diluted COX-2 enzyme. b. Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiation and Termination of Reaction: a. Initiate the reaction by adding arachidonic acid. b. Incubate at 37°C for a defined period (e.g., 2 minutes). c. Stop the reaction by adding stannous chloride, which reduces the PGH2 product to PGF2α.[7]

  • Quantification of PGF2α: a. Quantify the amount of PGF2α produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

experimental_workflow_cox cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection A Prepare Reagents (COX-2, Buffer, Heme) C Incubate Enzyme with Test Compound A->C B Prepare Test Compound Dilutions B->C D Add Arachidonic Acid (Substrate) C->D E Stop Reaction with SnCl2 D->E F Quantify PGF2α via ELISA E->F G Calculate IC50 F->G

Figure 2: Workflow for in vitro COX-2 inhibition assay.

Cytotoxicity

The cytotoxic potential of chlorinated acetophenones has been extensively studied, with many derivatives showing promising activity against various cancer cell lines. The degree of cytotoxicity is influenced by the substitution pattern of the chlorine atoms and other functional groups on the acetophenone scaffold.

Quantitative Cytotoxicity Data

The cytotoxicity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%.

CompoundCell LineIC50 (µM)Reference
Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogT47D (Breast)Potent activity[14]
Symmetrical chlorophenylamino-s-triazine derivative (2c)MCF7 (Breast)4.14[3]
Symmetrical chlorophenylamino-s-triazine derivative (3c)MCF7 (Breast)4.98[3]
Symmetrical chlorophenylamino-s-triazine derivative (4c)C26 (Colon)1.71[3]
Chalcone derivative (12)MCF-7 (Breast)4.19[15][16]
Chalcone derivative (13)MCF-7 (Breast)3.30[15][16]
Chalcone derivative (12)MDA-MB-231 (Breast)6.12[15][16]
Chalcone derivative (12)MCF-10F (Normal Breast)95.76[15][16]
Chalcone derivative (13)MCF-10F (Normal Breast)95.11[15][16]
Sulfonyl-L-cysteine derivative (5)HEPG2 (Liver)51.9 µg/ml[4]
Sulfonyl-L-glutamine derivative (14)MCF7 (Breast)54.2 µg/ml[4]
Sulfonyl-L-tryptophan derivative (18)PaCa2 (Pancreatic)59.7 µg/ml[4]

Table 3: Cytotoxicity (IC50) of Chlorinated Acetophenone Derivatives against Cancer and Normal Cell Lines. This table highlights the cytotoxic effects of various chlorinated acetophenone derivatives on different human cancer cell lines and a normal cell line.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5][6][11][17]

Materials:

  • 96-well cell culture plates

  • Adherent cancer cell line

  • Complete culture medium

  • Test compound (chlorinated acetophenone)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: a. Treat the cells with various concentrations of the chlorinated acetophenone derivative for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: a. Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. b. Incubate at 4°C for 1 hour.[6]

  • Staining: a. Wash the plates four times with slow-running tap water and allow them to air dry. b. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: a. Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[6] b. Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading: a. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. b. Shake the plate for 5-10 minutes. c. Read the absorbance at 510 nm using a microplate reader.[6]

  • Data Analysis: a. Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.

Signaling Pathways

Chlorinated acetophenones exert their biological effects by modulating several key signaling pathways involved in inflammation, cell survival, and sensory perception.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity. Some chlorinated compounds have been shown to inhibit this pathway. The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Evidence suggests that some chlorinated compounds may inhibit this pathway by targeting the IKK complex.[2][18][19][20][21]

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB p50/p65 NFkB_n p50/p65 NFkB->NFkB_n Translocation IkB_NFkB IκBα-p50/p65 (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome Proteasome p_IkB->Proteasome Degradation Chloroacetophenone Chlorinated Acetophenone Chloroacetophenone->IKK Inhibits DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription

Figure 3: Inhibition of the NF-κB signaling pathway by chlorinated acetophenones.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 and Extracellular signal-Regulated Kinase (ERK) pathways, are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in inflammation and cancer. Some studies suggest that chlorinated compounds can modulate the phosphorylation status of p38 and ERK, thereby influencing downstream cellular responses.[10][16][22][23][24][25][26]

mapk_pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_response Cellular Response Stimulus Cellular Stress / Mitogens MAPKKK MAPKKK Stimulus->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK p38 p38 MAPKK_p38->p38 Phosphorylates ERK ERK1/2 MAPKK_ERK->ERK Phosphorylates p_p38 p-p38 p38->p_p38 p_ERK p-ERK1/2 ERK->p_ERK Response Inflammation, Apoptosis, Cell Proliferation p_p38->Response p_ERK->Response Chloroacetophenone Chlorinated Acetophenone Chloroacetophenone->p38 Modulates Phosphorylation Chloroacetophenone->ERK Modulates Phosphorylation trpa1_activation cluster_membrane Cell Membrane TRPA1_closed TRPA1 Channel (Closed) with Cysteine Residues Covalent_Mod Covalent Modification of Cysteine Residues TRPA1_closed->Covalent_Mod Reacts with TRPA1_open TRPA1 Channel (Open) Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPA1_open->Cation_Influx Chloroacetophenone α-Chloroacetophenone Chloroacetophenone->TRPA1_closed Enters Cell Covalent_Mod->TRPA1_open Induces Opening Neuronal_Activation Neuronal Activation (Pain and Irritation) Cation_Influx->Neuronal_Activation

References

An In-depth Technical Guide on the Safety and Handling of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user's request specified "2,2,2',4'-Tetrachloroacetophenone". However, extensive searches for safety and handling information on this specific chemical yielded no results. The provided information pertains to the structurally similar and more commonly documented compound, 2,2',4'-Trichloroacetophenone (CAS No. 4252-78-2), which is believed to be the intended subject of the query. It is crucial to verify the exact identity of the chemical before applying any of these safety protocols.

This guide provides comprehensive safety and handling information for 2,2',4'-Trichloroacetophenone, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

IdentifierValue
Chemical Name 2,2',4'-Trichloroacetophenone[1][2]
Synonyms 2,4-Dichlorophenacyl chloride, alpha,2,4-Trichloroacetophenone[1]
CAS Number 4252-78-2[2][3]
Molecular Formula C8H5Cl3O[1][3]
Molecular Weight 223.48 g/mol [1][3]
Appearance Off-white crystalline solid[1]
Melting Point 47 - 54 °C (117 - 129 °F)[2]
Boiling Point 130-135 °C at 5 hPa[2]
Flash Point >110 °C (>230 °F)
Solubility Insoluble in water[1][4]

Hazard Identification and Classification

2,2',4'-Trichloroacetophenone is a hazardous substance with multiple routes of exposure and potential for severe health effects.[4] It is classified as corrosive, a lachrymator (tear-inducing agent), and toxic.[1][2][4]

GHS Hazard Statements: [1][2]

  • H301: Toxic if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H317: May cause an allergic skin reaction

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

NFPA 704 Ratings: [3]

CategoryRatingDescription
Health 3Short exposure could cause serious temporary or moderate residual injury.
Flammability 1Materials that require considerable preheating before ignition can occur.
Instability/Reactivity 0Normally stable, even under fire exposure conditions.

Toxicology and Health Effects

This compound is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[4]

Exposure RouteSymptoms and EffectsSource(s)
Inhalation May cause a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting. Inhalation may be fatal as a result of spasm, inflammation and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[1][4]
Skin Contact Harmful in contact with skin.[1] It causes skin irritation and may lead to an allergic skin reaction.[2] As a corrosive substance, it can cause severe injury.[4][1][2][4]
Eye Contact Causes serious eye damage.[2] It is a lachrymator and is extremely destructive to eye tissue.[1][4][1][2][4]
Ingestion Toxic if swallowed.[1] As a corrosive chemical, it can destroy the membranes of the mouth, throat, and esophagus.[1][1]

Experimental Protocols

While specific experimental toxicology protocols for 2,2',4'-trichloroacetophenone are not detailed in the provided safety documents, the hazard classifications are based on standardized methodologies. These generally include:

  • Acute Toxicity Studies: To determine the lethal dose (LD50) for oral and dermal routes and the lethal concentration (LC50) for inhalation, typically using animal models.

  • Irritation and Corrosion Studies: Involve applying the substance to the skin and eyes of test animals (e.g., rabbits) to assess the potential for damage.

  • Sensitization Studies: To evaluate the potential for allergic reactions upon skin contact, often using assays like the guinea pig maximization test.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE is mandatory when handling 2,2',4'-Trichloroacetophenone.[2][3]

Protection TypeSpecificationSource(s)
Eye/Face Protection Face shield and safety glasses are required. Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[2][3]
Skin Protection Handle with chemical-resistant gloves. A complete suit protecting against chemicals is necessary. If a full suit is not worn, disposable Tyvek sleeves taped to gloves are a minimum requirement.[1][2][3]
Respiratory Protection If risk assessment indicates the need, use a full-face particle respirator (type N100 US or P3 EN 143). For sole protection, a full-face supplied-air respirator is required. All respirators and components must be tested and approved under appropriate government standards.[2][3]

Handling and Storage

  • Handling: All operations should be conducted in a well-ventilated area or under a chemical fume hood.[2][5] Avoid the formation of dust and aerosols.[2][3] Direct contact with skin, eyes, and clothing must be prevented.[2] Always wash hands thoroughly after handling.[3]

  • Storage: Store in a cool, dry, and well-ventilated place.[2][3] Keep containers tightly closed.[2][3] The storage area should be secure and locked up.[3][5] Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

First Aid Measures

Immediate medical attention is required for any exposure to 2,2',4'-Trichloroacetophenone.[5]

Exposure TypeFirst Aid ProcedureSource(s)
Inhalation Immediately move the exposed person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][5]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][5]
Eye Contact Immediately flush the eyes with plenty of water for at least 15-20 minutes, making sure to lift the upper and lower eyelids. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[1][2][5]
Ingestion DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or contact a poison control center.[1][2]

Accidental Release and Disposal

Spill Response Workflow

Spill_Response start Spill Occurs isolate Isolate Spill Area (min. 25m for solids) start->isolate IMMEDIATE ACTION ppe Don Appropriate PPE isolate->ppe ignite Remove Ignition Sources ppe->ignite dampen Dampen Solid Material with 60-70% Ethanol ignite->dampen transfer Transfer Dampened Material to a Suitable Container dampen->transfer pickup Pick Up Remaining Material with Ethanol-Dampened Absorbent Paper transfer->pickup seal Seal Contaminated Materials in a Vapor-Tight Bag for Disposal pickup->seal decon Decontaminate Surfaces: 1. 60-70% Ethanol Wash 2. Soap and Water Wash seal->decon end Dispose of Waste via Licensed Disposal Company decon->end

Caption: Workflow for handling a solid spill of 2,2',4'-Trichloroacetophenone.

Disposal

Surplus and non-recyclable material should be offered to a licensed disposal company.[2][3] The compound can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2][3] All contaminated packaging must be disposed of as unused product.[2][3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

  • Specific Hazards from Combustion: When heated to decomposition, it emits toxic and corrosive fumes including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]

  • Protective Equipment for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][5]

Stability and Reactivity

  • Reactivity: This compound is incompatible with strong oxidizing agents and strong bases.[4]

  • Chemical Stability: It is stable under recommended storage conditions.[2]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides and hydrogen chloride gas.[3][4]

References

An In-depth Technical Guide to the Electrophilicity and Chemical Reactivity of 2,2',4'-Tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilicity and chemical reactivity of 2,2',4'-tetrachloroacetophenone, a key intermediate in the synthesis of pharmaceuticals, notably the antifungal agent isoconazole. This document delves into the compound's chemical properties, synthesis, and reactivity, with a focus on its electrophilic nature which governs its synthetic utility. Detailed experimental protocols for its synthesis are provided, alongside a compilation of its physicochemical and spectroscopic data. Furthermore, its role as a precursor to antifungal agents is explored, touching upon the probable mechanism of action related to the inhibition of ergosterol biosynthesis. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

2,2',4'-Tetrachloroacetophenone, also known as 2-chloro-1-(2,4-dichlorophenyl)ethanone, is a halogenated aromatic ketone of significant interest in synthetic organic chemistry.[1][2] Its chemical structure, featuring a dichlorinated phenyl ring and an α-chloroacetyl group, imparts a high degree of electrophilicity to the molecule, making it a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules.[1] The primary application of this compound lies in its role as a crucial intermediate in the production of isoconazole, a broad-spectrum azole antifungal agent.[3][4] Understanding the nuances of its chemical reactivity is paramount for optimizing existing synthetic routes and for the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2,2',4'-tetrachloroacetophenone is presented in Table 1. This data is essential for its identification, purification, and characterization in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Properties of 2,2',4'-Tetrachloroacetophenone

PropertyValueReference(s)
Molecular Formula C₈H₅Cl₃O[5]
Molecular Weight 223.48 g/mol [5]
CAS Number 4252-78-2[5]
Appearance Off-white to yellow crystalline solid[2][3]
Melting Point 47-54 °C[5]
Boiling Point 130-135 °C at 4 mmHg[5]
Solubility Insoluble in water.[2][6]
¹H NMR Spectral data available.[2]
¹³C NMR Spectral data available.[2]
Mass Spectrometry m/z of 222.9 [M+H]⁺ has been reported.[1]
IR Spectroscopy Characteristic C=O stretching vibration between 1685–1690 cm⁻¹.[7]
UV-Vis Spectroscopy Spectral data available.[2][8]

Electrophilicity and Chemical Reactivity

The chemical reactivity of 2,2',4'-tetrachloroacetophenone is dominated by the electrophilic nature of two key sites: the carbonyl carbon and the α-carbon bearing a chlorine atom.

  • Carbonyl Carbon: The carbonyl group is highly polarized due to the electronegativity of the oxygen atom, rendering the carbonyl carbon electrophilic. This site is susceptible to nucleophilic attack, a fundamental reaction of ketones.[9][10] The presence of electron-withdrawing chlorine atoms on the aromatic ring further enhances the electrophilicity of the carbonyl carbon.

  • α-Carbon: The chlorine atom attached to the carbon adjacent to the carbonyl group (the α-carbon) is a good leaving group. This makes the α-carbon a prime target for nucleophilic substitution reactions (Sₙ2). The reactivity of α-haloketones with nucleophiles is a well-established principle in organic synthesis.[11][12]

Due to these reactive sites, 2,2',4'-tetrachloroacetophenone is incompatible with strong oxidizers and strong bases.[2][6]

Synthesis of 2,2',4'-Tetrachloroacetophenone

The most common and industrially relevant method for the synthesis of 2,2',4'-tetrachloroacetophenone is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][14]

Synthesis_Workflow reactant1 1,3-Dichlorobenzene reaction Friedel-Crafts Acylation reactant1->reaction reactant2 Chloroacetyl Chloride reactant2->reaction catalyst Aluminum Chloride (AlCl3) catalyst->reaction Catalyst intermediate Electrophilic Acylium Ion Intermediate reaction->intermediate Mechanism product 2,2',4'-Tetrachloroacetophenone intermediate->product

Caption: Workflow for the synthesis of 2,2',4'-Tetrachloroacetophenone.

Detailed Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative example of the synthesis of 2,2',4'-tetrachloroacetophenone.[3]

Materials:

  • 1,3-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum trichloride

  • Dichloromethane (solvent)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred solution of 1,3-dichlorobenzene in dichloromethane, add anhydrous aluminum chloride in portions at room temperature.

  • Cool the mixture in an ice bath and add chloroacetyl chloride dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from petroleum ether or ethanol to yield 2,2',4'-tetrachloroacetophenone as a solid.

Role in Antifungal Drug Synthesis and Potential Mechanism of Action

2,2',4'-Tetrachloroacetophenone is a pivotal intermediate in the synthesis of the imidazole antifungal agent, isoconazole.[3][4] Isoconazole belongs to the azole class of antifungals, which are known to act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15][16]

The likely mechanism of action of isoconazole, and by extension the significance of its precursor, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[16] This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane's integrity and function, ultimately leading to cell death.[17][18]

Antifungal_Mechanism cluster_synthesis Isoconazole Synthesis cluster_fungal_cell Fungal Cell TCA 2,2',4'-Tetrachloro- acetophenone Isoconazole Isoconazole TCA->Isoconazole Synthetic Steps Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Isoconazole->Enzyme Inhibits Lanosterol Lanosterol Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains CellDeath Fungal Cell Death Membrane->CellDeath Disruption leads to

Caption: Proposed mechanism of action for isoconazole.

While 2,2',4'-tetrachloroacetophenone itself is not the active antifungal agent, its structural features are essential for the final structure of isoconazole and its ability to bind to and inhibit the target enzyme. QSAR (Quantitative Structure-Activity Relationship) studies on acetophenone derivatives have shown that electronic and spatial descriptors significantly influence their biological activity, which can be a valuable approach for designing new derivatives with enhanced antifungal potency.[1][3]

Conclusion

2,2',4'-Tetrachloroacetophenone is a highly reactive and electrophilic compound with significant importance as a synthetic intermediate, particularly in the pharmaceutical industry. Its reactivity, governed by the electrophilic carbonyl and α-carbons, allows for its versatile use in the construction of complex molecules. A thorough understanding of its chemical properties, reactivity, and synthesis is crucial for chemists working on the development of new antifungal agents and other therapeutic compounds. Future research could focus on quantitative studies of its electrophilicity and the exploration of its potential as a scaffold for the development of novel bioactive molecules.

References

Methodological & Application

Application Note: Synthesis of 2,2',4'-Trichloroacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the synthesis of 2,2',4'-trichloroacetophenone, a key intermediate in the production of various organic compounds, including potent antifungal agents like isoconazole and miconazole.[1][2][3] The synthesis is achieved through the Friedel-Crafts acylation of m-dichlorobenzene with chloroacetyl chloride, utilizing aluminum chloride as a catalyst.[4][5] This method is widely employed due to its efficiency and high yields. This document outlines two distinct experimental protocols, presents comparative quantitative data, and includes diagrams for the reaction pathway and experimental workflow.

Note on Nomenclature: The primary product of the Friedel-Crafts reaction between m-dichlorobenzene (1,3-dichlorobenzene) and chloroacetyl chloride is 2,2',4'-trichloroacetophenone (CAS No: 4252-78-2), also known as 2-chloro-1-(2,4-dichlorophenyl)ethanone.[1][3] The requested "2,2,2',4'-Tetrachloroacetophenone" implies an additional chlorine atom on the acetyl group, which is not the direct product of this specific reaction.

Reaction Principle and Pathway

The synthesis is a classic example of a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[6] Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, activates the chloroacetyl chloride by forming a complex with the carbonyl oxygen, which then rearranges to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich m-dichlorobenzene ring. The substitution occurs predominantly at the 4-position, which is sterically accessible and activated by the ortho- and para-directing effects of the two chlorine atoms.

Reaction_Pathway mDCB m-Dichlorobenzene plus1 + mDCB->plus1 CAC Chloroacetyl Chloride arrow1 CAC->arrow1 AlCl3_cat AlCl₃ (Catalyst) AlCl3_cat->arrow1 Activates product 2,2',4'-Trichloroacetophenone plus2 + product->plus2 HCl HCl plus1->CAC plus2->HCl complex complex arrow1->complex Formation of Electrophile arrow2 arrow2->product complex->arrow2 Electrophilic Aromatic Substitution

Caption: Reaction scheme for the Friedel-Crafts acylation of m-dichlorobenzene.

Application Notes

  • Catalyst: Anhydrous aluminum chloride is crucial and highly reactive. It is hygroscopic and will decompose in the presence of moisture, rendering it inactive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if possible. More than a stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the ketone product.[6]

  • Reagents: Chloroacetyl chloride is corrosive, a lachrymator, and reacts with water.[6] It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Temperature Control: The reaction is exothermic. The initial addition of reagents should be done carefully and with cooling to prevent side reactions. Different protocols report varying optimal temperatures, which can influence reaction time and yield.[1][5]

  • Work-up: The reaction is quenched by carefully pouring the mixture into ice water, often containing hydrochloric acid.[1] This step hydrolyzes the aluminum chloride-ketone complex, liberating the product, and should be performed cautiously due to the vigorous evolution of heat and HCl gas.

  • Purification: The crude product is typically a solid and can be purified by recrystallization from solvents like ethanol or by crystallization using a solvent/anti-solvent system such as petroleum ether.[1][2]

Experimental Protocols

Protocol A: Synthesis at Ambient Temperature

This protocol is adapted from a procedure published in the European Journal of Medicinal Chemistry.[1]

Materials and Reagents:

  • m-Dichlorobenzene (14.6 g, 0.1 mol)

  • Anhydrous aluminum trichloride (21.3 g, 0.16 mol)

  • 2-Chloroacetyl chloride (12.4 g, 0.11 mol)

  • Dichloromethane

  • Concentrated Hydrochloric Acid

  • Brine (saturated NaCl solution)

  • Anhydrous sodium carbonate

  • Ethanol

  • Ice

Procedure:

  • To a mixture of m-dichlorobenzene and anhydrous aluminum trichloride in a suitable reaction flask, add 2-chloroacetyl chloride dropwise at room temperature.

  • Control the rate of addition to ensure the reaction temperature does not exceed 30 °C.

  • After the addition is complete, stir the mixture at 30 °C for 3 hours.[1]

  • Carefully pour the reaction mixture into a beaker containing a mixture of ice/water (100 g) and concentrated hydrochloric acid (5 mL).

  • Stir the resulting mixture until a dark brown oil forms. Extract the product with dichloromethane (3 x 40 mL).

  • Combine the organic layers and wash with brine (40 mL).

  • Dry the organic layer over anhydrous sodium carbonate overnight.

  • Filter off the desiccant and concentrate the filtrate under reduced pressure to obtain a yellow solid.

  • Purify the solid by recrystallization with ethanol to yield 2,2',4'-trichloroacetophenone as a white solid.[1]

Protocol B: Synthesis under Reflux Conditions

This protocol is adapted from a procedure found in ChemicalBook, citing various sources.[2]

Materials and Reagents:

  • 1,3-Dichlorobenzene (147 g)

  • Chloroacetyl chloride (113 g)

  • Anhydrous aluminum trichloride (147 g)

  • Methylene chloride (750 mL)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ice

Procedure:

  • In a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene, chloroacetyl chloride, and methylene chloride.

  • Under stirring, add anhydrous aluminum trichloride in batches at room temperature.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.[2]

  • After the reaction, quench the mixture by carefully pouring it into ice water.

  • Separate the organic and aqueous phases.

  • Wash the organic phase sequentially with deionized water (2 x 500 mL) and saturated sodium bicarbonate solution (2 x 500 mL).

  • Dry the organic phase with anhydrous sodium sulfate and filter.

  • Concentrate the filtrate by rotary evaporation.

  • Add petroleum ether (1200 mL) to the residue and cool in a refrigerator overnight to promote crystallization.

  • Collect the crystallized product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to obtain 2,2',4'-trichloroacetophenone as an off-white solid.[2]

Quantitative Data Summary

The following table summarizes quantitative data from various reported procedures for the synthesis of 2,2',4'-trichloroacetophenone.

Reference Molar Ratio (m-DCB : CAC : AlCl₃) Temperature Time Solvent Reported Yield
Protocol A[1]1 : 1.1 : 1.630 °C3 hNone (excess substrate)93.1%
Protocol B[2]1 : 1 : 1.1 (approx.)Reflux3 hMethylene Chloride86%
Patent CN103613491A[5]1 : 1.1 : 1.7 (approx.)58-62 °C, then 80-100 °C4-7 hNoneHigh
Patent CN101863832A[3]1.1 : 1 : 1.140 °C5 hNone92%

General Experimental Workflow

Experimental_Workflow start Start: Dry Glassware & Reagents reagent_prep Reagent Preparation (m-Dichlorobenzene, AlCl₃) start->reagent_prep addition Slow Addition of Chloroacetyl Chloride reagent_prep->addition reaction Stirring under Controlled Temperature & Time addition->reaction quench Quenching (Pouring into Ice/Water/HCl) reaction->quench extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) quench->extraction washing Washing Organic Layer (Water, Brine, etc.) extraction->washing drying Drying Organic Layer (e.g., Anhydrous Na₂SO₄) washing->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification (Recrystallization) concentration->purification product Final Product: 2,2',4'-Trichloroacetophenone purification->product

References

Application Notes and Protocols for the Synthesis of 2,2,2',4'-Tetrachloroacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a representative protocol for the synthesis of 2,2,2',4'-Tetrachloroacetophenone. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The protocol is based on the principles of the Friedel-Crafts acylation reaction.

Introduction

This compound is a ketone derivative that can be synthesized via the Friedel-Crafts acylation of 1,3-dichlorobenzene with trichloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of 1,3-dichlorobenzene. Due to the presence of two deactivating chloro groups on the aromatic ring, the reaction conditions need to be carefully controlled to achieve a good yield.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the yield is an expected value based on similar reactions and may vary depending on the specific experimental conditions and purification efficiency.

ParameterValueUnitNotes
Reactants
1,3-Dichlorobenzene1.0Molar EquivalentStarting aromatic compound.
Trichloroacetyl Chloride1.1Molar EquivalentAcylating agent. A slight excess is used to ensure complete reaction of the starting material.
Anhydrous Aluminum Chloride1.3Molar EquivalentLewis acid catalyst. A stoichiometric excess is required as it forms complexes with the reactant and product.
Reaction Conditions
Temperature60 - 80°CThe reaction is typically heated to overcome the deactivation of the aromatic ring.
Reaction Time4 - 6hoursMonitoring the reaction progress by TLC or GC is recommended.
SolventDichloromethane or excess 1,3-Dichlorobenzene-A non-polar, aprotic solvent is required. Using excess reactant as a solvent is also a common practice.
Work-up and Purification
Quenching SolutionIce-cold dilute HCl-To decompose the aluminum chloride complex and separate the catalyst from the product.
Extraction SolventDichloromethane-For extracting the organic product from the aqueous layer.
Purification MethodRecrystallization or Column Chromatography-To obtain the final product with high purity.
Expected Yield 75 - 85%This is an estimated yield and can be influenced by various factors.

Detailed Experimental Protocol

Materials:

  • 1,3-Dichlorobenzene (reactant and solvent)

  • Trichloroacetyl chloride (acylating agent)

  • Anhydrous aluminum chloride (catalyst)

  • Dichloromethane (extraction solvent)

  • Concentrated Hydrochloric acid

  • Ice

  • Anhydrous sodium sulfate (drying agent)

  • Activated charcoal (for decolorization, optional)

  • Ethanol or Hexane (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a gas trap (to absorb HCl gas)

  • Dropping funnel

  • Magnetic stirrer and hotplate

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reaction Setup:

    • In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser connected to a gas trap, and a dropping funnel, add anhydrous aluminum chloride (1.3 eq.).

    • Add 1,3-dichlorobenzene (3-5 eq., to act as both reactant and solvent) to the flask.

    • Cool the mixture in an ice bath.

  • Addition of Acylating Agent:

    • In the dropping funnel, place trichloroacetyl chloride (1.1 eq.) dissolved in a small amount of 1,3-dichlorobenzene.

    • Slowly add the trichloroacetyl chloride solution to the stirred suspension of aluminum chloride in 1,3-dichlorobenzene over a period of 30-60 minutes. Control the addition rate to maintain the temperature below 10 °C. Hydrogen chloride gas will be evolved and should be trapped.

  • Reaction:

    • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 60-80 °C.

    • Maintain the reaction at this temperature with continuous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

    • Continue stirring until the aluminum salts are completely dissolved in the aqueous layer.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine all the organic layers.

  • Washing and Drying:

    • Wash the combined organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane). If the product is colored, it can be treated with activated charcoal before recrystallization.

    • Alternatively, the product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture).

  • Characterization:

    • The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Visualizations

Below are diagrams illustrating the key aspects of the synthesis.

Friedel_Crafts_Acylation_Mechanism cluster_activation Catalyst Activation and Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution TCC Trichloroacetyl chloride (Cl3C-COCl) Complex Lewis acid-base complex TCC->Complex + AlCl3 AlCl3 Aluminum chloride (AlCl3) Acylium Acylium ion [Cl3C-C=O]+ Complex->Acylium Cleavage Sigma Sigma Complex (Carbocation intermediate) Acylium->Sigma + 1,3-Dichlorobenzene DCB 1,3-Dichlorobenzene Product 2,2,2',4'-Tetrachloro- acetophenone Sigma->Product - H+

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Synthesis_Workflow A 1. Reaction Setup (1,3-Dichlorobenzene + AlCl3) B 2. Addition of Trichloroacetyl Chloride A->B C 3. Reaction at 60-80°C B->C D 4. Work-up (Quenching with HCl/ice) C->D E 5. Extraction (with Dichloromethane) D->E F 6. Washing and Drying E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: Experimental Workflow for the Synthesis of this compound.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • Trichloroacetyl chloride is corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The work-up procedure involving quenching with acid and ice is highly exothermic and can cause splashing. Perform this step slowly and carefully.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation.

Application Notes and Protocols for the Synthesis of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,2',4'-trichloroacetophenone, a key intermediate in the preparation of various organic compounds, including the potent antifungal agent isoconazole.[1] The synthesis is achieved via a Friedel-Crafts acylation reaction.

Reaction Principle

The synthesis of 2,2',4'-trichloroacetophenone is based on the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, utilizing anhydrous aluminum chloride as a Lewis acid catalyst.[1][2] The electrophilic acylium ion, generated from chloroacetyl chloride and aluminum chloride, attacks the electron-rich aromatic ring of 1,3-dichlorobenzene to form the desired ketone.

Experimental Data

The following table summarizes the key quantitative data from a representative experimental protocol for the synthesis of 2,2',4'-trichloroacetophenone.[1]

ParameterValue
Reactants
1,3-Dichlorobenzene (m-dichlorobenzene)14.6 g (0.1 mol)
Chloroacetyl Chloride12.4 g (0.11 mol)
Anhydrous Aluminum Trichloride21.3 g (0.16 mol)
Reaction Conditions
Temperature30 °C
Reaction Time3 hours
Product Information
Product2,2',4'-Trichloroacetophenone
Molecular FormulaC₈H₅Cl₃O
Molecular Weight223.48 g/mol [3]
AppearanceWhite solid[1]
Yield93.1%[1]
Melting Point47-54 °C[3]
Boiling Point130-135 °C at 4 mmHg[3]
Characterization
LC-MS (m/z)222.9 [M+H]⁺[1]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of 2,2',4'-trichloroacetophenone.

experimental_workflow Experimental Workflow for 2,2',4'-Trichloroacetophenone Synthesis reactants Reactant Preparation - 1,3-Dichlorobenzene - Anhydrous AlCl₃ addition Slow Addition of Chloroacetyl Chloride (Maintain Temp < 30°C) reactants->addition reaction Reaction Stirring (3 hours at 30°C) addition->reaction quench Quenching (Pour into ice/water/HCl) reaction->quench extraction Extraction (Dichloromethane) quench->extraction wash Washing (Brine solution) extraction->wash dry Drying (Anhydrous Na₂CO₃) wash->dry evaporation Solvent Evaporation (Reduced pressure) dry->evaporation purification Purification (Recrystallization from Ethanol) evaporation->purification product Final Product (White Solid) purification->product

Caption: A flowchart of the synthesis process.

Detailed Experimental Protocol

Materials:

  • 1,3-Dichlorobenzene (m-dichlorobenzene)

  • Chloroacetyl chloride

  • Anhydrous aluminum trichloride

  • Dichloromethane

  • Concentrated hydrochloric acid

  • Brine (saturated NaCl solution)

  • Anhydrous sodium carbonate

  • Ethanol

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Thermometer

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Vacuum pump

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, combine 14.6 g (0.1 mol) of 1,3-dichlorobenzene and 21.3 g (0.16 mol) of anhydrous aluminum trichloride.[1]

  • Addition of Acylating Agent: Begin stirring the mixture and slowly add 12.4 g (0.11 mol) of chloroacetyl chloride dropwise from the dropping funnel.[1] It is crucial to control the addition rate to maintain the reaction temperature below 30 °C.[1]

  • Reaction: After the addition is complete, continue stirring the mixture at 30 °C for 3 hours.[1]

  • Quenching: Prepare a mixture of 100 g of ice and water containing 5 mL of concentrated hydrochloric acid.[1] Carefully and slowly pour the reaction mixture into the ice-water mixture with vigorous stirring. A dark brown oil should form.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 40 mL portions of dichloromethane.[1]

  • Washing: Combine the organic layers and wash with 40 mL of brine.[1]

  • Drying: Dry the organic layer over anhydrous sodium carbonate overnight.[1]

  • Solvent Removal: Filter off the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a yellow solid.[1]

  • Purification: Purify the crude solid by recrystallization from ethanol to yield a white solid product of 2,2',4'-trichloroacetophenone.[1]

Safety Precautions:

  • This experiment should be conducted in a well-ventilated fume hood.

  • Anhydrous aluminum trichloride is corrosive and reacts violently with water. Handle with care.

  • Chloroacetyl chloride is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols for the Analytical Determination of 2,2',4'-Tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2,2',4'-tetrachloroacetophenone, a key intermediate in the synthesis of various chemical and pharmaceutical compounds. The following protocols are designed to offer robust and reliable analytical procedures for quality control, impurity profiling, and research applications.

High-Performance Liquid Chromatography (HPLC) Method for Quantification of 2,2',4'-Tetrachloroacetophenone

This method is suitable for the routine analysis and quantification of 2,2',4'-tetrachloroacetophenone in process samples and starting materials.

Chromatographic Conditions

A reverse-phase HPLC method can be employed for the separation and quantification of 2,2',4'-tetrachloroacetophenone.[1] The following conditions are recommended based on methods for structurally similar compounds and general chromatographic principles.

ParameterRecommended Condition
Column Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column[1][2]
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)[2]
For MS compatibility, replace phosphoric acid with 0.1% formic acid.[1]
Flow Rate 1.0 mL/min[2]
Detection UV at 220 nm or 254 nm[2]
Column Temperature 25°C[2]
Injection Volume 20 µL[2]
Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the HPLC method. These values are illustrative and should be determined experimentally during method validation.

Validation ParameterExpected Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Level Detection and Confirmation

GC-MS provides high sensitivity and selectivity, making it ideal for the detection of trace levels of 2,2',4'-tetrachloroacetophenone and for its unequivocal identification.

GC-MS Conditions

The following GC-MS conditions are proposed based on methods for related chloroacetophenone isomers.[3]

ParameterRecommended Condition
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min[3]
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Mass Spectrometry Data

The mass spectrum of 2,2',4'-tetrachloroacetophenone is characterized by its molecular ion peak and specific fragmentation pattern, which can be used for identification.[4]

Ion Typem/z
Molecular Ion [M]⁺ 222 (base peak), 224, 226 (isotopic pattern for 3 Cl atoms)
Fragment Ion 187 ([M-Cl]⁺)
Fragment Ion 149 ([C₆H₃Cl₂CO]⁺)

Experimental Protocols

Protocol 1: Sample Preparation for HPLC and GC-MS Analysis

This protocol describes the general procedure for preparing a sample for chromatographic analysis.

Materials:

  • 2,2',4'-Tetrachloroacetophenone reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of 2,2',4'-tetrachloroacetophenone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This will be the stock solution.

  • Working Standard Solution Preparation: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (for HPLC) or an appropriate solvent like methanol (for GC-MS) to the desired concentrations for calibration.

  • Sample Preparation: Accurately weigh a known amount of the sample containing 2,2',4'-tetrachloroacetophenone and transfer it to a 100 mL volumetric flask. Add a suitable solvent (e.g., methanol) to dissolve the sample, and then dilute to the mark.

  • Filtration: Filter the prepared sample solution through a 0.45 µm syringe filter into an autosampler vial before injection into the HPLC or GC-MS system.

Protocol 2: HPLC Analysis

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solution.

  • After the analysis, calculate the concentration of 2,2',4'-tetrachloroacetophenone in the sample by comparing its peak area with the calibration curve.

Protocol 3: GC-MS Analysis

Procedure:

  • Set up the GC-MS system with the specified conditions.

  • Perform a solvent blank injection to check for system cleanliness.

  • Inject the prepared standard solutions to verify the retention time and mass spectrum of 2,2',4'-tetrachloroacetophenone and to perform quantification if required.

  • Inject the prepared sample solution.

  • Identify the 2,2',4'-tetrachloroacetophenone peak in the sample chromatogram by its retention time and by comparing its mass spectrum with that of the reference standard.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Sample Weighing dissolve Dissolution in Solvent start->dissolve filter Filtration (0.45 µm) dissolve->filter hplc HPLC Analysis filter->hplc HPLC Injection gcms GC-MS Analysis filter->gcms GC-MS Injection quant Quantification hplc->quant confirm Confirmation gcms->confirm quant->confirm

Caption: General workflow for the analysis of 2,2',4'-tetrachloroacetophenone.

logical_relationship cluster_techniques Analytical Techniques cluster_purpose Purpose of Analysis compound 2,2',4'-Tetrachloroacetophenone hplc HPLC-UV compound->hplc gcms GC-MS compound->gcms quant Quantitative Analysis hplc->quant Primary Method qual Qualitative Identification gcms->qual Confirmatory trace Trace Level Detection gcms->trace High Sensitivity

Caption: Relationship between analytical techniques and their applications.

References

Application Note: HPLC Analysis of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2',4'-Trichloroacetophenone is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate and reliable quantification of this compound is crucial for quality control during its production and in subsequent applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the separation and quantification of such compounds due to its specificity, sensitivity, and reproducibility. This application note presents a detailed protocol for the HPLC analysis of 2,2',4'-Trichloroacetophenone.

Principle of the Method

The method described herein utilizes reverse-phase HPLC to separate 2,2',4'-Trichloroacetophenone from potential impurities. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water provides the separation. The analyte is detected by a UV detector at a wavelength where it exhibits significant absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a standard of known concentration.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Phosphoric acid (for mobile phase modification, if necessary).

  • Standard: 2,2',4'-Trichloroacetophenone reference standard of known purity.

  • Sample Vials: Appropriate vials for the autosampler.

  • Filters: 0.45 µm syringe filters for sample preparation.

2. Preparation of Mobile Phase

A typical mobile phase for the analysis of chlorinated acetophenone derivatives is a mixture of acetonitrile and water.[1] Based on methods for similar compounds, a starting mobile phase composition can be:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Composition: Acetonitrile:Water (70:30, v/v)

To improve peak shape and resolution, a small amount of acid, such as phosphoric acid, can be added to the aqueous phase.[1] For example, 0.1% phosphoric acid in water.

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 2,2',4'-Trichloroacetophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

4. Sample Preparation

  • Accurately weigh a sample containing 2,2',4'-Trichloroacetophenone and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.

5. HPLC Method Parameters

The following HPLC conditions can be used as a starting point and optimized as needed:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes

Note: The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte. A wavelength of 220 nm is suggested as a starting point based on methods for similar aromatic ketones.

Data Presentation

Table 1: Representative Chromatographic Data

CompoundRetention Time (min)Peak Area (arbitrary units)
2,2',4'-Trichloroacetophenone5.81,250,000

Note: The above data is representative and may vary depending on the specific HPLC system, column, and exact experimental conditions.

Table 2: Representative Calibration Curve Data

Concentration (µg/mL)Peak Area (arbitrary units)
125,000
5125,000
10250,000
25625,000
501,250,000
1002,500,000
  • Linearity: A calibration curve of peak area versus concentration should be plotted, and the coefficient of determination (R²) should be ≥ 0.999.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (Acetonitrile:Water) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Mobile_Phase->HPLC_System 1. Eluent Standard_Sol Prepare Standard Solutions Standard_Sol->HPLC_System 2. Injection Sample_Sol Prepare Sample Solution Sample_Sol->HPLC_System 3. Injection Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve (Peak Area vs. Concentration) Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of 2,2',4'-Trichloroacetophenone.

References

Application Note: Quantification of 2,2',4'-Trichloroacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note details a robust and sensitive method for the quantification of 2,2',4'-trichloroacetophenone in solution using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis procedures suitable for research, quality control, and environmental monitoring applications. The method demonstrates good linearity and repeatability, making it suitable for accurate quantification of 2,2',4'-trichloroacetophenone.

Introduction

2,2',4'-Trichloroacetophenone is a halogenated aromatic ketone of interest in various fields, including as an intermediate in chemical synthesis and as a potential environmental contaminant.[1][2][3] Accurate and sensitive quantification is crucial for monitoring its presence and ensuring product quality. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and detection of semi-volatile organic compounds like 2,2',4'-trichloroacetophenone. This method offers high selectivity and sensitivity, enabling reliable quantification at trace levels.

Experimental
  • 2,2',4'-Trichloroacetophenone standard (>98.0% purity)

  • Solvent: Hexane or a mixture of hexane and acetone (1:1)[4]

  • Methanol, Absolute Ethanol, or Acetonitrile for stock solutions[5]

A gas chromatograph equipped with a mass selective detector was used for this analysis. The following instrumental conditions are recommended, though they may be adapted for other similar systems.

A stock solution of 2,2',4'-trichloroacetophenone (e.g., 1000 µg/mL) is prepared by dissolving the pure standard in a suitable solvent such as methanol, ethanol, or acetonitrile.[5] A series of working standards are then prepared by serial dilution of the stock solution in hexane to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

For liquid samples, a liquid-liquid extraction may be employed. For solid samples, an extraction with a suitable solvent is necessary. For example, a 0.5 g solid sample can be extracted with 5 mL of a hexane:acetone (1:1) mixture at 50°C for 1 hour.[4] The resulting extract can then be directly injected into the GC-MS system.

GC-MS Method Parameters

The following tables summarize the recommended GC-MS parameters for the quantification of 2,2',4'-trichloroacetophenone. These parameters are based on methods for similar chlorinated compounds and may require optimization for specific instrumentation.

Table 1: Gas Chromatography (GC) Conditions

ParameterValue
GC System Agilent 8890 GC or similar
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial: 60°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C

Table 2: Mass Spectrometry (MS) Conditions

ParameterValue
MS System Agilent 7000D TQ MS or similar
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantitative Analysis

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. Based on the mass spectrum of 2,2',4'-trichloroacetophenone, characteristic ions should be chosen for quantification and confirmation. The molecular weight of 2,2',4'-trichloroacetophenone is 223.5 g/mol .[1] The mass spectrum of similar chloroacetophenones suggests that key fragments would be suitable for monitoring.[6]

Table 3: Selected Ion Monitoring (SIM) Parameters

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2,2',4'-Trichloroacetophenone173175109

Note: Specific ions should be confirmed by analyzing a standard of 2,2',4'-trichloroacetophenone.

A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the standards. The concentration of 2,2',4'-trichloroacetophenone in unknown samples is then determined from this calibration curve.

Results and Discussion

Under the described GC-MS conditions, 2,2',4'-trichloroacetophenone is expected to be well-separated from other components in the sample matrix. The use of SIM mode provides low detection limits and high precision. The method should be validated for linearity, accuracy, precision, and limits of detection and quantification according to standard laboratory procedures.

Conclusion

The GC-MS method presented provides a reliable and sensitive approach for the quantification of 2,2',4'-trichloroacetophenone. The detailed protocol for sample preparation and instrument parameters can be readily implemented in analytical laboratories for routine analysis.

Protocols

Protocol 1: Preparation of Stock and Working Standards
  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 2,2',4'-trichloroacetophenone standard.

    • Dissolve the standard in a 10 mL volumetric flask with methanol, ethanol, or acetonitrile.[5]

    • Ensure the standard is completely dissolved by vortexing.

    • Store the stock solution at 4°C in an amber vial.

  • Working Standards:

    • Label a series of vials for the desired concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

    • Perform serial dilutions of the stock solution with hexane to achieve the final concentrations.

Protocol 2: Sample Preparation (Solid Matrix)
  • Weigh 0.5 g of the homogenized solid sample into a centrifuge tube.

  • Add 5 mL of a 1:1 hexane:acetone solvent mixture.[4]

  • Vortex the sample for 1 minute.

  • Place the sample in a heated shaker or water bath at 50°C for 1 hour.

  • Centrifuge the sample to pellet the solid material.

  • Carefully transfer the supernatant to a clean vial for GC-MS analysis.

Protocol 3: GC-MS Analysis
  • Set up the GC-MS system according to the parameters outlined in Tables 1 and 2.

  • Create a sequence table in the instrument software.

  • Include a solvent blank, the series of working standards, and the prepared samples.

  • Inject 1 µL of each solution into the GC-MS system.

  • Acquire the data in SIM mode using the ions specified in Table 3.

Protocol 4: Data Analysis
  • Integrate the peaks corresponding to 2,2',4'-trichloroacetophenone in the chromatograms of the standards and samples.

  • Generate a calibration curve by plotting the peak area of the quantifier ion versus the concentration of the standards. A linear regression should be applied.

  • Determine the concentration of 2,2',4'-trichloroacetophenone in the samples by interpolating their peak areas from the calibration curve.

  • Verify the presence of the analyte by confirming the presence of the qualifier ions and their expected abundance ratios relative to the quantifier ion.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1000 µg/mL) standards Prepare Working Standards (Serial Dilution) stock->standards injection Inject Sample/Standard (1 µL) standards->injection sample Sample Extraction (Solid or Liquid) sample->injection separation GC Separation (HP-5ms Column) injection->separation detection MS Detection (EI, SIM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantification of 2,2',4'-trichloroacetophenone by GC-MS.

References

Application Notes and Protocols: 2,2,2',4'-Tetrachloroacetophenone as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,2,2',4'-tetrachloroacetophenone and its precursor, 2',4'-dichloro-2-chloroacetophenone, as pivotal intermediates in the synthesis of commercially significant antifungal agents. This document details the synthesis of these intermediates and their subsequent conversion to active pharmaceutical ingredients (APIs), with a focus on the widely used imidazole antifungal, miconazole. Furthermore, it elucidates the mechanism of action of the resulting antifungal drugs, providing a clear visual representation of the relevant signaling pathway.

Synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanone

The foundational intermediate, 2-chloro-1-(2,4-dichlorophenyl)ethanone (a close derivative and precursor to this compound), is synthesized via a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of 2-chloro-1-(2,4-dichlorophenyl)ethanone from m-dichlorobenzene and chloroacetyl chloride.

Materials:

  • m-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • To a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene (147 g), chloroacetyl chloride (113 g), and methylene chloride (750 mL) at room temperature.

  • Under stirring, add anhydrous aluminum trichloride (147 g) in batches.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours to ensure complete reaction.

  • Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

  • Separate the organic and aqueous phases.

  • Wash the organic phase sequentially with deionized water (2 x 500 mL) and saturated sodium bicarbonate solution (2 x 500 mL) to remove acidic impurities.

  • Dry the organic phase with anhydrous sodium sulfate and filter.

  • Concentrate the filtrate by rotary evaporation.

  • Add petroleum ether (1200 mL) to the residue and cool to room temperature, then place in a refrigerator overnight to promote crystallization.

  • Collect the crystallized product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Quantitative Data Summary
Reactant/ProductMolar Mass ( g/mol )Amount (g)MolesYield (%)
1,3-Dichlorobenzene147.001471.00-
Chloroacetyl chloride112.941131.00-
Anhydrous aluminum chloride133.341471.10-
2-Chloro-1-(2,4-dichlorophenyl)ethanone223.481930.8686

Synthesis of Miconazole from 2-Chloro-1-(2,4-dichlorophenyl)ethanone

This section details the multi-step synthesis of the antifungal drug miconazole, starting from the previously synthesized intermediate.

Experimental Workflow

Miconazole Synthesis Workflow Intermediate1 2-Chloro-1-(2,4-dichlorophenyl)ethanone Intermediate2 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Intermediate1->Intermediate2 N-Alkylation with Imidazole Intermediate3 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol Intermediate2->Intermediate3 Reduction with NaBH4 Miconazole Miconazole Intermediate3->Miconazole O-Alkylation with 2,4-Dichlorobenzyl chloride

Caption: Workflow for the synthesis of Miconazole.

Experimental Protocol: Synthesis of Miconazole

This protocol is a compilation of procedures for the synthesis of miconazole.[1][2][3][4]

Step A: N-Alkylation

  • Suspend imidazole (2 mol) in dichloromethane (1 L).

  • Add 2-chloro-1-(2,4-dichlorophenyl)ethanone (1 mol) and stir for 30 minutes.

  • Heat the mixture to reflux for 5 hours.

  • After the reaction, distill off the dichloromethane under reduced pressure.

  • The resulting residue, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, is used in the next step.

Step B: Reduction

  • Dissolve the crude product from Step A in a suitable solvent (e.g., aqueous methanol).

  • Add sodium borohydride (NaBH₄) (0.50 mol) portion-wise while maintaining a controlled temperature.

  • Stir the reaction mixture until the reduction is complete (monitored by TLC).

  • Work up the reaction to isolate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol.

Step C: O-Alkylation

  • Dissolve the product from Step B in a suitable solvent (e.g., DMF).

  • Add a base (e.g., sodium hydride) to form the alkoxide.

  • Add 2,4-dichlorobenzyl chloride and stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude miconazole by crystallization.

Quantitative Data Summary
StepProductYield (%)Purity (%)
A 2-Chloro-1-(2,4-dichlorophenyl)ethanone91-93>99
B 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one--
C 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol86-
D Miconazole70>99
Overall Miconazole Nitrate ~64 >99

Note: Yields are reported from various sources and may differ based on specific reaction conditions.[1][2][5]

Mechanism of Action: Inhibition of Ergosterol Synthesis

Miconazole and other imidazole antifungals exert their effect by disrupting the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase, which is a crucial component of the ergosterol biosynthesis pathway.[6][7][8][9]

Signaling Pathway: Ergosterol Synthesis Inhibition

Ergosterol_Synthesis_Inhibition cluster_FungalCell Fungal Cell Lanosterol Lanosterol Erg11 Lanosterol 14α-demethylase (CYP51) Lanosterol->Erg11 Ergosterol Ergosterol Erg11->Ergosterol Demethylation ToxicSterols Accumulation of 14α-methylated sterols (Toxic Intermediates) Erg11->ToxicSterols Blocked Pathway Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation DisruptedMembrane Disrupted Cell Membrane (Increased Permeability, Leakage) CellDeath Fungal Cell Death DisruptedMembrane->CellDeath ToxicSterols->DisruptedMembrane Disruption Miconazole Miconazole Miconazole->Erg11 Inhibition

Caption: Inhibition of ergosterol synthesis by miconazole.

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol, a vital component for maintaining the integrity and fluidity of the fungal cell membrane.[6][7][8] This depletion, coupled with the accumulation of toxic 14α-methylated sterol intermediates, disrupts the membrane structure, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[8][10]

References

Application of 2,2',4'-Trichloroacetophenone in Agrochemical Development: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2,2',4'-Trichloroacetophenone, also known as 2,4-dichlorophenacyl chloride, is a key chemical intermediate in the synthesis of a range of potent agrochemicals. Its reactive nature, owing to the presence of both a chloroacetyl group and a dichlorinated phenyl ring, makes it a versatile building block for creating complex fungicidal and insecticidal molecules. This document provides detailed application notes, experimental protocols, and efficacy data for agrochemicals derived from this important precursor, aimed at researchers, scientists, and professionals in the field of drug and pesticide development.

Application Notes

2,2',4'-Trichloroacetophenone serves as a crucial starting material for the synthesis of several commercially important azole fungicides, including isoconazole, imazalil, and propiconazole.[1][2] These fungicides are widely used in agriculture to protect a variety of crops from fungal diseases. The primary mode of action for these azole fungicides is the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[3][4][5] By disrupting this pathway, these compounds effectively halt fungal growth and proliferation.[6][7][8]

The synthesis of these agrochemicals typically involves the reaction of the α-chloro ketone functionality of 2,2',4'-trichloroacetophenone with a suitable nucleophile, often an imidazole or triazole ring, to form the core structure of the final active ingredient.[9][10] The dichlorinated phenyl ring contributes to the overall efficacy and spectrum of activity of the resulting fungicide.

Beyond its role in fungicide synthesis, 2,2',4'-trichloroacetophenone and its derivatives are also investigated for their potential as insecticides.[1] The versatility of this chemical intermediate continues to make it a valuable tool in the development of new and effective crop protection agents.

Quantitative Data on Fungicidal Activity

The following table summarizes the in vitro efficacy of agrochemicals synthesized from 2,2',4'-trichloroacetophenone against various plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth.

FungicideFungal PathogenEfficacy (EC50 in µg/mL)Reference
Propiconazole Fusarium oxysporum B0.047 - 0.078[11]
Fusarium oxysporum f. sp. lentis0.23[8]
Fusarium acuminatum0.53[8]
Alternaria alternata1.135 ± 0.407[5]
Alternaria arborescens0.669 ± 0.452[5]
Imazalil Alternaria alternata0.492 ± 0.133[5]
Alternaria arborescens0.327 ± 0.180[5]
Fulvia fulvaS-(+)-Imazalil shows 3.00-6.59 times higher bioactivity than its antipode[9]

Experimental Protocols

Detailed methodologies for the synthesis of key agrochemicals from 2,2',4'-trichloroacetophenone or its immediate precursors are provided below.

Protocol 1: Synthesis of Isoconazole

Objective: To synthesize the antifungal agent isoconazole starting from 2,4-dichloroacetophenone.

Materials:

  • 2,4-dichloroacetophenone

  • Methanol

  • Liquid bromine

  • Imidazole

  • Sodium borohydride

  • Anhydrous benzene

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • 2,6-dichlorobenzyl chloride

  • Nitric acid

Procedure:

  • Bromination: Dissolve 2,4-dichloroacetophenone in refluxing methanol. Add liquid bromine dropwise to carry out the bromination at the alpha position of the acetophenone.

  • N-alkylation: After the bromination is complete, cool the reaction mixture in an ice bath. Add imidazole to the solution to perform an N-alkylation reaction.

  • Purification of Intermediate: Remove the solvent by evaporation to obtain 2,4-dichloro-2-(imidazolyl)acetophenone.

  • Reduction: Reduce the intermediate product with sodium borohydride to yield 1-(2,4-dichlorophenyl)-2-chloro-ethanol.

  • Etherification: Dissolve the alcohol in a mixture of anhydrous benzene and DMF. Use sodium hydride as a strong base to facilitate the etherification reaction with 2,6-dichlorobenzyl chloride.

  • Salt Formation: Add nitric acid dropwise to the reaction mixture to form the isoconazole nitrate salt.

  • Crystallization and Isolation: Recrystallize the product to obtain pure isoconazole nitrate crystals.[9]

Protocol 2: Synthesis of Imazalil

Objective: To synthesize the fungicide imazalil.

Materials:

  • 2',4'-dichloroacetophenone

  • Bromine

  • Sodium borohydride

  • Imidazole

  • Allyl chloride

Procedure:

  • Bromination: Brominate 2',4'-dichloroacetophenone to form the corresponding α-bromoacetophenone.

  • Reduction and Epoxide Formation: Reduce the brominated intermediate with sodium borohydride to form an epoxide.

  • Imidazole Ring Opening: The epoxide is then opened by reacting it with imidazole.

  • Etherification: The resulting alcohol is reacted with allyl chloride to form the final product, imazalil.[12]

Protocol 3: Synthesis of Propiconazole

Objective: To synthesize the systemic fungicide propiconazole from 2,4-dichloroacetophenone.

Materials:

  • 2,4-dichloroacetophenone

  • 1,2-pentanediol

  • Benzene (or other suitable organic solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Bromine

  • 1,2,4-triazole

  • Potassium carbonate (or other base)

  • Phase transfer catalyst (optional)

Procedure:

  • Cyclization (Ketalization): In a reaction flask equipped with a water separator, dissolve 2,4-dichloroacetophenone and 1,2-pentanediol in benzene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and remove the water formed during the reaction. Continue until no more water is collected. This step forms the ketal intermediate, 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane.[1][4][6]

  • Bromination: Cool the reaction mixture. Add bromine dropwise while maintaining the temperature. The bromine will react at the methyl group of the ketal to form 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane.[1][6]

  • Condensation: In a separate flask, prepare the potassium salt of 1,2,4-triazole by reacting it with potassium carbonate in a suitable polar solvent. Add the brominated ketal from the previous step to this mixture. A phase transfer catalyst can be used to facilitate the reaction. Heat the mixture to drive the condensation reaction to completion, yielding the crude propiconazole.[4][6]

  • Purification: After the reaction is complete, cool the mixture and filter off any inorganic salts. The organic phase is then washed, dried, and the solvent is removed under reduced pressure. The crude propiconazole can be further purified by vacuum distillation or crystallization.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic pathways for the agrochemicals discussed.

Synthesis_of_Isoconazole 2,4-Dichloroacetophenone 2,4-Dichloroacetophenone α-Bromo-2,4-dichloroacetophenone α-Bromo-2,4-dichloroacetophenone 2,4-Dichloroacetophenone->α-Bromo-2,4-dichloroacetophenone Br2, Methanol 2,4-Dichloro-2-(imidazolyl)acetophenone 2,4-Dichloro-2-(imidazolyl)acetophenone α-Bromo-2,4-dichloroacetophenone->2,4-Dichloro-2-(imidazolyl)acetophenone Imidazole 1-(2,4-Dichlorophenyl)-2-chloro-ethanol 1-(2,4-Dichlorophenyl)-2-chloro-ethanol 2,4-Dichloro-2-(imidazolyl)acetophenone->1-(2,4-Dichlorophenyl)-2-chloro-ethanol NaBH4 Isoconazole Isoconazole 1-(2,4-Dichlorophenyl)-2-chloro-ethanol->Isoconazole 2,6-Dichlorobenzyl chloride, NaH Isoconazole Nitrate Isoconazole Nitrate Isoconazole->Isoconazole Nitrate HNO3

Caption: Synthetic pathway for Isoconazole.

Synthesis_of_Imazalil 2',4'-Dichloroacetophenone 2',4'-Dichloroacetophenone α-Bromo-2',4'-dichloroacetophenone α-Bromo-2',4'-dichloroacetophenone 2',4'-Dichloroacetophenone->α-Bromo-2',4'-dichloroacetophenone Br2 Epoxide Intermediate Epoxide Intermediate α-Bromo-2',4'-dichloroacetophenone->Epoxide Intermediate NaBH4 Alcohol Intermediate Alcohol Intermediate Epoxide Intermediate->Alcohol Intermediate Imidazole Imazalil Imazalil Alcohol Intermediate->Imazalil Allyl chloride

Caption: Synthetic pathway for Imazalil.

Synthesis_of_Propiconazole 2,4-Dichloroacetophenone 2,4-Dichloroacetophenone Ketal Intermediate Ketal Intermediate 2,4-Dichloroacetophenone->Ketal Intermediate 1,2-Pentanediol, Acid catalyst Brominated Ketal Brominated Ketal Ketal Intermediate->Brominated Ketal Br2 Propiconazole Propiconazole Brominated Ketal->Propiconazole 1,2,4-Triazole, Base

References

Application Notes and Protocols: Reaction of 2,2,2',4'-Tetrachloroacetophenone with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2,2,2',4'-tetrachloroacetophenone with various nucleophiles. This versatile building block is a cornerstone in the synthesis of a range of biologically active molecules, most notably antifungal agents. The protocols and data presented herein are intended to guide researchers in the efficient utilization of this compound in their synthetic endeavors.

Introduction

2,2',4'-Trichloroacetophenone is a halogenated organic compound characterized by a phenyl ring substituted with two chlorine atoms and an acetyl group bearing a third chlorine on the α-carbon. This substitution pattern renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making it a valuable precursor in organic synthesis. Its primary application lies in the pharmaceutical industry as a key intermediate in the production of imidazole-based antifungal drugs such as isoconazole.[1][2] The reactivity of the α-chloro group allows for the facile introduction of various functionalities, leading to a diverse array of potential drug candidates and other functional molecules.

Chemical Properties

PropertyValueReference
Molecular Formula C₈H₅Cl₃O[2]
Molecular Weight 223.48 g/mol [2]
Appearance Off-white to yellow crystalline solid[3]
Melting Point 47-54 °C[4]
Boiling Point 130-135 °C at 4 mmHg[4]
Solubility Insoluble in water[5]
Reactivity Incompatible with strong oxidizers and strong bases[5]

Reactions with Nucleophiles: An Overview

The primary mode of reaction for 2,2',4'-trichloroacetophenone with nucleophiles is a bimolecular nucleophilic substitution (SN2) at the α-carbon. The presence of the electron-withdrawing carbonyl group significantly activates the α-chloro substituent towards displacement. Common nucleophiles that readily react include amines, thiols, and alkoxides.

Reaction with Amine Nucleophiles

The reaction of 2,2',4'-trichloroacetophenone with amine nucleophiles is a fundamental step in the synthesis of many nitrogen-containing heterocyclic compounds with medicinal applications. A prominent example is the synthesis of the antifungal agent isoconazole, which involves the reaction with imidazole.[1][2]

Quantitative Data for Reaction with Imidazole:

NucleophileProductSolventBaseTemperature (°C)Yield (%)Reference
Imidazole1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-oneDMFK₂CO₃120~95% (analogous reaction)[6]

Experimental Protocol: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (Isoconazole Precursor)

This protocol is adapted from analogous reactions for the synthesis of related compounds.

Materials:

  • 2,2',4'-Trichloroacetophenone

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,2',4'-trichloroacetophenone (1 equivalent) in DMF, add imidazole (1.2 equivalents) and potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Reaction with Thiol Nucleophiles

Thiol nucleophiles, being soft and highly nucleophilic, react readily with 2,2',4'-trichloroacetophenone to form α-thioether ketones. These compounds can serve as intermediates for further synthetic transformations.

Quantitative Data for Reaction with Thiols (Representative):

NucleophileProductSolventBaseTemperature (°C)Yield (%)Reference
Thiophenol2-(Phenylthio)-1-(2,4-dichlorophenyl)ethan-1-oneMethanolSodium MethoxideRoom Temp.High (qualitative)General reaction

Experimental Protocol: Synthesis of 2-(Phenylthio)-1-(2,4-dichlorophenyl)ethan-1-one

Materials:

  • 2,2',4'-Trichloroacetophenone

  • Thiophenol

  • Sodium methoxide

  • Methanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of thiophenol (1.1 equivalents) in methanol, add sodium methoxide (1.1 equivalents) and stir for 15 minutes at room temperature.

  • Add a solution of 2,2',4'-trichloroacetophenone (1 equivalent) in methanol dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.

Reaction with Alkoxide Nucleophiles (Williamson Ether Synthesis)

The reaction with alkoxides follows the classical Williamson ether synthesis pathway to produce α-alkoxy ketones. This reaction is typically carried out under basic conditions.[7][8][9]

Quantitative Data for Williamson Ether Synthesis (Representative):

NucleophileProductSolventBaseTemperature (°C)Yield (%)Reference
Sodium Methoxide1-(2,4-Dichlorophenyl)-2-methoxyethan-1-oneMethanolSodium MethoxideReflux50-95 (typical)[7]

Experimental Protocol: Synthesis of 1-(2,4-Dichlorophenyl)-2-methoxyethan-1-one

Materials:

  • 2,2',4'-Trichloroacetophenone

  • Sodium methoxide

  • Methanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,2',4'-trichloroacetophenone (1 equivalent) in methanol.

  • Add a solution of sodium methoxide (1.2 equivalents) in methanol to the reaction mixture.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool to room temperature and neutralize with a dilute acid solution (e.g., 1M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 40 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product, which can be purified by distillation or chromatography.

Application in Drug Development: Antifungal Agents

The primary application of 2,2',4'-trichloroacetophenone in drug development is as a precursor for azole antifungal agents. These drugs target the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[10][11] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[12] Inhibition of its synthesis leads to the disruption of the cell membrane, increased permeability, and ultimately, fungal cell death.[10][11]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by isoconazole.

Experimental Workflow: From Precursor to Product

experimental_workflow Start 2,2',4'-Tetrachloroacetophenone Reaction Nucleophilic Substitution (SN2) Start->Reaction Nucleophile Nucleophile (Amine, Thiol, Alkoxide) Nucleophile->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Product α-Substituted Acetophenone Derivative Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

2,2',4'-Trichloroacetophenone is a highly valuable and reactive intermediate in organic synthesis. Its activated α-chloro group allows for efficient reactions with a wide range of nucleophiles, providing access to a diverse array of functionalized molecules. The protocols and data presented in these application notes serve as a foundation for researchers to explore the synthetic potential of this compound, particularly in the development of novel therapeutic agents. The well-established role of its derivatives as antifungal agents highlights the importance of this chemical scaffold in medicinal chemistry and drug discovery.

References

Application Note: Purification of 2,2',4'-Trichloroacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of 2,2',4'-Trichloroacetophenone using the recrystallization technique. Recrystallization is a fundamental and effective method for purifying solid organic compounds, yielding a product with high purity. This document outlines the necessary materials, a step-by-step experimental procedure, safety precautions, and expected outcomes.

Introduction

2,2',4'-Trichloroacetophenone is a halogenated organic compound widely utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] For instance, it serves as a reagent in the production of potent antifungal agents like isoconazole.[4] The purity of this compound is critical for the successful synthesis and efficacy of the final products. Crude 2,2',4'-Trichloroacetophenone obtained from synthesis often contains impurities such as unreacted starting materials, isomers, or byproducts.

Recrystallization is a proven purification technique that leverages differences in solubility between the desired compound and its impurities in a given solvent.[5] The process involves dissolving the impure solid in a hot solvent and allowing the pure compound to crystallize as the solution cools, while impurities remain dissolved in the surrounding solution (mother liquor).[5][6] This document details a reliable protocol for the recrystallization of 2,2',4'-Trichloroacetophenone, using ethanol as the primary solvent.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of 2,2',4'-Trichloroacetophenone is presented in Table 1.

PropertyValueReferences
CAS Number 4252-78-2[2][4][7]
Molecular Formula C₈H₅Cl₃O[2][4][7]
Molecular Weight 223.48 g/mol [4][7]
Appearance Off-white to beige/yellow crystalline solid/powder[1][4][7][8]
Melting Point 47-54 °C[3][7]
Boiling Point 130-135 °C at 4 mmHg[3][7]
Water Solubility Approx. 60 mg/L (at 20°C); generally considered insoluble[1][7][8][9]

Experimental Protocol

This protocol provides a method for the purification of crude 2,2',4'-Trichloroacetophenone via recrystallization from ethanol.

Materials and Equipment
  • Chemicals:

    • Crude 2,2',4'-Trichloroacetophenone

    • Ethanol (95% or absolute)

    • Petroleum Ether (optional, for washing)[7]

    • Deionized Water

  • Equipment:

    • Erlenmeyer flasks (50 mL and 100 mL)

    • Beakers

    • Hot plate with magnetic stirring capability

    • Magnetic stir bar

    • Watch glass

    • Stemless funnel

    • Fluted filter paper

    • Büchner funnel and flask

    • Vacuum source (aspirator or pump)

    • Spatula

    • Graduated cylinders

    • Ice bath

    • Drying oven or vacuum desiccator

Safety Precautions
  • 2,2',4'-Trichloroacetophenone is corrosive, a lachrymator (tear-inducing), and harmful if ingested, inhaled, or absorbed through the skin.[9] It can cause severe irritation to the eyes, skin, and respiratory tract.[2][9]

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable. Keep it away from open flames and ignition sources.

  • Consult the Safety Data Sheet (SDS) for 2,2',4'-Trichloroacetophenone and all solvents before starting the experiment.

Recrystallization Workflow

Recrystallization_Workflow cluster_setup Setup cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Weigh Crude 2,2',4'-Tetrachloroacetophenone place_in_flask Place Solid in Erlenmeyer Flask start->place_in_flask add_solvent Add Minimal Amount of Hot Ethanol place_in_flask->add_solvent Transfer to Fume Hood heat_stir Heat and Stir Until Dissolved add_solvent->heat_stir cool_slowly Cool Slowly to Room Temperature heat_stir->cool_slowly Clear Solution Obtained ice_bath Cool in Ice Bath to Maximize Crystal Formation cool_slowly->ice_bath filter Collect Crystals via Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Ethanol filter->wash dry Dry the Purified Crystals wash->dry end Obtain Pure Product dry->end

Caption: Workflow for the recrystallization of 2,2',4'-Trichloroacetophenone.

Step-by-Step Procedure
  • Dissolution:

    • Place approximately 5.0 g of crude 2,2',4'-Trichloroacetophenone into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate beaker, heat approximately 50 mL of ethanol to a gentle boil on a hot plate.

    • Add the hot ethanol to the Erlenmeyer flask containing the crude solid in small portions while stirring and heating. Continue adding just enough hot solvent until all the solid has completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount (a spatula tip) of activated charcoal to the hot solution.

    • Boil the solution with the charcoal for a few minutes. This step requires a subsequent hot filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-20 minutes to maximize the yield of the purified product.

  • Crystal Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.

    • Wash the crystals with a small volume (5-10 mL) of ice-cold ethanol to rinse away any remaining mother liquor containing impurities.

    • Break the vacuum and press the crystals gently with a clean spatula to remove excess solvent. Reapply the vacuum for several minutes to pull air through the crystals.

  • Drying:

    • Transfer the purified crystals from the funnel to a pre-weighed watch glass.

    • Dry the product in a well-ventilated area, in a drying oven at low temperature (e.g., 40°C), or in a vacuum desiccator until a constant weight is achieved. The final product should be a white to off-white crystalline solid.[4]

Results and Data Presentation

The effectiveness of the recrystallization process is typically evaluated by the recovery yield and the purity of the final product, often confirmed by melting point analysis or spectroscopic methods (e.g., GC, HPLC, NMR).

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Yellow to beige solidWhite to off-white crystalline solid
Purity (hypothetical) ~90%>98%
Melting Point Range Broad range (e.g., 45-52 °C)Sharp range (e.g., 53-56 °C)
Recovery Yield N/ATypically 75-90%

Logical Pathway for Solvent Selection

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent_Selection start Select Potential Solvents (e.g., Ethanol, Methanol, Hexane) test_cold Test Solubility in Cold Solvent start->test_cold insoluble_cold Result: Insoluble/ Slightly Soluble test_cold->insoluble_cold Ideal soluble_cold Result: Soluble test_cold->soluble_cold Not Ideal test_hot Test Solubility in Hot Solvent soluble_hot Result: Soluble test_hot->soluble_hot Ideal insoluble_hot Result: Insoluble test_hot->insoluble_hot Not Ideal insoluble_cold->test_hot bad_solvent Poor Solvent soluble_cold->bad_solvent good_solvent Good Solvent Candidate soluble_hot->good_solvent insoluble_hot->bad_solvent

Caption: Decision pathway for selecting an appropriate recrystallization solvent.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the large-scale synthesis of 2,2',4'-trichloroacetophenone, an important intermediate in the production of various pharmaceuticals and agrochemicals. The primary synthesis route is the Friedel-Crafts acylation of 1,3-dichlorobenzene.

Chemical Properties:

  • Molecular Formula: C₈H₅Cl₃O[1][2]

  • Molecular Weight: 223.48 g/mol [1][2]

  • Appearance: Off-white to yellow crystalline solid.[2][3]

  • CAS Number: 4252-78-2[1]

Applications: 2,2',4'-Trichloroacetophenone serves as a key intermediate in the synthesis of:

  • Pharmaceuticals: Including potent antifungal agents like isoconazole and miconazole nitrate, as well as antihistamines and nonsteroidal anti-inflammatory agents.[1][2][3]

  • Agrochemicals: It is a precursor for fungicides such as imazalil and propiconazole, and the insecticide chlorfenvinphos.[4]

Experimental Protocol: Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing 2,2',4'-trichloroacetophenone is the Friedel-Crafts acylation of m-dichlorobenzene with chloroacetyl chloride, using aluminum chloride as a Lewis acid catalyst.[1][3][4]

Materials:

  • m-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (solvent)

  • Dilute hydrochloric acid

  • Anhydrous sodium sulfate

  • Ethanol or Petroleum ether (for recrystallization)

  • Ice water

Procedure:

  • Reaction Setup: In a suitable acylation reactor, charge m-dichlorobenzene and anhydrous aluminum chloride.[5] For a laboratory-scale reference, to a mixture of 14.6 g (0.1 mol) of m-dichlorobenzene and 21.3 g (0.16 mol) of anhydrous aluminum trichloride, begin the dropwise addition of 12.4 g (0.11 mol) of 2-chloroacetyl chloride.[1]

  • Acylation Reaction: Maintain the temperature of the reaction mixture between 58-62°C during the addition of chloroacetyl chloride, which should take approximately 2-4 hours.[5] After the addition is complete, raise the temperature to 80-100°C and hold for 2-3 hours to ensure the reaction goes to completion.[5]

  • Hydrolysis (Quenching): Carefully transfer the reaction mixture to a hydrolysis reactor containing a mixture of ice and water with concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][5] The temperature during hydrolysis should not exceed 90°C.[5]

  • Work-up and Extraction: Allow the mixture to stand for 30-40 minutes to separate the layers.[5] The organic layer is then extracted, typically with dichloromethane.[1]

  • Washing: The combined organic layers are washed with brine until the pH of the aqueous layer is between 4 and 6.[1][5]

  • Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate.[2] The solvent is then removed under reduced pressure to yield the crude product.[1]

  • Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether, to yield a white to off-white solid product.[1][2]

Quantitative Data Summary

ParameterValueReference
Reactants (molar ratio)
m-Dichlorobenzene1.0[1]
Chloroacetyl Chloride1.1[1]
Anhydrous Aluminum Chloride1.6[1]
Reaction Conditions
Initial Temperature (Addition)58-62 °C[5]
Reaction Temperature (Heating)80-100 °C[5]
Reaction Time2-3 hours[5]
Yield and Purity
Product Yield86-93.1%[1][2]

Experimental Workflow Diagram

experimental_workflow start Start reactants Charge Reactor: - m-Dichlorobenzene - Anhydrous AlCl3 start->reactants addition Dropwise Addition: - Chloroacetyl Chloride (58-62°C, 2-4h) reactants->addition reaction Thermal Reaction (80-100°C, 2-3h) addition->reaction hydrolysis Hydrolysis (Ice/Water/HCl, <90°C) reaction->hydrolysis separation Phase Separation (30-40 min) hydrolysis->separation extraction Extraction (Dichloromethane) separation->extraction washing Washing (Brine, pH 4-6) extraction->washing drying Drying (Anhydrous Na2SO4) washing->drying evaporation Solvent Evaporation (Reduced Pressure) drying->evaporation recrystallization Recrystallization (Ethanol or Petroleum Ether) evaporation->recrystallization product Final Product: 2,2',4'-Trichloroacetophenone recrystallization->product

Caption: Experimental workflow for the large-scale synthesis of 2,2',4'-trichloroacetophenone.

Safety Precautions

  • 2,2',4'-Trichloroacetophenone is considered toxic upon inhalation, ingestion, or dermal contact and can cause severe eye and respiratory tract irritation.[3]

  • It may cause severe skin burns and irritation, as well as serious eye damage.[4]

  • Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.

  • All procedures should be conducted in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is highly reactive with water and should be handled with care. The quenching process is exothermic and should be performed cautiously.

References

Application Notes and Protocols: 2,2',4'-Tetrachloroacetophenone as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,2',4'-tetrachloroacetophenone and its close analog, 2,2',4'-trichloroacetophenone (also known as 2,4-dichlorophenacyl chloride), as key starting materials for the development of a diverse range of bioactive molecules. This document outlines detailed experimental protocols for the synthesis of antifungal, anti-inflammatory, and anticancer agents, presents quantitative biological data for representative compounds, and illustrates the key signaling pathways involved.

Introduction

2,2',4'-Tetrachloroacetophenone is a substituted aromatic ketone characterized by the presence of four chlorine atoms. Its structure, featuring a reactive α-chloroacetyl group, makes it an excellent electrophilic building block for a variety of chemical transformations. The dichlorinated phenyl ring also plays a crucial role in modulating the biological activity of the resulting derivatives. This reagent is particularly valuable in the synthesis of heterocyclic compounds, such as thiazoles and triazoles, as well as in the formation of chalcones, all ofwhich are prominent scaffolds in medicinal chemistry.

I. Antifungal Agents: Synthesis of Azole Derivatives

The chloroacetophenone moiety is a key precursor for the synthesis of imidazole-based antifungal agents like isoconazole. These compounds exert their effect by disrupting the fungal cell membrane.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azole antifungals, synthesized from chloroacetophenone derivatives, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity, leading to fungal cell death.[1][2]

ergo_pathway Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Disruption Disruption & Fungal Cell Death FungalCellMembrane->Disruption Lanosterol_Demethylase->Ergosterol Azole Azole Antifungal (e.g., Isoconazole) Azole->Lanosterol_Demethylase Inhibition anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Activation Macrophage/Neutrophil Activation Inflammatory_Stimuli->Cell_Activation NFkB NF-κB Activation Cell_Activation->NFkB COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Chalcone Chalcone Derivative Chalcone->NFkB Inhibition Chalcone->COX2 Inhibition Chalcone->iNOS Inhibition anticancer_workflow Start 2,2',4'-Tetrachloroacetophenone Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Cyclization Cyclization Reaction Start->Cyclization Thiourea Thiourea/Thioamide Thiourea->Hantzsch Triazole_Precursor Triazole Precursor Triazole_Precursor->Cyclization Thiazole Thiazole Derivative Hantzsch->Thiazole Triazole Triazole Derivative Cyclization->Triazole Bioassay Biological Evaluation (Anticancer Screening) Thiazole->Bioassay Triazole->Bioassay Apoptosis Apoptosis Induction Bioassay->Apoptosis Kinase_Inhibition Kinase Inhibition (e.g., EGFR, CDK-2) Bioassay->Kinase_Inhibition Cell_Death Cancer Cell Death Apoptosis->Cell_Death Kinase_Inhibition->Cell_Death

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,2',4'-Tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2',4'-Tetrachloroacetophenone. The primary synthesis route discussed is the Friedel-Crafts acylation of 1,3-dichlorobenzene with trichloroacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method is the Friedel-Crafts acylation of 1,3-dichlorobenzene using trichloroacetyl chloride as the acylating agent. Anhydrous aluminum chloride (AlCl₃) is typically used as the Lewis acid catalyst to facilitate the electrophilic aromatic substitution.[1]

Q2: What are the most likely side reactions in this synthesis?

The primary side reactions to consider are:

  • Isomeric Product Formation: The acylation of 1,3-dichlorobenzene can also occur at the 6-position, leading to the formation of the 2,2,2',2',6'-Tetrachloroacetophenone isomer. However, the main product is typically the 2,4-isomer.[1]

  • Polysubstitution: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the aromatic ring, it can still occur under forcing conditions (e.g., high temperature or excess acylating agent).[2][3][4]

  • Complexation and Hydrolysis Issues: The ketone product forms a complex with the aluminum chloride catalyst. Incomplete hydrolysis during the workup can lead to lower yields and purification difficulties.

Q3: Why might I be getting a low yield of the desired product?

Low yields can stem from several factors:

  • Inactive Catalyst: Aluminum chloride is highly moisture-sensitive. Using old or improperly stored AlCl₃ can significantly reduce its catalytic activity.

  • Deactivated Substrate: 1,3-dichlorobenzene is an electron-deficient (deactivated) aromatic ring, which makes the Friedel-Crafts reaction inherently slower and potentially lower-yielding compared to more activated substrates.[5]

  • Suboptimal Temperature: The reaction temperature needs to be carefully controlled. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition, leading to the formation of dark, tarry mixtures.

  • Incorrect Stoichiometry: A stoichiometric amount of AlCl₃ is required because it forms a complex with the ketone product.[1] Insufficient catalyst will result in an incomplete reaction.

Q4: I see an unexpected isomer in my analytical data (e.g., LC-MS, NMR). What is it likely to be?

The most probable isomeric byproduct is 2,2,2',2',6'-Tetrachloroacetophenone. During the electrophilic attack on 1,3-dichlorobenzene, the acylium ion can add to the carbon between the two chlorine atoms (C2) or, more favorably, to the C4 position. While the C4 position is sterically and electronically favored, some substitution at the C2 or C6 positions can occur, leading to the 2,6-isomer.[1]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low or No Product Yield 1. Inactive AlCl₃ catalyst (moisture contamination). 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Impure starting materials.1. Use fresh, anhydrous aluminum chloride from a newly opened container. Handle it under an inert atmosphere. 2. Gradually increase the reaction temperature, monitoring for product formation (e.g., by TLC). A temperature range of 30-60°C is a common starting point for similar reactions.[6] 3. Extend the reaction time (e.g., from 3 hours to 9 hours) and monitor progress.[6] 4. Ensure 1,3-dichlorobenzene and trichloroacetyl chloride are pure and dry.
Formation of a Dark, Tarry Mixture 1. Reaction temperature is too high. 2. Prolonged reaction at elevated temperatures. 3. Localized overheating during reagent addition.1. Maintain a controlled reaction temperature using a water or oil bath. For similar reactions, temperatures are often kept below 60-62°C during addition and then raised.[7] 2. Monitor the reaction and quench it once the starting material is consumed. 3. Add the acylating agent or catalyst slowly and with efficient stirring to dissipate heat.
Presence of Isomeric Impurities 1. The reaction conditions may favor the formation of the kinetic or thermodynamic product. 2. High reaction temperatures can sometimes reduce selectivity.1. Optimize the reaction temperature. Lower temperatures often favor the formation of the sterically less hindered 2,4-isomer. 2. Purify the crude product using recrystallization or column chromatography to separate the isomers. Ethanol or petroleum ether have been used for recrystallization of similar compounds.[6][8]
Difficult Product Isolation/Purification 1. Incomplete hydrolysis of the AlCl₃-ketone complex. 2. Formation of emulsions during aqueous workup.1. Ensure the reaction mixture is quenched by slowly adding it to a mixture of ice and concentrated hydrochloric acid to fully break down the complex.[6] 2. If emulsions form, add a saturated brine solution during the extraction to help break them.

Experimental Protocols & Data

Adapted Experimental Protocol for this compound

This protocol is adapted from established procedures for the synthesis of 2,2',4'-trichloroacetophenone. Researchers should perform their own risk assessment and optimization.[6][8]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add 1,3-dichlorobenzene (1.0 eq) and a solvent such as dichloromethane.

  • Catalyst Addition: Cool the mixture in an ice bath and add anhydrous aluminum chloride (1.1 - 1.6 eq) portion-wise, keeping the temperature below 10°C.

  • Acylating Agent Addition: Slowly add trichloroacetyl chloride (1.05 eq) dropwise from the dropping funnel. Control the addition rate to maintain the reaction temperature, typically not exceeding 30°C.[6]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature or heat to a moderate temperature (e.g., 30-50°C) for 3-9 hours, monitoring the reaction by TLC or GC.[6]

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x), a saturated sodium bicarbonate solution (2x) to remove acidic impurities, and finally with brine.[6][8]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization, for example, from ethanol or petroleum ether.[6][8]

Reference Reaction Conditions for Acylation of 1,3-Dichlorobenzene
Acylating AgentCatalyst (eq)Temp (°C)Time (h)Yield (%)Reference
Chloroacetyl ChlorideAlCl₃ (1.6)30393.1[6]
Chloroacetyl ChlorideAlCl₃ (1.0)Reflux386.0[8]
Chloroacetyl ChlorideAlCl₃ (~1.3)58-1004-7High[7]

Visual Guides

Reaction Pathways and Troubleshooting

Synthesis_and_Side_Reaction Synthesis of this compound cluster_reactants Starting Materials cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway DCB 1,3-Dichlorobenzene AlCl3 AlCl₃ (Catalyst) TACC Trichloroacetyl Chloride Intermediate Acylium Ion Intermediate AlCl3->Intermediate Forms Electrophile Product This compound (Desired Product) Intermediate->Product Major Pathway (Attack at C4) Side_Product 2,2,2',2',6'-Tetrachloroacetophenone (Isomeric Byproduct) Intermediate->Side_Product Minor Pathway (Attack at C2/C6)

Caption: Main and side reaction pathways in the Friedel-Crafts acylation.

Troubleshooting_Workflow Troubleshooting Workflow Start Start Synthesis CheckYield Analyze Crude Product: Yield & Purity (TLC, LC-MS) Start->CheckYield LowYield Low Yield? CheckYield->LowYield Evaluate CheckCatalyst Verify Catalyst Activity (Use fresh, anhydrous AlCl₃) LowYield->CheckCatalyst Yes Impure Impurities Detected? LowYield->Impure No CheckTemp Optimize Temperature & Reaction Time CheckCatalyst->CheckTemp CheckTemp->Start Retry OptimizeWorkup Improve Workup: Ensure complete hydrolysis and washing Impure->OptimizeWorkup Yes Success High Yield & Purity Impure->Success No Purify Purify Product: Recrystallization or Column Chromatography OptimizeWorkup->Purify Purify->Success Analyze Pure Product

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Degradation of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "2,2,2',4'-Tetrachloroacetophenone" as specified in the topic is not a commonly recognized chemical name and literature on its degradation is unavailable. This guide focuses on the degradation of the structurally similar and well-documented compound 2,2',4'-Trichloroacetophenone . This compound is a known transformation product of the insecticide chlorfenvinphos.[1][2]

This technical support guide is intended for researchers, scientists, and professionals in drug development and environmental science who are studying the degradation of 2,2',4'-Trichloroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is 2,2',4'-Trichloroacetophenone and why is its degradation a subject of research?

A1: 2,2',4'-Trichloroacetophenone is a halogenated organic compound.[3] It is a known environmental transformation product of the insecticide chlorfenvinphos, and its presence can indicate historical pesticide use.[1] Understanding its degradation pathways is crucial for assessing its environmental fate, persistence, and potential for bioremediation.

Q2: What are the primary mechanisms for the degradation of 2,2',4'-Trichloroacetophenone?

A2: The primary degradation mechanisms are microbial degradation and photodegradation. Microbial degradation can occur under both aerobic and anaerobic conditions, involving enzymatic pathways that break down the molecule.

Q3: What are the expected initial degradation products of 2,2',4'-Trichloroacetophenone?

A3: Based on studies of similar chlorinated acetophenones, the initial degradation steps likely involve:

  • Reductive dehalogenation: The removal of a chlorine atom from the acetyl group to form 2',4'-dichloroacetophenone.

  • Baeyer-Villiger oxidation: Conversion to a chlorophenyl acetate, which is then hydrolyzed to a chlorophenol (e.g., 2,4-dichlorophenol).[2]

Q4: What are the subsequent intermediates in the degradation pathway?

A4: Following the formation of chlorophenols, the aromatic ring is typically hydroxylated to form chlorocatechols (e.g., 4-chlorocatechol).[4] These catechols then undergo ring cleavage, leading to further breakdown into smaller organic acids that can be integrated into central metabolic cycles.

Q5: What microorganisms are known to degrade chlorinated acetophenones?

A5: A mixed culture of Arthrobacter sp. and Micrococcus sp. has been shown to mineralize various chlorinated acetophenones.[4] Other bacteria, such as Alcaligenes sp. and Pseudomonas fluorescens, can cometabolize these compounds.[2]

Troubleshooting Guide

Q1: My degradation experiment shows a very slow or no degradation of 2,2',4'-Trichloroacetophenone. What could be the issue?

A1: Several factors could be contributing to slow or no degradation:

  • Toxicity of the parent compound: High concentrations of 2,2',4'-Trichloroacetophenone can be toxic to microorganisms. Consider starting with a lower concentration.

  • Accumulation of toxic intermediates: Intermediates like 2,4-dichlorophenol can be more toxic than the parent compound and inhibit microbial activity.[4]

  • Inappropriate microbial culture: The microbial consortium you are using may not have the necessary enzymes for degradation. Consider using an enriched culture from a contaminated site or a known degrading strain.

  • Suboptimal environmental conditions: Check and optimize the pH, temperature, and dissolved oxygen levels for your microbial culture. For example, some microbial degradation processes for similar compounds are optimal at 28°C.[5]

Q2: I am observing the accumulation of an intermediate product in my experiment. How can I identify it and promote its further degradation?

A2: Accumulation of intermediates is a common issue.

  • Identification: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the accumulating compound by comparing its retention time and mass spectrum with known standards.[4][6]

  • Promoting further degradation:

    • Co-culture: The use of a mixed microbial culture can be beneficial, where one species transforms the parent compound and another degrades the intermediate.[4]

    • Nutrient amendment: Ensure that the growth medium has sufficient nutrients to support the complete metabolic pathway.

    • Avoid high initial concentrations: High starting concentrations can lead to a buildup of toxic intermediates. A gradual feeding strategy might be more effective.[4]

Q3: My experimental results for degradation rates are inconsistent. What are the possible reasons?

A3: Inconsistent results can arise from:

  • Inoculum variability: The age and density of the microbial inoculum can affect the lag phase and degradation kinetics. Standardize your inoculum preparation.

  • Abiotic factors: Fluctuations in temperature, pH, or aeration can significantly impact microbial activity. Ensure these parameters are tightly controlled.

  • Sample preparation and analysis: Inconsistencies in sample extraction and analytical procedures can lead to variable results. Develop and validate a standard operating procedure for your analytical methods.

Quantitative Data on Degradation of Analogous Compounds

CompoundOrganism/SystemConditionsDegradation Rate/EfficiencyReference
4-ChloroacetophenoneArthrobacter sp. and Micrococcus sp.Mixed cultureMineralized as sole carbon and energy source[4]
2,4,6-TrichlorophenolActivated Sludge28°C, Dissolved Oxygen: 4-5 mg/L100 mg/L removed within 300 min[5]
2,4-Dichlorophenoxyacetic acid (2,4-D)Fungal strainsLiquid culture, 30°C, 200 rpm~78% degradation in 6 months[7]
2,4-Dichlorophenol & 2,4,6-TrichlorophenolAnaerobic cultureAcclimated cultureComplete degradation in ~260-400 hours[8]

Experimental Protocols

1. Protocol for Microbial Degradation Assay in a Batch Reactor

  • Reactor Setup: Use a sequential batch reactor (SBR) with a working volume of 750 mL.[5]

  • Inoculum: Acclimatize activated sludge or a specific microbial consortium to the target compound by gradual exposure.

  • Medium: Use a minimal salt medium supplemented with 2,2',4'-Trichloroacetophenone as the primary carbon source.

  • Experimental Conditions:

    • Temperature: Maintain at a constant temperature, for instance, 28°C.[5]

    • pH: Buffer the medium to a pH suitable for the microbial culture (typically around 7.0).

    • Aeration and Mixing: For aerobic degradation, maintain a dissolved oxygen level of 4-5 mg/L and stir at 200 rpm.[5] For anaerobic conditions, purge the reactor with an inert gas like nitrogen.

  • Sampling: Collect samples (e.g., 10 mL) at regular intervals using a sterile syringe.[5]

  • Sample Preparation: Centrifuge the samples to remove biomass and then filter through a 0.22 µm membrane.[5]

  • Analysis: Analyze the supernatant for the concentration of 2,2',4'-Trichloroacetophenone and its degradation products using HPLC or GC-MS.

2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase column such as Newcrom R1 is suitable for the separation of 2,2',4'-Trichloroacetophenone.[6]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[6]

  • Detection: Use a UV detector at a wavelength appropriate for the aromatic ring of the compound (typically in the range of 220-260 nm).

  • Quantification: Create a calibration curve using standards of known concentrations of 2,2',4'-Trichloroacetophenone and its expected intermediates.

Visualizations

DegradationPathways TCAP 2,2',4'-Trichloroacetophenone DCAP 2',4'-Dichloroacetophenone TCAP->DCAP Reductive Dehalogenation CPA Chlorophenyl Acetate TCAP->CPA Baeyer-Villiger Oxidation DCP 2,4-Dichlorophenol CPA->DCP Hydrolysis CC Chlorocatechol DCP->CC Hydroxylation RingCleavage Ring Cleavage Products CC->RingCleavage Metabolism Central Metabolism RingCleavage->Metabolism ExperimentalWorkflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Reactor 1. Setup Bioreactor (e.g., SBR) Medium 2. Prepare Minimal Salt Medium Inoculum 3. Prepare Microbial Inoculum Incubation 4. Incubation under Controlled Conditions (pH, Temp, O2) Sampling 5. Periodic Sampling Incubation->Sampling Preparation 6. Sample Preparation (Centrifugation, Filtration) Sampling->Preparation Analysis 7. Analytical Measurement (HPLC/GC-MS) Preparation->Analysis Data 8. Data Analysis Analysis->Data

References

Technical Support Center: Synthesis of 2,2',4'-Tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the synthesis of 2,2',4'-Tetrachloroacetophenone. The following information is designed to address common issues encountered during experimentation, with a particular focus on the impact of solvent selection on the reaction outcome.

Experimental Protocols

The synthesis of 2,2',4'-tetrachloroacetophenone is most commonly achieved through the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

General Experimental Protocol:

  • Reaction Setup: To a dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap (to handle evolved HCl), add 1,3-dichlorobenzene and the chosen solvent.

  • Catalyst Addition: Cool the mixture in an ice bath and add anhydrous aluminum chloride portion-wise while stirring.

  • Acylating Agent Addition: Add chloroacetyl chloride dropwise from the dropping funnel, maintaining the temperature below a specified point (e.g., 30°C) to control the reaction rate.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature for a set duration (e.g., 3 hours at 30°C).

  • Work-up: Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield 2,2',4'-trichloroacetophenone as a solid.

Solvent Effects on Synthesis

The choice of solvent can significantly influence the yield, purity, and side-product profile of the Friedel-Crafts acylation. While specific comparative data for the synthesis of 2,2',4'-tetrachloroacetophenone is limited in publicly available literature, general principles of solvent effects in Friedel-Crafts reactions can be applied.

Solvent TypeExamplesPotential Impact on Synthesis of 2,2',4'-Tetrachloroacetophenone
Non-polar, Halogenated Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Commonly used for this synthesis, often resulting in high yields (86-93%).[1][2] DCM can effectively dissolve the reactants and the intermediate complex.
Polar, Aprotic NitrobenzeneCan be an effective solvent as it is highly deactivated and does not typically participate in the Friedel-Crafts reaction.[3] Its polarity may influence the regioselectivity of the acylation.
Solvent-Free Not applicableThe reaction is carried out using an excess of the aromatic substrate (1,3-dichlorobenzene) as the solvent. This approach can be more environmentally friendly by reducing solvent waste.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of 2,2',4'-tetrachloroacetophenone, with a focus on solvent-related problems.

Q1: Low or no product yield is observed. What are the potential solvent-related causes?

A1:

  • Inappropriate Solvent Choice: Using a solvent that reacts with the Lewis acid catalyst (e.g., solvents with Lewis basic sites) can deactivate the catalyst.

  • Wet Solvent: The presence of water in the solvent will react with and decompose the aluminum chloride catalyst. Ensure all solvents are anhydrous.

  • Poor Solubility: If the reactants or the intermediate acylium ion complex are not sufficiently soluble in the chosen solvent, the reaction rate may be significantly reduced.

Q2: The final product is impure, containing significant side-products. How can the solvent choice contribute to this?

A2:

  • Solvent Reactivity: Although less common with deactivated rings like 1,3-dichlorobenzene, some solvents can undergo Friedel-Crafts reactions themselves if they are sufficiently activated.

  • Regioselectivity Issues: The polarity of the solvent can influence the position of acylation on the aromatic ring. While the primary product from 1,3-dichlorobenzene is expected to be the 2,4-isomer, different solvents might alter the ratio of isomers formed. For instance, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents favor the thermodynamic product.

  • Side Reactions: The solvent can influence the stability of the acylium ion intermediate. In some cases, this could lead to decomposition or other side reactions.

Q3: The reaction mixture becomes a thick, un-stirrable slurry. What is the likely cause related to the solvent?

A3:

  • Precipitation of Intermediates: The complex formed between the Lewis acid, the acylating agent, and the aromatic substrate may be insoluble in the chosen solvent. This can sometimes be resolved by using a solvent with better solubilizing properties for the complex, or by increasing the solvent volume.

Q4: I am concerned about the environmental impact of using halogenated solvents. What are some greener alternatives?

A4:

  • Solvent-Free Synthesis: As mentioned, using an excess of the 1,3-dichlorobenzene reactant can serve as the reaction medium, eliminating the need for an additional solvent.

  • Ionic Liquids: Certain ionic liquids have been investigated as recyclable solvents and catalysts for Friedel-Crafts acylations.

  • Deep Eutectic Solvents: These are emerging as environmentally benign alternatives to traditional organic solvents for various chemical reactions, including Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the Friedel-Crafts acylation reaction?

A1: The solvent in a Friedel-Crafts acylation serves several purposes:

  • It dissolves the reactants and catalyst, allowing for a homogeneous reaction mixture.

  • It helps to control the reaction temperature by dissipating heat.

  • The polarity of the solvent can influence the reaction mechanism and the regioselectivity of the product.

Q2: Why is dichloromethane a commonly used solvent for this synthesis?

A2: Dichloromethane is a popular choice because it is relatively inert under Friedel-Crafts conditions, has a low boiling point making it easy to remove, and is a good solvent for the reactants and the intermediate complexes.

Q3: Can I use nitrobenzene as a solvent for the synthesis of 2,2',4'-tetrachloroacetophenone?

A3: Yes, nitrobenzene is a viable solvent for Friedel-Crafts acylation. Due to the strongly deactivating nitro group, it does not typically react under these conditions. Its high polarity might influence the reaction, potentially affecting the isomer distribution of the product.

Q4: Are there any specific safety precautions to consider when using different solvents for this reaction?

A4: Yes.

  • Halogenated Solvents (e.g., Dichloromethane): These are often volatile and should be handled in a well-ventilated fume hood. They are also suspected carcinogens.

  • Nitrobenzene: This is toxic and can be absorbed through the skin. Appropriate personal protective equipment (gloves, lab coat, safety glasses) is essential.

  • General Precautions: The Friedel-Crafts reaction generates HCl gas, which is corrosive and toxic. The reaction should always be performed in a fume hood with a proper gas trap.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_product Product 1,3-Dichlorobenzene 1,3-Dichlorobenzene Acylium_Ion_Complex Acylium Ion Complex 1,3-Dichlorobenzene->Acylium_Ion_Complex Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Acylium_Ion_Complex AlCl3 AlCl3 AlCl3->Acylium_Ion_Complex Product 2,2',4'-Tetrachloroacetophenone Acylium_Ion_Complex->Product

Caption: Reaction pathway for the synthesis of 2,2',4'-Tetrachloroacetophenone.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low/No Yield issue->low_yield Yield Problem impure_product Impure Product issue->impure_product Purity Problem slurry Thick Slurry issue->slurry Physical Problem check_solvent_purity Check Solvent Purity (Anhydrous?) low_yield->check_solvent_purity check_solvent_choice Evaluate Solvent Choice (Reactivity/Polarity) low_yield->check_solvent_choice impure_product->check_solvent_choice check_solubility Assess Reactant/Intermediate Solubility slurry->check_solubility optimize_conditions Optimize Reaction Conditions (Temp, Time) check_solvent_purity->optimize_conditions check_solvent_choice->optimize_conditions check_solubility->optimize_conditions end Problem Resolved optimize_conditions->end

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the Friedel-Crafts acylation of dichlorobenzene.

Catalyst Selection & Troubleshooting FAQs

Q1: Why is my Friedel-Crafts acylation of dichlorobenzene showing low or no conversion?

A1: Dichlorobenzene is an electron-deactivated aromatic compound, which makes it less nucleophilic and therefore less reactive in electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1][2][3] Several factors could be contributing to low conversion:

  • Insufficient Catalyst Activity: Standard Lewis acids like AlCl₃ or FeCl₃ may require forcing conditions (higher temperatures, longer reaction times) for deactivated substrates. Consider using a more potent Lewis acid or a catalytic system known to be effective for unactivated arenes.

  • Catalyst Deactivation: Moisture in your reagents or solvent can hydrolyze and deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Inadequate Temperature: Acylation of deactivated rings often requires higher temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature may improve the yield.

  • Steric Hindrance: The position of the chloro groups on the benzene ring can sterically hinder the approach of the acylating agent, particularly for the ortho-isomer.

Q2: I'm observing the formation of multiple products. How can I improve the regioselectivity of the acylation?

A2: Regioselectivity is a critical consideration in the acylation of disubstituted benzenes. The two chlorine atoms are ortho-, para-directing but deactivating. The position of acylation will be determined by a combination of electronic and steric effects.

For instance, in the benzoylation of dichlorobenzenes:

  • o-dichlorobenzene primarily yields 3,4-dichlorobenzophenone.[4]

  • m-dichlorobenzene mainly gives 2,4-dichlorobenzophenone.[4]

  • p-dichlorobenzene affords 2,5-dichlorobenzophenone, but can also lead to rearranged and dehalogenated byproducts.[4]

To improve selectivity:

  • Catalyst Choice: The choice of catalyst can influence the product distribution. Shape-selective catalysts like certain zeolites can favor the formation of a specific isomer by sterically directing the acylation to less hindered positions.

  • Reaction Conditions: Temperature and solvent can affect the isomer ratio. Running the reaction at lower temperatures, if feasible, may enhance selectivity.

Q3: Are there more environmentally friendly or reusable catalyst options for this reaction?

A3: Yes, traditional Lewis acids like AlCl₃ are used in stoichiometric amounts and generate significant acidic waste. Greener alternatives are an active area of research:

  • Zeolites: These are microporous aluminosilicates that can act as solid acid catalysts.[5] They are reusable, non-corrosive, and can offer shape selectivity. Zeolite H-beta has shown effectiveness in the acylation of chlorobenzene.

  • Metal Oxides: Zinc oxide (ZnO) has been reported as a catalyst for the acylation of unactivated aromatic compounds under solvent-free conditions.

  • Metal Triflates: Lanthanide triflates are highly active Lewis acid catalysts that can often be used in catalytic amounts and recycled.

Catalyst Performance Data

The selection of a suitable catalyst is paramount for a successful acylation of dichlorobenzene. Below is a summary of expected product distributions for the benzoylation of dichlorobenzene isomers using a traditional Lewis acid catalyst in nitrobenzene. Please note that yields can vary significantly based on specific reaction conditions.

SubstrateAcylating AgentCatalystMajor Product(s)Minor Product(s)
o-DichlorobenzeneBenzoyl ChlorideAlCl₃3,4-Dichlorobenzophenone2,3-Dichlorobenzophenone, Chlorobenzophenones
m-DichlorobenzeneBenzoyl ChlorideAlCl₃2,4-Dichlorobenzophenone2,6-Dichlorobenzophenone
p-DichlorobenzeneBenzoyl ChlorideAlCl₃2,5-Dichlorobenzophenone3,4-Dichlorobenzophenone (rearranged), Chlorobenzophenone (dechlorinated)

Key Experimental Protocols

Below is a general procedure for the Friedel-Crafts acylation of an aromatic compound. Note: This is a generalized protocol and may require optimization for dichlorobenzene, such as adjusting the temperature and reaction time.

Materials:

  • Dichlorobenzene isomer

  • Acyl chloride (e.g., acetyl chloride or benzoyl chloride)

  • Anhydrous Lewis acid catalyst (e.g., AlCl₃ or FeCl₃)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene, or carbon disulfide)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Ice

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous Lewis acid to the flask, followed by the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride to the stirred suspension of the Lewis acid.

  • Add the dichlorobenzene dropwise to the reaction mixture via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature or heat to reflux as required. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and concentrated HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Visual Guides

Logical Workflow for Catalyst Selection

CatalystSelection Start Start: Acylation of Dichlorobenzene Substrate Substrate Reactivity Assessment (Deactivated Ring) Start->Substrate CatalystType Choose Catalyst Type Substrate->CatalystType Traditional Traditional Lewis Acids (AlCl3, FeCl3) CatalystType->Traditional High Reactivity Needed Green Greener Alternatives (Zeolites, Metal Oxides) CatalystType->Green Sustainability / Reusability HighTemp Higher Temperature / Longer Time Traditional->HighTemp MildTemp Milder Conditions Green->MildTemp Conditions Reaction Condition Optimization Analysis Analyze Yield & Selectivity Conditions->Analysis HighTemp->Conditions MildTemp->Conditions Troubleshooting Troubleshooting Analysis->Troubleshooting Unsatisfactory Results End End: Successful Acylation Analysis->End Satisfactory Results LowYield Low Yield Issue Troubleshooting->LowYield PoorSelectivity Poor Selectivity Issue Troubleshooting->PoorSelectivity OptimizeCatalyst Optimize Catalyst Loading LowYield->OptimizeCatalyst ChangeCatalyst Change Catalyst Type PoorSelectivity->ChangeCatalyst OptimizeCatalyst->Conditions ChangeCatalyst->CatalystType

Caption: Catalyst selection workflow for dichlorobenzene acylation.

General Experimental Workflow

ExperimentalWorkflow Start Start: Prepare Anhydrous Setup AddReagents Add Solvent & Lewis Acid Start->AddReagents Cool Cool Mixture (Ice Bath) AddReagents->Cool AddAcyl Add Acyl Chloride Cool->AddAcyl AddDCB Add Dichlorobenzene AddAcyl->AddDCB React Reaction (Stir / Heat) AddDCB->React Quench Quench with Ice / HCl React->Quench Workup Aqueous Workup (Wash with H2O, NaHCO3, Brine) Quench->Workup Dry Dry Organic Layer Workup->Dry Purify Purify Product (Recrystallization / Chromatography) Dry->Purify Analyze Characterize Product (NMR, IR, etc.) Purify->Analyze End End: Pure Product Analyze->End

Caption: General workflow for Friedel-Crafts acylation experiments.

References

Technical Support Center: Resolving Impurities in 2,2,2',4'-Tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2',4'-Tetrachloroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound product?

A1: Common impurities can be categorized as follows:

  • Isomeric Impurities: Formation of other positional isomers during the Friedel-Crafts acylation reaction, such as 2,3',5'-Tetrachloroacetophenone and 3,4',5'-Tetrachloroacetophenone.

  • Starting Materials: Unreacted 1,3-dichlorobenzene and chloroacetyl chloride.

  • Side-Reaction Products: Chloroacetic acid, formed from the hydrolysis of chloroacetyl chloride.

  • Polysubstituted Products: Di-acylated products, where a second chloroacetyl group is added to the dichlorobenzene ring.

Q2: My this compound product has a low melting point and appears oily. What is the likely cause?

A2: A low melting point and oily appearance are often indicative of the presence of impurities, particularly unreacted starting materials like 1,3-dichlorobenzene which is a liquid at room temperature, and isomeric byproducts which can form a eutectic mixture.

Q3: How can I remove acidic impurities from my product?

A3: Acidic impurities, such as residual hydrochloric acid from the reaction and chloroacetic acid, can be effectively removed by washing the crude product solution with a mild base, such as a saturated sodium bicarbonate solution, followed by washing with water to remove any remaining salts.[1]

Q4: What is the most effective method for removing isomeric impurities?

A4: Recrystallization is a highly effective method for removing isomeric impurities. The different isomers will likely have slightly different solubilities in a given solvent, allowing for the selective crystallization of the desired 2,2',4'-isomer. Column chromatography can also be used for a more precise separation if recrystallization is not sufficient.

Q5: Which analytical techniques are best for identifying and quantifying impurities in my product?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for quantifying the purity of your product and separating it from various impurities.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying and separating volatile impurities and isomers.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the synthesis and purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low Yield of Product Incomplete reaction.- Ensure the anhydrous nature of the reaction conditions, as moisture can deactivate the aluminum chloride catalyst. - Verify the quality and stoichiometry of the reactants. - Extend the reaction time or slightly increase the reaction temperature, monitoring for the formation of side products.
Loss of product during workup.- Ensure proper phase separation during extractions. - Minimize the number of transfer steps. - Use cold solvent for washing during filtration to reduce product loss.
Product is a Dark Oil or Discolored Solid Presence of polymeric byproducts or colored impurities.- Treat the crude product solution with activated carbon to adsorb colored impurities before filtration and crystallization. - Ensure the reaction temperature is not too high, as this can promote side reactions and decomposition.
Multiple Spots on TLC Analysis After Initial Purification Presence of isomeric impurities or other closely related byproducts.- Perform a second recrystallization using a different solvent system. - If recrystallization is ineffective, purify the product using column chromatography.
Broad Melting Point Range Significant amount of impurities remaining in the product.- Repeat the purification steps, such as washing with sodium bicarbonate and recrystallization, ensuring each step is performed carefully. - Analyze the product by HPLC or GC-MS to identify the persistent impurities and tailor the purification strategy accordingly.
Quantitative Data on Impurities

The following table provides an illustrative example of a typical impurity profile of a crude this compound product after synthesis and the expected purity after a standard purification protocol.

Compound Typical % in Crude Product (Illustrative) Expected % after Purification (Illustrative) Analytical Method
2,2',4'-Tetrachloroacetophenone85.0%>99.0%HPLC, GC-MS
2,3',5'-Tetrachloroacetophenone5.0%<0.5%GC-MS, HPLC
3,4',5'-Tetrachloroacetophenone3.0%<0.2%GC-MS, HPLC
1,3-Dichlorobenzene4.0%<0.1%GC-MS
Chloroacetic Acid2.0%Not DetectedHPLC
Other Impurities1.0%<0.2%HPLC, GC-MS

Disclaimer: The data in this table is for illustrative purposes and may not represent the exact impurity profile of every synthesis.

Experimental Protocols

Purification of this compound by Recrystallization

This protocol describes the purification of crude this compound to remove isomeric impurities and other byproducts.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should start to form. To maximize the yield, place the flask in an ice bath for 30 minutes to an hour to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.[3]

Analytical Method for Purity Assessment by HPLC

This protocol outlines a general HPLC method for the analysis of this compound and its potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of phosphoric acid (e.g., 0.1%). The exact ratio may need to be optimized for the best separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or as determined by UV scan of the analyte)

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a solution of the sample to be analyzed at a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks. Identify impurities by comparing their retention times to those of known standards, if available.[2]

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Impure Product check_purity Analyze Purity (TLC, HPLC, GC-MS) start->check_purity low_purity Low Purity Detected check_purity->low_purity Impurities > Specification pure_product Pure Product check_purity->pure_product Purity Meets Specification acidic_impurities Acidic Impurities Suspected? low_purity->acidic_impurities wash Wash with NaHCO3 Solution acidic_impurities->wash Yes isomeric_impurities Isomeric Impurities Suspected? acidic_impurities->isomeric_impurities No wash->isomeric_impurities recrystallize Recrystallize from Ethanol/Petroleum Ether isomeric_impurities->recrystallize Yes reanalyze Re-analyze Purity isomeric_impurities->reanalyze No recrystallize->reanalyze chromatography Column Chromatography chromatography->reanalyze reanalyze->chromatography Impurities Still Present reanalyze->pure_product Purity OK fail Purification Failed Re-evaluate Synthesis reanalyze->fail Purification Ineffective

Caption: Troubleshooting workflow for purifying this compound.

Potential Impurity Formation Pathways

Impurity_Formation cluster_reactants Reactants cluster_products Reaction Products 1,3-Dichlorobenzene 1,3-Dichlorobenzene 2,2',4'-Tetrachloroacetophenone Desired Product: 2,2',4'-Tetrachloroacetophenone 1,3-Dichlorobenzene->2,2',4'-Tetrachloroacetophenone Friedel-Crafts Acylation (Major) Isomeric_Impurity_1 Isomeric Impurity: 2,3',5'-Tetrachloroacetophenone 1,3-Dichlorobenzene->Isomeric_Impurity_1 Side Reaction (Minor) Isomeric_Impurity_2 Isomeric Impurity: 3,4',5'-Tetrachloroacetophenone 1,3-Dichlorobenzene->Isomeric_Impurity_2 Side Reaction (Minor) Unreacted_Starting_Material Unreacted 1,3-Dichlorobenzene 1,3-Dichlorobenzene->Unreacted_Starting_Material Incomplete Reaction Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->2,2',4'-Tetrachloroacetophenone Chloroacetyl Chloride->Isomeric_Impurity_1 Chloroacetyl Chloride->Isomeric_Impurity_2

References

stability issues of 2,2,2',4'-Tetrachloroacetophenone in storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,2',4'-Trichloroacetophenone

A Note on Chemical Nomenclature: This guide pertains to 2,2',4'-Trichloroacetophenone (CAS No. 4252-78-2). While the topic requested was "2,2,2',4'-Tetrachloroacetophenone," this is likely a typographical error, as the indicated substitution pattern on an acetophenone structure accommodates three chlorine atoms. All information herein refers to the trichloro- derivative.

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2,2',4'-Trichloroacetophenone to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2,2',4'-Trichloroacetophenone?

A1: To ensure stability, 2,2',4'-Trichloroacetophenone should be stored under the following conditions:

  • Temperature: Ambient room temperature is generally acceptable.[1][2]

  • Atmosphere: The container should be sealed and stored in a dry environment.[2][3]

  • Light: Keep the compound in a dark place, away from direct light, to prevent potential photodegradation.[2][3]

  • Container: Use a tightly sealed, suitable container to prevent exposure to moisture and air.

Q2: What substances are incompatible with 2,2',4'-Trichloroacetophenone?

A2: This compound is incompatible with strong oxidizing agents and strong bases.[1][3][4] Contact with these substances can lead to degradation of the material. Always store it separately from these chemical classes.

Q3: What are the physical signs of degradation?

A3: As an off-white or yellow crystalline solid, any significant change in color (e.g., darkening), or the presence of an unusual odor may indicate degradation.[1][3] A change in melting point is also a key indicator of impurity or degradation.

Q4: Is 2,2',4'-Trichloroacetophenone sensitive to moisture?

A4: While it is insoluble in water, it is best practice to store it in a dry, sealed environment to prevent potential hydrolysis or other moisture-related degradation over long-term storage.[1][2][3]

Q5: What are the primary safety concerns when handling this compound?

A5: 2,2',4'-Trichloroacetophenone is a lachrymator and can cause severe skin, eye, and respiratory irritation.[1][2][4][5][6] It is classified as corrosive and toxic if inhaled, swallowed, or in contact with skin.[2][7] Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][6][7]

Troubleshooting Guide

Observed Issue Potential Cause (Stability-Related) Recommended Action
Change in Appearance (e.g., darkening of the solid) Exposure to light, air, or incompatible substances may have initiated degradation.1. Do not use the material for your experiment. 2. Assess the purity of the compound using the protocols below (e.g., Melting Point Determination, TLC). 3. If degradation is confirmed, dispose of the material according to safety guidelines.[7]
Inconsistent or Unexpected Experimental Results The compound may have partially degraded, leading to a lower concentration of the active ingredient or the presence of interfering byproducts.1. Verify the purity of your starting material using an appropriate analytical method (see protocols below). 2. Review your storage conditions to ensure they align with the recommended guidelines.
Difficulty Dissolving the Compound in a Previously Used Solvent Degradation can lead to the formation of less soluble impurities.1. Attempt to dissolve a small, fresh sample from a newly opened container to see if the issue persists. 2. Analyze the suspect material for impurities.

Physicochemical Properties

This table summarizes key physical and chemical properties of 2,2',4'-Trichloroacetophenone relevant to its storage and handling.

PropertyValue
Molecular Formula C₈H₅Cl₃O[3]
Molecular Weight 223.48 g/mol [3]
Appearance Off-white or yellow crystalline solid[1][3]
Melting Point 47-54 °C (literature)[3][8]
Boiling Point 130-135 °C at 4 mmHg (literature)[2][3][8]
Solubility in Water < 1 mg/mL at 20 °C (practically insoluble)[1][2][3]
Storage Temperature Room Temperature[2][3]

Experimental Protocols for Stability Assessment

These protocols provide methods to assess the purity and stability of your stored 2,2',4'-Trichloroacetophenone.

Protocol 1: Visual Inspection
  • Objective: To qualitatively assess any physical changes in the compound.

  • Procedure:

    • In a well-ventilated area, carefully observe the compound in its storage container.

    • Note its color, consistency, and crystalline form.

    • Compare these observations to a fresh sample or the supplier's description.

  • Interpretation: Any significant deviation from an off-white/yellow crystalline solid may indicate degradation.

Protocol 2: Melting Point Determination
  • Objective: To determine the melting point range of the compound as an indicator of purity.

  • Procedure:

    • Place a small amount of the finely ground solid into a capillary tube.

    • Use a calibrated melting point apparatus to determine the temperature range from which the solid begins to melt until it is completely liquid.

  • Interpretation: A broad melting point range or a melting point that is significantly lower than the literature value (47-54 °C) suggests the presence of impurities, which may be due to degradation.[3][8]

Protocol 3: Thin-Layer Chromatography (TLC) for Purity Assessment
  • Objective: To qualitatively separate the main compound from any non-volatile impurities.

  • Procedure:

    • Prepare a dilute solution of your 2,2',4'-Trichloroacetophenone sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light (254 nm).

  • Interpretation: A pure compound should ideally show a single spot. The presence of additional spots indicates the presence of impurities, which could be degradation products.

Workflow Visualizations

StorageHandlingWorkflow Figure 1: Recommended Storage and Handling Workflow cluster_receipt Receiving Compound cluster_storage Storage cluster_handling Handling cluster_use Usage start Receive Compound store Store in a Tightly Sealed Container start->store conditions Place in a Cool, Dry, Dark Area (Room Temperature) store->conditions separate Store Away From Strong Bases and Oxidizers conditions->separate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) separate->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood use_exp Use in Experiment fume_hood->use_exp reseal Promptly Reseal Container After Use use_exp->reseal reseal->store Return to Storage

Caption: Recommended workflow for receiving, storing, and handling 2,2',4'-Trichloroacetophenone.

TroubleshootingWorkflow Figure 2: Troubleshooting for Suspected Degradation cluster_assess Assessment cluster_decision Decision cluster_action Action start Suspect Degradation (e.g., color change, poor results) visual Perform Visual Inspection start->visual melting_point Determine Melting Point visual->melting_point tlc Run TLC for Purity melting_point->tlc is_degraded Degradation Confirmed? (e.g., low/broad MP, multiple TLC spots) tlc->is_degraded dispose Quarantine and Dispose of Compound Safely is_degraded->dispose Yes proceed Compound is Pure. Proceed with Experiment. is_degraded->proceed No investigate Investigate Other Experimental Variables proceed->investigate

Caption: Logical workflow for troubleshooting suspected stability issues.

References

Validation & Comparative

A Comparative Analysis of 2,2,2',4'-Tetrachloroacetophenone and 2,2',4'-Trichloroacetophenone: Reactivity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties and anticipated reactivity of 2,2,2',4'-tetrachloroacetophenone and 2,2',4'-trichloroacetophenone. While experimental data for this compound is limited in publicly accessible literature, this comparison draws upon established principles of organic chemistry to predict its behavior relative to the well-documented 2,2',4'-trichloroacetophenone. This analysis is intended to assist researchers in understanding the potential impact of the additional α-chlorine substitution on the chemical behavior of these acetophenone derivatives.

Physicochemical Properties

The following table summarizes the known physicochemical properties of 2,2',4'-trichloroacetophenone. The properties for this compound are largely predicted based on the structural differences between the two molecules. The addition of a chlorine atom is expected to increase the molecular weight, and likely influence the melting and boiling points.

Property2,2',4'-TrichloroacetophenoneThis compound
Molecular Formula C₈H₅Cl₃O[1]C₈H₄Cl₄O
Molecular Weight 223.48 g/mol [2]257.93 g/mol
CAS Number 4252-78-2[1]Not available
Melting Point 47-54 °C[2][3][4]Predicted to be higher than 2,2',4'-trichloroacetophenone
Boiling Point 130-135 °C at 4 mmHg[2][3][4]Predicted to be higher than 2,2',4'-trichloroacetophenone
Appearance Off-white to yellow crystalline solid[1][2][5]Predicted to be a solid
Solubility Insoluble in water[1][2]Predicted to be insoluble in water

Reactivity Comparison

The primary difference between the two molecules is the presence of an additional chlorine atom on the α-carbon of the acetophenone moiety in this compound. This substitution is expected to have a significant impact on the reactivity of the carbonyl group and the α-protons.

Electrophilicity of the Carbonyl Carbon:

The chlorine atoms are electron-withdrawing groups. The three chlorine atoms on the acetyl group of this compound will exert a strong inductive effect, withdrawing electron density from the carbonyl carbon. This will make the carbonyl carbon in the tetrachloro derivative significantly more electrophilic and, therefore, more susceptible to nucleophilic attack compared to the corresponding trichloroacetophenone.

Reactivity of α-Hydrogens:

2,2',4'-Trichloroacetophenone has two α-hydrogens, which can be removed by a base to form an enolate. These enolates can then participate in various reactions, such as aldol condensations and alkylations. In contrast, this compound has only one α-hydrogen. The presence of three electron-withdrawing chlorine atoms will make this single α-hydrogen significantly more acidic and easier to remove. However, the resulting enolate will be sterically hindered by the three chlorine atoms, which may affect its subsequent reactivity.

General Reactivity:

Both compounds are expected to be incompatible with strong oxidizing agents and strong bases.[1] The presence of the chloroacetyl group makes them lachrymatory and corrosive.

Caption: Factors influencing the comparative reactivity of the two acetophenones.

Experimental Protocols

Synthesis of 2,2',4'-Trichloroacetophenone:

A common method for the synthesis of 2,2',4'-trichloroacetophenone is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride.[6]

Materials:

  • 1,3-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Ethanol

Procedure:

  • To a mixture of 1,3-dichlorobenzene (14.6 g, 0.1 mol) and anhydrous aluminum trichloride (21.3 g, 0.16 mol), add 2-chloroacetyl chloride (12.4 g, 0.11 mol) dropwise at room temperature. The rate of addition should be controlled to keep the reaction temperature below 30 °C.[6]

  • Stir the mixture at 30 °C for 3 hours.[6]

  • Carefully pour the reaction mixture into a mixture of ice and water (100 g) containing concentrated hydrochloric acid (5 mL).[6]

  • Stir the mixture until a dark brown oil forms. Extract the product with dichloromethane (3 x 40 mL).[6]

  • Combine the organic layers and wash with brine (40 mL).[6]

  • Dry the organic layer over anhydrous sodium carbonate overnight.[6]

  • Filter off the desiccant and remove the solvent under reduced pressure to obtain a yellow solid.[6]

  • Purify the solid by recrystallization from ethanol to yield white crystals of 2,2',4'-trichloroacetophenone. A yield of 93.1% has been reported for a similar procedure.[6]

Caption: Workflow for the synthesis of 2,2',4'-trichloroacetophenone.

Conclusion

While direct experimental comparisons are not available, theoretical considerations strongly suggest that this compound is a more reactive electrophile than 2,2',4'-trichloroacetophenone due to the enhanced inductive effect of the additional α-chlorine atom. This increased reactivity towards nucleophiles, coupled with the higher acidity of its single α-hydrogen, should be taken into account when designing synthetic routes or studying its biological activity. The provided synthesis protocol for 2,2',4'-trichloroacetophenone offers a reliable method for its preparation, which could potentially be adapted for the synthesis of the tetrachloro derivative. Further experimental investigation is warranted to fully characterize the reactivity and properties of this compound.

References

A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This guide provides a detailed comparative analysis of the spectroscopic techniques used for the structural confirmation of 2,2',4'-Trichloroacetophenone. It is important to note that the nomenclature "2,2,2',4'-Tetrachloroacetophenone" appears to be anomalous; the widely studied and commercially available compound with a closely related structure is 2,2',4'-Trichloroacetophenone. This guide will focus on the latter, providing experimental data and protocols for its unambiguous identification. For comparative purposes, spectroscopic data for other halogenated acetophenones are also presented.

The structural elucidation of organic compounds is a cornerstone of chemical research and drug development. A combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provides complementary information to build a comprehensive and unambiguous structural assignment. This guide will delve into the application of these techniques for the confirmation of the 2,2',4'-Trichloroacetophenone structure, presenting a workflow from sample analysis to data interpretation.

Spectroscopic Data for 2,2',4'-Trichloroacetophenone and Alternatives

The following tables summarize the key spectroscopic data for 2,2',4'-Trichloroacetophenone and a selection of alternative acetophenone derivatives. This comparative data is crucial for understanding the influence of substituent effects on the spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data of Acetophenone Derivatives

CompoundSolventChemical Shift (δ) in ppm
2,2',4'-Trichloroacetophenone -Data not explicitly found in search results.
2-Chloroacetophenone [1]CDCl₃δ 2.64 (s, 3H), 7.28-7.33 (m, 1H), 7.36-7.42 (m, 2H), 7.53-7.55 (q, 1H)
4-Chloroacetophenone [1]CDCl₃δ 2.61 (s, 3H), 7.45 (d, J = 8.5 Hz, 2H), 7.91 (d, J = 8.5 Hz, 2H)
2',4'-Dichloroacetophenone [1]CDCl₃δ 2.64 (s, 3H), 7.30-7.33 (q, 1H), 7.45(d, J = 2.0 Hz, 1H), 7.54 (d, J = 8.5 Hz, 1H)
4-Bromoacetophenone [1]CDCl₃δ 2.60 (s, 3H), 7.61-7.63 (q, 2H), 7.83-7.84 (q, 2H)
Acetophenone [1]CDCl₃δ 2.62 (s, 3H), 7.47 (t, J = 7.5 Hz, 2H), 7.58 (t, J = 7.0 Hz, 1H), 7.97 (t, J = 4.5 Hz, 2H)

Table 2: ¹³C NMR Spectroscopic Data of Acetophenone Derivatives

CompoundSolventChemical Shift (δ) in ppm
2,2',4'-Trichloroacetophenone -Data not explicitly found in search results.
2-Chloroacetophenone [1]CDCl₃δ 30.7, 126.9, 129.4, 130.6, 131.3, 132.0, 139.1, 200.4
4-Chloroacetophenone [1]CDCl₃δ 26.5, 128.9, 129.7, 135.4, 139.6, 196.8
2',4'-Dichloroacetophenone [1]CDCl₃δ 30.6, 127.4, 130.5, 130.7, 132.5, 137.2, 137.7, 198.8
4-Bromoacetophenone [1]CDCl₃δ 26.5, 128.4, 129.8, 131.9, 135.8, 197.1
Acetophenone [1][2]CDCl₃δ 26.5, 128.2, 128.5, 133.0, 137.1, 198.1

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for 2,2',4'-Trichloroacetophenone

Spectroscopic TechniqueKey Data Points
Mass Spectrometry (MS) Molecular Weight: 223.48 g/mol [3]. Mass-to-charge ratio (m/z) of 222.9 [M+H]⁺ has been reported[4]. Top peaks in GC-MS analysis are observed at m/z 173 and 175[5].
Infrared (IR) Spectroscopy The presence of a carbonyl group (C=O) is a characteristic feature. The spectrum may be obtained using a KBr-pellet or as a vapor phase measurement[5].

Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the data and the confirmed structure of 2,2',4'-Trichloroacetophenone.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Spectral Acquisition cluster_analysis Data Analysis and Interpretation cluster_confirmation Structure Confirmation prep Prepare solutions of 2,2',4'-Trichloroacetophenone in appropriate solvents (e.g., CDCl3 for NMR) nmr ¹H and ¹³C NMR Spectroscopy prep->nmr Analyze Sample ms Mass Spectrometry (e.g., GC-MS) prep->ms Analyze Sample ir Infrared (IR) Spectroscopy prep->ir Analyze Sample analyze_nmr Analyze chemical shifts, coupling constants, and integration nmr->analyze_nmr analyze_ms Determine molecular weight and fragmentation pattern ms->analyze_ms analyze_ir Identify characteristic functional group absorptions ir->analyze_ir confirm Combine all spectral data to confirm the structure of 2,2',4'-Trichloroacetophenone analyze_nmr->confirm analyze_ms->confirm analyze_ir->confirm

Caption: Experimental workflow for the spectroscopic analysis of 2,2',4'-Trichloroacetophenone.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation cluster_conclusion Confirmed Structure h_nmr ¹H NMR: Aromatic and aliphatic protons aromatic_protons Signals in the aromatic region (approx. 7.0-8.0 ppm) indicate a substituted benzene ring. h_nmr->aromatic_protons aliphatic_protons Singlet for -CH₂Cl group h_nmr->aliphatic_protons c_nmr ¹³C NMR: Number and type of carbon atoms carbonyl_carbon Signal around 190-200 ppm indicates a ketone. c_nmr->carbonyl_carbon aromatic_carbons Signals in the aromatic region (approx. 120-140 ppm) c_nmr->aromatic_carbons mass_spec MS: Molecular ion peak (confirms molecular weight) molecular_formula Fragmentation pattern and isotopic distribution of Cl support the proposed structure. mass_spec->molecular_formula ir_spec IR: C=O stretch (ketone functional group) ir_spec->carbonyl_carbon final_structure 2,2',4'-Trichloroacetophenone aromatic_protons->final_structure aliphatic_protons->final_structure carbonyl_carbon->final_structure aromatic_carbons->final_structure molecular_formula->final_structure

Caption: Logical relationship of spectroscopic data to the confirmed structure.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the number, connectivity, and chemical environment of the hydrogen and carbon atoms in the molecule.

  • Instrumentation: A 500 MHz NMR spectrometer or equivalent.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2,2',4'-Trichloroacetophenone.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and reference the chemical shifts to the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Prepare a dilute solution of 2,2',4'-Trichloroacetophenone in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC column separates the components of the sample before they enter the mass spectrometer.

    • The mass spectrometer ionizes the molecules (e.g., by electron impact) and separates the resulting ions based on their mass-to-charge ratio.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum.

3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • IR Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present. For 2,2',4'-Trichloroacetophenone, a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone is expected around 1700 cm⁻¹.

Conclusion

The structural confirmation of 2,2',4'-Trichloroacetophenone is reliably achieved through the combined application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides unique and complementary information that, when considered together, allows for an unambiguous assignment of the molecular structure. The comparative data presented in this guide highlights the sensitivity of these techniques to subtle changes in the chemical environment, reinforcing their power in the structural elucidation of organic molecules. The provided experimental protocols offer a practical framework for researchers to conduct these analyses in their own laboratories.

References

Unveiling the Biological Landscape of Polychlorinated Acetophenones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polychlorinated acetophenones, a class of aromatic ketones bearing chlorine substituents, are of growing interest in the scientific community for their potential biological activities. The number and position of chlorine atoms on the acetophenone ring can significantly influence their physicochemical properties and, consequently, their interactions with biological systems. This guide provides a comparative overview of the reported biological activities of different polychlorinated acetophenones and their derivatives, supported by available experimental data and detailed methodologies.

Antimicrobial Activity: A Tale of Substitution

The antimicrobial potential of chlorinated acetophenones has been primarily explored through their derivatives, particularly chalcones. Chalcones are synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde. Studies have shown that the presence and position of chlorine atoms on either aromatic ring of the chalcone structure can profoundly impact its antibacterial and antifungal efficacy.

A systematic study on a series of sixteen chlorinated chalcones revealed that the placement of the chlorine substituent directly influences antibacterial activity.[1] This is attributed to the electronic and steric effects on the α,β-unsaturated ketone moiety, a key pharmacophore.[1] For instance, against Pseudomonas aeruginosa, chalcones with chlorine at the 4-position of the benzaldehyde ring and the 4'-position of the acetophenone ring were found to be most active.[1] In the case of Staphylococcus aureus, the most effective compounds had chlorine at the 4-position of the benzaldehyde ring and the 2'-position of the acetophenone ring.[1] Another study highlighted that 2'-hydroxy-4-chlorochalcone exhibited moderate antimicrobial activity against Gram-positive bacteria with a Minimum Inhibitory Concentration (MIC) of 125 µg/ml.[2]

The introduction of a chlorine atom into the structure of 2'-hydroxychalcone derivatives has been shown to enhance their bioactivity.[3] Interestingly, both chlorinated 2'-hydroxychalcones and their corresponding glycosides demonstrated significant antibacterial activity against S. aureus.[3]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected chlorinated chalcones derived from chlorinated acetophenones.

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
2'-hydroxy-4-chlorochalconeEnterococcus faecalis16125[2]
Bacillus cereus12125[2]
Klebsiella pneumoniae9500[2]
Pseudomonas aeruginosa7500[2]
Aspergillus fumigatus-250[2]
Candida glabrata-250[2]
Chalcone (4-chloro benzaldehyde + 4'-chloro acetophenone)Escherichia coli12-[1]
Pseudomonas aeruginosa15-[1]
Staphylococcus aureus13-[1]
Chalcone (2-chloro benzaldehyde + 3'-chloro acetophenone)Escherichia coli14-[1]
Pseudomonas aeruginosa11-[1]
Staphylococcus aureus11-[1]

Cytotoxicity: A Double-Edged Sword

The cytotoxic effects of chlorinated aromatic compounds are a significant area of research, with implications for both potential anticancer therapies and toxicity assessment.[4] While direct comparative studies on a series of polychlorinated acetophenones are limited, research on related chlorinated compounds and derivatives provides valuable insights.

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay

A common method to screen for antimicrobial activity is the agar well diffusion assay.

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a standardized turbidity, often corresponding to a specific cell concentration (e.g., 0.5 McFarland standard).

  • Plate Preparation: A lawn of the bacterial suspension is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Well Creation: Sterile wells of a defined diameter (e.g., 6-8 mm) are punched into the agar.

  • Application of Test Compound: A specific volume of the dissolved test compound (in a suitable solvent like DMSO) at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

G cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Lawn Culture Lawn Culture Standardized Inoculum->Lawn Culture Spread Molten Agar Molten Agar Agar Plate Agar Plate Molten Agar->Agar Plate Agar Plate->Lawn Culture Punch Wells Punch Wells Lawn Culture->Punch Wells Add Compound Add Compound Punch Wells->Add Compound Incubation Incubation Add Compound->Incubation 24h @ 37°C Test Compound Test Compound Test Compound->Add Compound Measure Zone of Inhibition Measure Zone of Inhibition Incubation->Measure Zone of Inhibition

Experimental workflow for the agar well diffusion assay.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Potential Signaling Pathways in Cytotoxicity

While the precise mechanisms of cytotoxicity for polychlorinated acetophenones are not fully elucidated, chlorinated aromatic compounds are known to induce cellular stress and apoptosis. A hypothetical pathway could involve the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic cascades.

G Polychlorinated Acetophenone Polychlorinated Acetophenone Cellular Stress Cellular Stress Polychlorinated Acetophenone->Cellular Stress ROS Production ROS Production Cellular Stress->ROS Production DNA Damage DNA Damage ROS Production->DNA Damage Apoptosis Activation Apoptosis Activation DNA Damage->Apoptosis Activation Cell Death Cell Death Apoptosis Activation->Cell Death

Hypothetical signaling pathway for cytotoxicity.

Conclusion

The biological activity of polychlorinated acetophenones is a promising area of research. Available data, primarily from their chalcone derivatives, indicates that the degree and position of chlorination are key determinants of their antimicrobial and cytotoxic effects. Further systematic studies on a broader range of polychlorinated acetophenones are necessary to establish clear structure-activity relationships and to fully understand their therapeutic and toxicological potential. The experimental protocols and hypothetical pathways provided in this guide offer a framework for future investigations in this field.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,2',4'-Tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step that underpins the reliability of experimental results and the safety of potential therapeutic agents. This guide provides an objective comparison of analytical methods for assessing the purity of 2,2',4'-Tetrachloroacetophenone, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3][4] We present supporting data, detailed experimental protocols, and a clear workflow to guide the analytical process.

Understanding Potential Impurities

The primary synthesis route for 2,2',4'-Tetrachloroacetophenone is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst like aluminum chloride.[1][2] Potential impurities may therefore include:

  • Unreacted Starting Materials: 1,3-Dichlorobenzene and chloroacetyl chloride.

  • Isomeric Byproducts: Positional isomers formed during the acylation reaction.

  • Residual Solvents: Solvents used during synthesis and purification, such as dichloromethane or ethanol.[2][5]

  • Degradation Products: Compounds formed by hydrolysis or other degradation pathways.[1]

An effective purity assessment method must be capable of separating and quantifying the target compound from these potential contaminants.

Comparison of Analytical Methodologies

The most effective and widely used techniques for determining the purity of semi-volatile organic compounds like 2,2',4'-Tetrachloroacetophenone are chromatographic methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary choices, each with distinct advantages. Other methods can serve as preliminary or complementary checks.

Quantitative Data Summary

The following table summarizes the performance of key analytical techniques for purity assessment.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Melting Point Analysis Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[6][7]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Determination of the temperature range over which the solid melts.Measures absorption of infrared radiation to identify functional groups.
Typical Column HP-5 weak polarity capillary column or similar.[8]C18 reversed-phase column.N/AN/A
Typical Detector Flame Ionization Detector (FID), Mass Spectrometer (MS).Diode-Array Detector (DAD) / UV-Vis Detector.N/AN/A
Detects Volatile and semi-volatile impurities, isomers, residual solvents.[6]Non-volatile impurities, isomers, degradation products.Presence of impurities (causes depression and broadening of melting range).[9]Presence of unexpected functional groups, major impurities.
Sensitivity High (ppb to ppm levels).High (ppm levels).Low (detects impurities >1-2%).Low (generally requires >5% impurity for clear detection).
Specificity Very High (especially with MS detector).High.Low.Moderate.
Analysis Time Fast (typically 10-30 minutes).[8]Moderate (typically 10-45 minutes).Fast (5-10 minutes).Very Fast (<2 minutes).
Quantitation Excellent (relative or absolute with standards).[10]Excellent (relative or absolute with standards).[10]Non-quantitative.Primarily qualitative; quantitative analysis is complex.

Experimental Protocols

Detailed methodologies for the recommended chromatographic techniques are provided below.

Purity Assessment by Gas Chromatography (GC)

This protocol is designed for the separation of 2,2',4'-Tetrachloroacetophenone from its isomers and other volatile impurities.[1][8]

a. Instrumentation:

  • Gas Chromatograph (e.g., Thermo Scientific TRACE 1310) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6]

  • Capillary Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.32mm x 0.5µm.[8]

  • Carrier Gas: Helium or Nitrogen, constant flow rate of 1.0 mL/min.[7][8]

b. Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthesized 2,2',4'-Tetrachloroacetophenone.

  • Dissolve the sample in 25 mL of a suitable solvent (e.g., acetone or dichloromethane) to create a 1 mg/mL stock solution.

  • Perform further dilutions as necessary to fall within the linear range of the detector.

c. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 300 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

d. Data Analysis:

  • Calculate purity using the area percent method, assuming all components have a similar detector response.

  • Purity (%) = (Area of main peak / Total area of all peaks) x 100.

  • For higher accuracy, use an internal or external standard for quantitative analysis.[10]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for analyzing 2,2',4'-Tetrachloroacetophenone and potential non-volatile impurities.

a. Instrumentation:

  • HPLC system with a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[11]

b. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Dilute as needed to ensure the primary peak is on scale.

c. HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Milli-Q water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

d. Data Analysis:

  • Determine purity using the area percent method as described for GC.

  • The use of a reference standard is highly recommended for accurate quantification.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for purity assessment and the relationship between the analytical techniques.

Purity_Assessment_Workflow cluster_start Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation A Synthesized 2,2',4'-Tetrachloroacetophenone B Dissolution in Appropriate Solvent A->B Weigh & Dissolve E Preliminary Check: Melting Point Analysis A->E Load Capillary C Primary Analysis: Gas Chromatography (GC-FID/MS) B->C Inject Sample D Orthogonal Analysis: High-Performance Liquid Chromatography (HPLC-UV) B->D Inject Sample F Chromatogram Analysis: Peak Integration & Area % C->F D->F H Melting Range Comparison to Standard E->H G Impurity Identification (via MS or Standards) F->G I Final Purity Report: Quantitative Purity Value & Impurity Profile G->I H->I Confirmatory Data

Caption: Workflow for purity assessment of 2,2',4'-Tetrachloroacetophenone.

Method_Comparison_Logic start Is the sample volatile & thermally stable? gc_path Gas Chromatography (GC) Best for volatile impurities, isomers, and residual solvents. start->gc_path   Yes hplc_path High-Performance Liquid Chromatography (HPLC) Best for non-volatile impurities and thermally labile compounds. start->hplc_path   No / Unknown conclusion Comprehensive Purity Profile gc_path->conclusion hplc_path->conclusion other_methods Complementary Methods (Melting Point, FT-IR, NMR) Provide supporting, often non-quantitative, data. other_methods->conclusion Support

Caption: Decision logic for selecting the appropriate analytical method.

References

A Comparative Guide to the Reaction Mechanisms of 2,2,2',4'-Tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms involving 2,2,2',4'-tetrachloroacetophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We will delve into the mechanistic validation of its primary synthesis route, the Friedel-Crafts acylation, and explore alternative reactions, offering supporting experimental data and detailed protocols for further investigation.

I. Synthesis of this compound via Friedel-Crafts Acylation

The most common method for synthesizing this compound is the Friedel-Crafts acylation of m-dichlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction proceeds through a well-established mechanism.

A. Proposed Mechanism

The reaction mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from chloroacetyl chloride to form a highly electrophilic acylium ion. This intermediate is resonance-stabilized.

  • Electrophilic Aromatic Substitution: The electron-rich m-dichlorobenzene acts as a nucleophile, attacking the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

G cluster_0 1. Acylium Ion Formation cluster_1 2. Electrophilic Attack cluster_2 3. Deprotonation Chloroacetyl_Chloride Chloroacetyl Chloride AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion Acylium Ion [ClCH₂C=O]⁺ m-Dichlorobenzene m-Dichlorobenzene AlCl4- [AlCl₄]⁻ Sigma_Complex Sigma Complex (Arenium Ion) Product 2,2,2',4'-Tetrachloro- acetophenone HCl HCl Regenerated_AlCl3 AlCl₃

B. Experimental Validation and Performance Data

While specific kinetic studies for the synthesis of this compound are not extensively reported, the validity of the Friedel-Crafts acylation mechanism is well-supported by a vast body of literature on similar reactions. The formation of the acylium ion as the key electrophile has been confirmed through various spectroscopic and computational methods in related systems.

Table 1: Performance Data for the Synthesis of this compound

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃Chloroacetyl chlorideDichloromethaneReflux386[3]
AlCl₃Chloroacetyl chloride-30393.1[2]
C. Experimental Protocol: Synthesis of this compound

Materials:

  • m-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • To a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene (147 g), chloroacetyl chloride (113 g), and dichloromethane (750 mL) at room temperature.

  • Under stirring, add anhydrous aluminum trichloride (147 g) in batches.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

  • After completion, quench the reaction by carefully pouring the mixture into ice water.

  • Separate the organic and aqueous phases.

  • Wash the organic phase sequentially with deionized water (2 x 500 mL) and saturated sodium bicarbonate solution (2 x 500 mL).

  • Dry the organic phase with anhydrous sodium sulfate and filter.

  • Concentrate the filtrate by rotary evaporation.

  • Add petroleum ether (1200 mL) to the residue and cool to promote crystallization.

  • Collect the crystallized product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to yield 2,2',4'-trichloroacetophenone as an off-white solid.[3]

G Start Start: Combine Reactants (m-Dichlorobenzene, Chloroacetyl chloride, DCM) Add_Catalyst Add AlCl₃ in batches Start->Add_Catalyst Reflux Heat to Reflux (3h) Add_Catalyst->Reflux Quench Quench with Ice Water Reflux->Quench Separate Separate Organic and Aqueous Layers Quench->Separate Wash_Water Wash with Deionized Water Separate->Wash_Water Wash_Bicarb Wash with Saturated NaHCO₃ Wash_Water->Wash_Bicarb Dry Dry with Na₂SO₄ Wash_Bicarb->Dry Concentrate Rotary Evaporation Dry->Concentrate Crystallize Crystallize from Petroleum Ether Concentrate->Crystallize Isolate Filter and Dry Product Crystallize->Isolate End End: this compound Isolate->End

II. Alternative Reactions of this compound

Beyond its synthesis, this compound can undergo several other reactions, primarily targeting the ketone functional group and the α-chloro substituent. These reactions provide alternative pathways for the functionalization of this molecule.

A. Reductive Dehalogenation

This compound can be reduced to 2',4'-dichloroacetophenone. This reaction involves the removal of the α-chlorine atom. One notable pathway is a glutathione-dependent enzymatic reduction.

Proposed Mechanism (General):

A plausible, non-enzymatic chemical reduction can be achieved using a hydride source, such as sodium borohydride, followed by the elimination of the chloride.

G Start 2,2,2',4'-Tetrachloro- acetophenone Hydride_Attack Nucleophilic attack by H⁻ (from NaBH₄) Start->Hydride_Attack Intermediate_Alkoxide Intermediate Alkoxide Hydride_Attack->Intermediate_Alkoxide Protonation Protonation Intermediate_Alkoxide->Protonation Chlorohydrin Chlorohydrin Intermediate Protonation->Chlorohydrin Elimination Chloride Elimination Chlorohydrin->Elimination Enolate Enolate Intermediate Elimination->Enolate Tautomerization Tautomerization Enolate->Tautomerization Product 2',4'-Dichloroacetophenone Tautomerization->Product

Experimental Protocol: General Reduction of an Aromatic Ketone

This protocol for the reduction of 9-fluorenone can be adapted for this compound.[4]

Materials:

  • This compound

  • 95% Ethanol

  • Sodium borohydride (NaBH₄)

  • Water

Procedure:

  • Dissolve 0.1 g of this compound in 1 mL of 95% ethanol in a vial and cool in an ice bath.

  • Add 20 mg of sodium borohydride to the solution.

  • After 15 minutes, add 1 mL of water and heat the solution to boiling.

  • Dilute the hot solution with hot water until cloudiness appears, indicating saturation.

  • Allow the solution to cool to room temperature to induce crystallization.

  • Collect the crystalline product by vacuum filtration.

  • Recrystallize the product from an appropriate solvent to obtain pure 2',4'-dichloroacetophenone.[4]

B. Nucleophilic Substitution at the α-Carbon

The α-chloro group in this compound is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups at this position. For instance, it can undergo N-alkylation with azoles.

General Mechanism:

This reaction typically follows an Sₙ2 mechanism, where the nucleophile attacks the α-carbon, displacing the chloride ion.

G Start 2,2,2',4'-Tetrachloro- acetophenone Transition_State Sₙ2 Transition State Start->Transition_State + Nucleophile Nucleophile Nucleophile (e.g., Azole) Product Substituted Product Transition_State->Product Chloride_Ion Cl⁻ Transition_State->Chloride_Ion

Table 2: Comparison of Reaction Types for this compound

Reaction TypeReagentsKey IntermediateProduct TypePotential Applications
Friedel-Crafts Acylation m-Dichlorobenzene, Chloroacetyl chloride, AlCl₃Acylium ionα-Halo KetoneSynthesis of the parent compound
Reductive Dehalogenation NaBH₄, EthanolAlkoxide/EnolateKetoneRemoval of the α-halogen
Nucleophilic Substitution Azoles, other nucleophilesSₙ2 Transition Stateα-Substituted KetoneFunctional group diversification

III. Conclusion

The primary reaction of this compound is its synthesis via Friedel-Crafts acylation, a robust and high-yielding method. The mechanism is well-understood and follows the classical pathway of electrophilic aromatic substitution. Beyond its synthesis, the reactivity of the α-chloro ketone moiety allows for further transformations, such as reductive dehalogenation and nucleophilic substitution, providing avenues for the synthesis of a diverse range of derivatives. The choice of reaction pathway and conditions will ultimately depend on the desired final product and the specific research or development goals. This guide provides the foundational knowledge and experimental starting points for professionals working with this versatile chemical intermediate.

References

A Comparative Guide to Catalysts in the Synthesis of 2,2,2',4'-Tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 2,2,2',4'-Tetrachloroacetophenone.

The synthesis of this compound, a crucial intermediate in the production of various pharmaceuticals, is predominantly achieved through the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride. The choice of catalyst is paramount to the efficiency, yield, and environmental impact of this reaction. This guide provides a comparative analysis of catalysts employed in this synthesis, supported by available experimental data, to aid researchers in catalyst selection and process optimization.

Performance Comparison of Catalysts

The most extensively documented and industrially applied catalyst for the synthesis of 2,2',2',4'-tetrachloroacetophenone is aluminum chloride (AlCl₃). While research into more sustainable alternatives such as other Lewis acids and solid acids is ongoing for Friedel-Crafts acylations, specific comparative data for this particular synthesis remains limited. This section presents the performance of aluminum chloride, the current benchmark catalyst.

CatalystReactantsMolar Ratio (Catalyst:Substrate)SolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Aluminum Chloride (AlCl₃) 1,3-Dichlorobenzene, Chloroacetyl Chloride1.6:1None30393.1[1]
Aluminum Chloride (AlCl₃) 1,3-Dichlorobenzene, Chloroacetyl Chloride~1:1DichloromethaneReflux386[2]
Aluminum Chloride (AlCl₃) 1,3-Dichlorobenzene, Chloroacetyl Chloride1.2-1.5 equivalentsNot specified58-100Not specified>70[3]

Note on the Target Compound Name: While the user requested information on "this compound," the scientific literature predominantly refers to the product of the reaction between m-dichlorobenzene and chloroacetyl chloride as 2,2',4'-Trichloroacetophenone . This guide pertains to the synthesis of the latter, which is the scientifically accurate nomenclature for the resulting molecule.

Discussion of Catalytic Systems

Aluminum Chloride (AlCl₃): The Industry Standard

Aluminum chloride is a potent Lewis acid that effectively catalyzes the Friedel-Crafts acylation to produce 2,2',4'-trichloroacetophenone with high yields, often exceeding 85%.[1][2] Its high catalytic activity allows for relatively short reaction times and moderate temperatures.

However, the use of AlCl₃ is associated with several drawbacks. The reaction requires a stoichiometric amount of the catalyst because AlCl₃ forms a complex with the ketone product. The workup procedure involves quenching with water, which leads to the formation of corrosive and environmentally hazardous aluminum hydroxide waste. These factors contribute to higher processing costs and environmental concerns.

Iron(III) Chloride (FeCl₃): A Potential Alternative Lewis Acid
Solid Acid Catalysts: The Sustainable Frontier

To overcome the environmental and handling issues associated with traditional Lewis acids, research has been directed towards the development of solid acid catalysts, such as zeolites and ion-exchange resins.[3] These materials offer several advantages:

  • Reusability: Solid catalysts can be recovered and reused, reducing waste and cost.

  • Simplified Workup: The product can be easily separated from the catalyst by filtration.

  • Reduced Corrosion: Solid acids are generally less corrosive than their homogeneous counterparts.

While the potential of solid acid catalysts in Friedel-Crafts acylation is significant, their application in the synthesis of 2,2',4'-trichloroacetophenone is not yet well-documented with specific performance data. Further research is needed to identify suitable solid acid catalysts that can match the high yields and reactivity of aluminum chloride for this specific transformation.

Experimental Protocols

Synthesis of 2,2',4'-Trichloroacetophenone using Aluminum Chloride

Protocol 1: High Yield Synthesis

To a mixture of 1,3-dichlorobenzene (14.6 g, 0.1 mol) and anhydrous aluminum trichloride (21.3 g, 0.16 mol), 2-chloroacetyl chloride (12.4 g, 0.11 mol) is added dropwise at room temperature.[1] The rate of addition is controlled to maintain the reaction temperature below 30 °C. The mixture is then stirred at 30 °C for 3 hours. Following the reaction, the mixture is carefully poured into a mixture of ice and water (100 g) containing concentrated hydrochloric acid (5 mL). The resulting dark brown oil is extracted with dichloromethane (3 x 40 mL). The combined organic layers are washed with brine (40 mL) and dried over anhydrous sodium carbonate. After filtration, the solvent is removed under reduced pressure to yield a yellow solid, which is then purified by recrystallization from ethanol to give 2,2',4'-trichloroacetophenone as a white solid (Yield: 93.1%).[1]

Protocol 2: Synthesis in Dichloromethane

In a three-necked flask equipped with a stirrer, 1,3-dichlorobenzene (147 g), chloroacetyl chloride (113 g), and methylene chloride (750 mL) are combined at room temperature.[2] Anhydrous aluminum trichloride (147 g) is added in batches with stirring. After the addition is complete, the reaction mixture is heated to reflux and maintained for 3 hours. The reaction is then quenched by pouring it into ice water. The organic and aqueous phases are separated. The organic phase is washed sequentially with deionized water (2 x 500 mL) and saturated sodium bicarbonate solution (2 x 500 mL). The organic layer is then dried with anhydrous sodium sulfate, filtered, and concentrated. Petroleum ether (1200 mL) is added to the residue, and the mixture is cooled to promote crystallization, yielding 2,2',4'-trichloroacetophenone as an off-white solid (Yield: 86%).[2]

Visualizing the Synthesis Workflow

The general experimental workflow for the synthesis of 2,2',4'-trichloroacetophenone via Friedel-Crafts acylation is depicted below.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification r1 1,3-Dichlorobenzene mix Mixing and Reaction r1->mix r2 Chloroacetyl Chloride r2->mix cat Catalyst (e.g., AlCl₃) cat->mix quench Quenching (Ice-water/HCl) mix->quench Reaction Mixture extract Extraction (Dichloromethane) quench->extract wash Washing (Brine/Bicarbonate) extract->wash dry Drying (Anhydrous Na₂SO₄) wash->dry evap Solvent Evaporation dry->evap cryst Recrystallization (Ethanol/Petroleum Ether) evap->cryst final 2,2',4'-Trichloroacetophenone cryst->final

Caption: General workflow for the synthesis of 2,2',4'-trichloroacetophenone.

The signaling pathway for the Friedel-Crafts acylation reaction is illustrated in the diagram below, highlighting the role of the Lewis acid catalyst.

G cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_final Product Formation acyl_chloride Chloroacetyl Chloride (R-CO-Cl) acylium_ion Acylium Ion Complex [R-C=O]⁺[AlCl₄]⁻ acyl_chloride->acylium_ion lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium_ion sigma_complex Sigma Complex (Intermediate) acylium_ion->sigma_complex aromatic_ring 1,3-Dichlorobenzene aromatic_ring->sigma_complex product_complex Product-Catalyst Complex sigma_complex->product_complex -H⁺ final_product 2,2',4'-Trichloroacetophenone product_complex->final_product Hydrolysis

Caption: Mechanism of Friedel-Crafts acylation for 2,2',4'-trichloroacetophenone synthesis.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2,2',4'-Trichloroacetophenone, a crucial building block for various pharmaceuticals, can be synthesized through several pathways. This guide provides a detailed cost-benefit analysis of the most common method, the Friedel-Crafts acylation, and explores the viability of alternative routes like the Fries rearrangement and the Hoesch reaction, supported by experimental data and cost breakdowns.

Executive Summary

The synthesis of 2,2',4'-trichloroacetophenone is dominated by the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride. This method is well-documented, high-yielding, and utilizes readily available starting materials, making it the most economically viable and practical option for laboratory and industrial scale production. While the Fries rearrangement presents a potential alternative, the lack of specific yield data for this particular transformation and the necessity of a precursor synthesis step currently render it less attractive. The Hoesch reaction is largely unsuitable for this synthesis due to the electron-deficient nature of the starting material.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most widely employed and well-optimized method for the synthesis of 2,2',4'-trichloroacetophenone. The reaction involves the electrophilic acylation of 1,3-dichlorobenzene with chloroacetyl chloride using a Lewis acid catalyst, typically aluminum chloride.

Friedel_Crafts_Acylation 1,3-Dichlorobenzene 1,3-Dichlorobenzene Reaction Friedel-Crafts Acylation 1,3-Dichlorobenzene->Reaction Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction AlCl3 AlCl₃ (catalyst) AlCl3->Reaction Product 2,2',4'-Trichloroacetophenone Reaction->Product

Caption: Friedel-Crafts Acylation of 1,3-Dichlorobenzene.

Experimental Protocol

A common experimental procedure involves the slow addition of chloroacetyl chloride to a stirred mixture of 1,3-dichlorobenzene and anhydrous aluminum chloride in a suitable solvent, such as dichloromethane, at a controlled temperature.

Detailed Protocol: To a stirred mixture of 1,3-dichlorobenzene (1.0 eq) and anhydrous aluminum chloride (1.1 - 1.5 eq) in dichloromethane, chloroacetyl chloride (1.05 eq) is added dropwise, maintaining the temperature between 0 and 5 °C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol to afford 2,2',4'-trichloroacetophenone as a solid.[1][2]

Cost-Benefit Analysis: Friedel-Crafts Acylation
FactorAnalysis
Yield High, typically reported in the range of 86-93%.[1]
Cost of Starting Materials 1,3-Dichlorobenzene: Relatively low cost.
Chloroacetyl Chloride: Low to moderate cost.
Aluminum Chloride: Low cost.
Reaction Conditions Requires anhydrous conditions and careful temperature control. The use of a strong Lewis acid like AlCl₃ necessitates appropriate handling and quenching procedures.
Work-up and Purification Involves an aqueous workup to remove the catalyst and by-products. Recrystallization is typically sufficient for purification.
Scalability The procedure is readily scalable for industrial production.
Environmental Impact The use of chlorinated solvents and the generation of acidic aqueous waste are environmental considerations.

Table 1: Cost Estimation for Friedel-Crafts Acylation (per mole of product)

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (per mole product)Estimated Cost (USD)
1,3-Dichlorobenzene147.001.288~1.1 moles15 - 25
Chloroacetyl Chloride112.941.42~1.1 moles10 - 20
Aluminum Chloride133.34-~1.2 moles5 - 10
Total Estimated Cost 30 - 55
Note: Costs are estimates based on currently available market prices and may vary depending on the supplier and purity.

Route 2: Fries Rearrangement

The Fries rearrangement is a potential alternative route that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. For the synthesis of 2,2',4'-trichloroacetophenone, this would entail the rearrangement of 3-chlorophenyl chloroacetate.

Fries_Rearrangement 3-Chlorophenyl_chloroacetate 3-Chlorophenyl Chloroacetate Rearrangement Fries Rearrangement 3-Chlorophenyl_chloroacetate->Rearrangement Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Rearrangement Intermediate 2-Hydroxy-4-chloro- chloroacetophenone Rearrangement->Intermediate Chlorination Chlorination Intermediate->Chlorination Product 2,2',4'-Trichloroacetophenone Chlorination->Product

Caption: Proposed Fries Rearrangement Route.

Experimental Protocol

The synthesis would first require the preparation of 3-chlorophenyl chloroacetate from 3-chlorophenol and chloroacetyl chloride. Subsequently, this ester would undergo a Lewis acid-catalyzed rearrangement. The final step would involve the chlorination of the hydroxyl group.

Proposed Protocol:

  • Esterification: 3-Chlorophenol is reacted with chloroacetyl chloride in the presence of a base (e.g., pyridine) to form 3-chlorophenyl chloroacetate.

  • Fries Rearrangement: The isolated 3-chlorophenyl chloroacetate is treated with a Lewis acid, such as aluminum chloride, at a specific temperature to induce the rearrangement to a mixture of ortho and para isomers of 2-hydroxy-chloroacetophenone.

  • Chlorination: The hydroxyl group of the resulting hydroxyacetophenone would then need to be replaced with a chlorine atom, for instance, by using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Cost-Benefit Analysis: Fries Rearrangement
FactorAnalysis
Yield The overall yield is a significant uncertainty. Fries rearrangements can have variable yields, and the presence of a deactivating chloro group on the aromatic ring could further lower the efficiency. Specific yield data for this multi-step process is not readily available in the literature.
Cost of Starting Materials 3-Chlorophenol: Moderate cost.
Chloroacetyl Chloride: Low to moderate cost.
Additional Reagents: Costs for the base in the esterification step and the chlorinating agent in the final step need to be considered.
Reaction Conditions The multi-step nature of this route adds complexity. The Fries rearrangement itself requires careful control of temperature to influence the ortho/para product ratio.
Work-up and Purification Each step would require a separate work-up and purification, increasing time and solvent consumption. Separation of ortho and para isomers from the rearrangement can be challenging.
Scalability The multi-step nature and potential for low yields make scalability a concern compared to the one-pot Friedel-Crafts reaction.
Environmental Impact Similar to the Friedel-Crafts route, it involves chlorinated compounds and potential for acidic waste. The multi-step process likely generates more solvent waste.

Table 2: Cost Estimation for Fries Rearrangement (per mole of product - highly speculative due to unknown yield)

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (per mole product)Estimated Cost (USD)
3-Chlorophenol128.561.25~1.5 moles (assuming 66% overall yield)20 - 35
Chloroacetyl Chloride112.941.42~1.5 moles15 - 25
Aluminum Chloride133.34-~1.5 moles7 - 12
Chlorinating Agent (e.g., SOCl₂)118.971.64~1.5 moles10 - 20
Total Estimated Cost 52 - 92
Note: This cost estimation is highly speculative due to the lack of reliable yield data for the complete sequence.

Route 3: Hoesch Reaction

The Hoesch reaction is another classic method for the synthesis of aryl ketones, typically involving the reaction of a nitrile with an electron-rich aromatic compound. For the synthesis of 2,2',4'-trichloroacetophenone, this would theoretically involve the reaction of 1,3-dichlorobenzene with chloroacetonitrile.

Hoesch_Reaction 1,3-Dichlorobenzene 1,3-Dichlorobenzene Reaction Hoesch Reaction 1,3-Dichlorobenzene->Reaction Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction Lewis_Acid_HCl Lewis Acid / HCl Lewis_Acid_HCl->Reaction Product 2,2',4'-Trichloroacetophenone Reaction->Product

Caption: Theoretical Hoesch Reaction for 2,2',4'-Trichloroacetophenone.

Feasibility Analysis

The Hoesch reaction is generally effective for electron-rich aromatic substrates, such as phenols and anilines. 1,3-Dichlorobenzene, however, is an electron-deficient arene due to the electron-withdrawing nature of the two chlorine atoms. This deactivation of the aromatic ring makes it a poor substrate for the Hoesch reaction. The electrophile generated from the nitrile is not potent enough to react efficiently with the deactivated ring. Consequently, this route is expected to have a very low to negligible yield, making it an impractical and economically unviable option for the synthesis of 2,2',4'-trichloroacetophenone. There is a lack of published experimental data for this specific reaction, further suggesting its infeasibility.

Conclusion and Recommendation

Based on the comprehensive analysis of the synthetic routes to 2,2',4'-trichloroacetophenone, the Friedel-Crafts acylation stands out as the most superior method. Its high and reliable yields, coupled with the relatively low cost of starting materials, make it the most cost-effective and practical choice for both laboratory and industrial applications.

The Fries rearrangement , while theoretically possible, is hampered by the need for a multi-step synthesis and, more critically, the absence of reliable yield data for the key rearrangement step. The potential for low yields and the added complexity of the procedure make it a less favorable option from a cost-benefit perspective.

The Hoesch reaction is not a viable route for this synthesis due to the electronic properties of the starting material, 1,3-dichlorobenzene.

Therefore, for researchers, scientists, and drug development professionals seeking an efficient and economical synthesis of 2,2',4'-trichloroacetophenone, the well-established Friedel-Crafts acylation is the highly recommended and industry-standard approach. Further research into optimizing the Friedel-Crafts reaction to minimize waste and improve its environmental profile would be a more fruitful endeavor than exploring these less practical alternative routes.

References

Navigating the Synthesis of 2,2',4'-Trichloroacetophenone: A Comparative Guide to Environmental Impact

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates like 2,2',4'-trichloroacetophenone presents a critical juncture where efficacy must be balanced with environmental responsibility. This guide provides a comprehensive comparison of the traditional synthesis route with emerging greener alternatives, offering detailed experimental data and protocols to inform sustainable laboratory practices.

The conventional method for synthesizing 2,2',4'-trichloroacetophenone relies on the robust Friedel-Crafts acylation reaction. While effective, this approach is beset with environmental and safety concerns, primarily due to the use of hazardous reagents and the generation of significant waste streams. In response, the principles of green chemistry have spurred the development of alternative methodologies that aim to mitigate these impacts through the use of solid acid catalysts and microwave-assisted, solvent-free conditions.

This comparative analysis delves into the specifics of both the traditional and a greener, solid acid-catalyzed approach, providing a quantitative assessment of their performance and environmental footprint.

At a Glance: Comparing Synthesis Routes

ParameterTraditional Friedel-Crafts AcylationGreen Alternative: Solid Acid Catalysis (Zeolite Y)
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Zeolite Y
Catalyst Loading Stoichiometric or excessCatalytic
Solvent Chlorinated solvents (e.g., 1,2-dichloroethane) or excess 1,3-dichlorobenzeneSolvent-free or high-boiling, less toxic solvents
Reaction Temperature 40-100°C[1]150-180°C
Reaction Time 3-9 hours[2]Shorter reaction times often reported
Yield ~86-93%[2]Potentially high yields, with high selectivity
Catalyst Recyclability NoYes, with calcination
Primary Waste Stream Acidic aqueous waste containing aluminum salts, spent solventMinimal waste, primarily water from workup
Key Environmental Hazard Use of corrosive and hazardous AlCl₃ and chlorinated solvents; significant hazardous waste generation.[3][4]Use of high temperatures; potential for catalyst deactivation

Deep Dive into Synthesis Methodologies

Traditional Synthesis: Friedel-Crafts Acylation with Aluminum Chloride

The established method for producing 2,2',4'-trichloroacetophenone involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, catalyzed by a stoichiometric amount of anhydrous aluminum chloride.[5]

Experimental Protocol:

To a stirred mixture of 1,3-dichlorobenzene (1.0 equivalent) and anhydrous aluminum chloride (1.1-1.5 equivalents), chloroacetyl chloride (1.05 equivalents) is added dropwise, maintaining the temperature between 40-50°C. The reaction mixture is then stirred at this temperature for several hours. Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield 2,2',4'-trichloroacetophenone.[1][2]

Environmental Impact Analysis:

The primary drawback of this method lies in its environmental footprint. Aluminum chloride is a water-sensitive and corrosive reagent that is consumed in the reaction, forming a complex with the product. This necessitates a hydrolytic workup, which generates large volumes of acidic wastewater containing aluminum salts, posing a significant disposal challenge.[3][4] Furthermore, the use of chlorinated solvents or an excess of the reactant 1,3-dichlorobenzene contributes to volatile organic compound (VOC) emissions and solvent waste.

Greener Alternative: Solid Acid Catalysis with Zeolite Y

A promising greener alternative to the traditional Friedel-Crafts acylation employs solid acid catalysts, such as zeolites. Zeolites are crystalline aluminosilicates with a porous structure that can provide active sites for catalysis. Their use offers several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced waste generation.[6]

Conceptual Experimental Protocol (based on similar acylations):

A mixture of 1,3-dichlorobenzene (1.0 equivalent), chloroacetyl chloride (1.2 equivalents), and activated Zeolite Y (e.g., 10 wt%) is heated to 150-180°C in a sealed reactor, potentially under solvent-free conditions or with a high-boiling, non-halogenated solvent. The reaction is monitored until completion. After cooling, the solid catalyst is filtered off. The filtrate is then washed with a dilute sodium bicarbonate solution and water to remove any unreacted acylating agent and acidic byproducts. The organic layer is dried, and the solvent (if used) is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography. The recovered zeolite catalyst can be washed, dried, and calcined for reuse.

Environmental Impact Analysis:

The use of a recyclable solid acid catalyst like Zeolite Y drastically reduces the waste generated compared to the stoichiometric use of aluminum chloride.[6][7] The elimination of a hydrolytic quench step avoids the production of large volumes of acidic aqueous waste. Furthermore, conducting the reaction under solvent-free conditions, where feasible, minimizes the use and disposal of hazardous organic solvents. While higher reaction temperatures may be required, the overall environmental impact is significantly lower due to catalyst recyclability and waste reduction.

Visualizing the Synthesis Workflows

To better illustrate the procedural differences and their environmental implications, the following diagrams outline the experimental workflows for both the traditional and the greener synthesis routes.

Traditional_Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_output Products & Waste Reactants 1,3-Dichlorobenzene Chloroacetyl Chloride Reaction Friedel-Crafts Acylation (40-100°C, 3-9h) Reactants->Reaction Catalyst Anhydrous AlCl₃ Catalyst->Reaction Quench Quench with Ice/HCl Reaction->Quench Extraction Solvent Extraction Quench->Extraction Waste Acidic Aqueous Waste (containing Al salts) Spent Organic Solvent Quench->Waste Wash Wash with Water/Brine Extraction->Wash Extraction->Waste Dry Dry over Na₂SO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Recrystallization Evaporation->Purification Product 2,2',4'-Trichloroacetophenone Purification->Product

Fig. 1: Traditional Friedel-Crafts Synthesis Workflow

Greener_Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_output Products & Catalyst Recycling Reactants 1,3-Dichlorobenzene Chloroacetyl Chloride Reaction Solid Acid Catalyzed Acylation (150-180°C, Solvent-free) Reactants->Reaction Catalyst Zeolite Y Catalyst Catalyst->Reaction Filter Filter to Recover Catalyst Reaction->Filter Wash Wash with NaHCO₃/Water Filter->Wash RecycledCatalyst Recycled Zeolite Y (after calcination) Filter->RecycledCatalyst Dry Dry Organic Phase Wash->Dry Evaporation Product Isolation Dry->Evaporation Product 2,2',4'-Trichloroacetophenone Evaporation->Product

Fig. 2: Greener Solid Acid Catalyzed Synthesis Workflow

The Path Forward: Embracing Greener Synthesis

The transition from traditional, hazardous chemical processes to more sustainable alternatives is a cornerstone of modern chemical research and development. While the Friedel-Crafts acylation using aluminum chloride has long been a workhorse for the synthesis of aryl ketones, its significant environmental drawbacks necessitate the adoption of greener methodologies.

The use of solid acid catalysts like zeolites presents a viable and advantageous alternative for the synthesis of 2,2',4'-trichloroacetophenone. Although further optimization for specific substrates is an ongoing area of research, the inherent benefits of catalyst recyclability and waste reduction position this approach as a superior choice for environmentally conscious chemical manufacturing. For researchers and drug development professionals, the adoption of such greener protocols is not only a step towards regulatory compliance but also a commitment to a more sustainable future for the pharmaceutical industry.

References

Safety Operating Guide

Safe Disposal of 2,2',4'-Tetrachloroacetophenone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 2,2',4'-Tetrachloroacetophenone, a compound that is toxic if swallowed, causes severe skin burns and eye damage, and may lead to allergic skin reactions and respiratory irritation.[1][2] Adherence to these procedures is critical for minimizing risk and ensuring compliance with safety regulations.

Essential Safety & Handling Information

Quantitative Data for 2,2',4'-Tetrachloroacetophenone

PropertyValueSource
Molecular Weight223.49 g/mol [1][2]
Melting Point47-54 °C (117-129 °F)[3][4]
Boiling Point130-135 °C (266-275 °F) at 4 mmHg[3][4][5]
Flash Point>110 °C (>230 °F)[1][2][4]
Water Solubility< 1 mg/mL at 20 °C (68 °F)[1][2][5][6]
AppearanceOff-white to yellow crystalline solid[1][3][6]

Occupational Exposure Limits:

Specific occupational exposure limits (e.g., Permissible Exposure Limit (PEL), Threshold Limit Value (TLV)) for 2,2',4'-Tetrachloroacetophenone have not been established by major regulatory bodies.[7][8][9][10][11] Therefore, it is crucial to handle this compound with a high degree of caution in a well-ventilated area or under a chemical fume hood, utilizing appropriate personal protective equipment (PPE).[3][8]

Disposal Protocol: Incineration of 2,2',4'-Tetrachloroacetophenone

The recommended method for the disposal of 2,2',4'-Tetrachloroacetophenone is incineration by a licensed and approved waste disposal company.[1] The compound should be prepared for disposal by dissolving it in a combustible solvent. This process must be carried out in a designated and properly ventilated area while wearing all required PPE.

Experimental Protocol for Preparation for Disposal:

  • Personnel Safety: Before beginning, ensure all personnel are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2] Work should be conducted in a certified chemical fume hood.[3]

  • Solvent Selection: Choose a suitable combustible solvent that is compatible with 2,2',4'-Tetrachloroacetophenone and the incinerator's requirements. Common choices include flammable solvents such as ethanol or other approved organic solvents.

  • Dissolution: Carefully and slowly add the 2,2',4'-Tetrachloroacetophenone waste to the combustible solvent in a suitable, labeled chemical waste container. The container should be made of a material compatible with the solvent and the chlorinated compound.

  • Mixing: Gently swirl the container to ensure complete dissolution of the solid material. Avoid splashing.

  • Labeling: The waste container must be clearly and accurately labeled as "Halogenated Organic Waste" and include the full chemical name "2,2',4'-Tetrachloroacetophenone" and the name of the solvent used.[12] The label should also include the appropriate hazard symbols.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizers and bases, until it can be collected by a licensed waste disposal service.[1][2][3]

  • Documentation: Maintain a detailed record of the waste, including the amount of 2,2',4'-Tetrachloroacetophenone and the volume and type of solvent used.

Spill & Emergency Procedures

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[6] For small spills, dampen the solid material with 60-70% ethanol and carefully transfer it to a sealed, labeled container for disposal.[6] Use absorbent paper dampened with ethanol to clean the affected area, and place the contaminated paper in the same sealed container.[6] For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department immediately.

Disposal Workflow Diagram

cluster_prep Preparation for Disposal cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) B Work in a Chemical Fume Hood A->B C Select Combustible Solvent B->C D Dissolve 2,2',4'-Tetrachloroacetophenone in Solvent C->D E Securely Cap and Label Waste Container 'Halogenated Organic Waste' D->E F Store in Designated Secondary Containment Area E->F G Arrange for Pickup by Licensed Waste Disposal Company F->G H Incineration at Approved Facility G->H

Caption: Disposal workflow for 2,2',4'-Tetrachloroacetophenone.

References

Personal protective equipment for handling 2,2,2',4'-Tetrachloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2,2',4'-trichloroacetophenone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Chemical Hazard Summary

2,2',4'-Trichloroacetophenone is a corrosive and lachrymatory (tear-inducing) compound that is harmful if ingested, inhaled, or absorbed through the skin.[1] It is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1] The substance is classified as toxic if swallowed, harmful in contact with skin, and may cause skin and respiratory irritation, allergic skin reactions, and serious eye damage.[2][3] It is incompatible with strong oxidizing agents and strong bases.[1][2][4][5]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling 2,2',4'-trichloroacetophenone.

Protection Type Equipment Specification Source
Respiratory NIOSH-approved half-face respirator with a combination organic vapor/acid gas/HEPA filter cartridge. A full-face supplied air respirator or Self-Contained Breathing Apparatus (SCBA) may be necessary for situations with a higher risk of exposure. A dust mask (type N95/P3) is a minimum requirement.[2][3][6][7]
Eye and Face Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.[3][6]
Hand Chemically resistant gloves. Gloves must be inspected for integrity before each use and proper removal techniques must be followed to avoid skin contact.[3][4][7]
Body A lab coat is standard. For procedures with a higher risk of contamination, Tyvek protective clothing or disposable Tyvek sleeves taped to gloves should be worn.[1][2]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of 2,2',4'-trichloroacetophenone in a laboratory setting.

1. Pre-Handling Preparations:

  • Ensure a calibrated and certified chemical fume hood is used for all operations.[4]
  • Verify that an eyewash station and safety shower are accessible and operational.[8]
  • Prepare all necessary equipment and reagents before handling the chemical to minimize time and movement.
  • Inspect all PPE for defects before donning.

2. Handling the Chemical:

  • Always handle 2,2',4'-trichloroacetophenone within the fume hood to prevent inhalation of dust or vapors.[4]
  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[3][6]
  • When weighing the solid, do so carefully to avoid creating dust.[3][6]
  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[3][4][8]

3. Post-Handling Procedures:

  • Thoroughly decontaminate the work area after use.
  • Properly remove and dispose of contaminated gloves and other disposable PPE.[3]
  • Wash hands and any exposed skin with soap and water after completing the work.[3]

Spill Management Protocol

In the event of a spill, follow these steps immediately:

  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area. Isolate the spill area for at least 25 meters for solids.[1]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.[1][2][4]

  • Contain and Clean:

    • Wearing appropriate PPE, gently cover the spill with a damp absorbent material.

    • For solid spills, dampen the material with 60-70% ethanol before carefully transferring it to a suitable, labeled waste container.[1][2][4]

    • Use absorbent paper dampened with 60-70% ethanol to clean any remaining residue.[1][2][4]

  • Decontaminate: Wash the spill area with a 60-70% ethanol solution followed by a thorough wash with soap and water.[1][2]

  • Dispose: Seal all contaminated materials, including absorbent paper and clothing, in a vapor-tight plastic bag for proper disposal.[1][2][4]

Disposal Plan

All waste containing 2,2',4'-trichloroacetophenone must be treated as hazardous waste.

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and empty containers should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste 2,2',4'-trichloroacetophenone should not be disposed of down the drain.[3][6] It should be offered to a licensed disposal company.[3] A recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Emergency First Aid

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Wash the area thoroughly with soap and water. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it can be done safely. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4][8]

Workflow for Safe Handling and Disposal

start Start: Prepare for Handling ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe_check fume_hood Work in a Certified Fume Hood ppe_check->fume_hood handling Handle 2,2',4'-Trichloroacetophenone fume_hood->handling spill Spill Occurs handling->spill Accidental Spill no_spill No Spill handling->no_spill Successful Handling spill_protocol Follow Spill Management Protocol spill->spill_protocol decontaminate Decontaminate Work Area no_spill->decontaminate spill_protocol->decontaminate waste_disposal Dispose of Contaminated Waste (PPE, materials) decontaminate->waste_disposal remove_ppe Remove PPE Correctly waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for the safe handling and disposal of 2,2',4'-trichloroacetophenone.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.